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  • Product: Benzenesulfonamide, 3-nitro-N-phenyl-
  • CAS: 28791-26-6

Core Science & Biosynthesis

Foundational

"Benzenesulfonamide, 3-nitro-N-phenyl-" CAS number and properties

An In-Depth Technical Guide to Benzenesulfonamide, 3-nitro-N-phenyl- Introduction The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal and organic chemistry. First lauded for the antibacterial propert...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzenesulfonamide, 3-nitro-N-phenyl-

Introduction

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal and organic chemistry. First lauded for the antibacterial properties of sulfanilamide, this class of compounds heralded the age of systemic antimicrobial agents.[1] Their significance, however, extends far beyond this initial application. Today, sulfonamides are integral components in a diverse array of pharmaceuticals, including antiviral, antidiabetic, and anticancer drugs.[1] The chemical stability of the sulfonamide group, its ability to act as a non-hydrolyzable peptide bond mimic, and its capacity for strong hydrogen bonding make it a privileged scaffold in modern drug design.[1]

This guide focuses on a specific derivative, Benzenesulfonamide, 3-nitro-N-phenyl- (also known as 3-Nitro-N-phenylbenzene-1-sulfonamide). This molecule combines the foundational sulfonamide core with a 3-nitro aromatic substitution. The inclusion of a nitro group is a common strategy in medicinal chemistry to modulate electronic properties and potentially enhance biological activity.[1] This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on its chemical properties, synthesis, purification, and potential avenues for research and application.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of Benzenesulfonamide, 3-nitro-N-phenyl- are summarized below.

PropertyValueSource
CAS Number 28791-26-6[2]
Molecular Formula C₁₂H₁₀N₂O₄S[2]
Molecular Weight 278.28 g/mol [2]
Synonyms 3-Nitro-N-phenylbenzene-1-sulfonamide[2]
LogP 2.36[2]
InChI Key OXJDTNIWMQCOQT-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of sulfonamides is a well-established area of organic chemistry. The most direct and prevalent method for creating the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]

Synthetic Workflow

The preparation of Benzenesulfonamide, 3-nitro-N-phenyl- is logically approached as a two-step process, beginning with the synthesis of the requisite sulfonyl chloride intermediate.

Synthesis_Workflow Start Nitrobenzene Step1 Step 1: Sulfochlorination (Chlorosulfonic Acid) Start->Step1 Intermediate 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate Yields intermediate Step2 Step 2: Sulfonamide Formation (Base-mediated coupling) Intermediate->Step2 Reacts with Amine Aniline Amine->Step2 Product Benzenesulfonamide, 3-nitro-N-phenyl- Step2->Product Forms final product

Caption: Two-step synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-.

Experimental Protocol: Synthesis

Step 1: Preparation of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized via the electrophilic aromatic substitution of nitrobenzene using chlorosulfonic acid.[3][4]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for HCl gas.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (approx. 4 molar equivalents). Begin stirring and cool the flask in an ice bath.

  • Nitrobenzene Addition: Add nitrobenzene (1 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 60-70°C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 100-105°C and maintain this temperature for several hours to drive the reaction to completion.[4]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product, 3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

  • Reaction Setup: In a suitable flask, dissolve aniline (1.1 equivalents) in a solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (2 equivalents).

  • Reagent Addition: Cool the solution in an ice bath and add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with dilute hydrochloric acid. If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Benzenesulfonamide, 3-nitro-N-phenyl-.

Experimental Protocol: Purification

For high-purity material required for analytical or biological studies, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable purification method.[2]

  • Column: Use a C18 stationary phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry compatibility, use formic acid as an additive; otherwise, phosphoric acid can be used.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like methanol or acetonitrile.

  • Injection and Fractionation: Inject the sample onto the equilibrated column. Collect fractions based on the UV absorbance profile at a suitable wavelength (e.g., 254 nm).

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Key vibrations include:

    • SO₂ Stretching: Asymmetric and symmetric stretches typically appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[5]

    • N-H Stretching: A band for the sulfonamide N-H group should be observed in the region of 3349-3144 cm⁻¹.[5]

    • NO₂ Stretching: Strong asymmetric and symmetric stretches for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Aromatic C=C Stretching: Bands in the 1594-1489 cm⁻¹ region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct signals for the aromatic protons on both phenyl rings, with chemical shifts and coupling patterns determined by their substitution. The sulfonamide proton (-SO₂NH-) is expected to appear as a singlet at a downfield chemical shift, typically between 8.78 and 10.15 ppm.[5]

    • ¹³C NMR: Signals for the aromatic carbons will be observed in the typical range of 110-160 ppm.[5] The carbon atoms attached to the electron-withdrawing sulfonyl and nitro groups will be shifted further downfield.

Potential Applications and Research Directions

While Benzenesulfonamide, 3-nitro-N-phenyl- is not a widely studied compound, its structure suggests several promising avenues for investigation, particularly in drug discovery.

Logical Framework for Research Applications

Research_Applications Core Benzenesulfonamide, 3-nitro-N-phenyl- Sulfonamide Sulfonamide Core (-SO2NH-) Core->Sulfonamide Contains Nitro 3-Nitro Group (-NO2) Core->Nitro Contains Phenyl N-Phenyl Group Core->Phenyl Contains Antimicrobial Antimicrobial Agent Sulfonamide->Antimicrobial Known Activity Anticancer Anticancer Agent Sulfonamide->Anticancer Known Activity Nitro->Anticancer Enhances Activity Hypoxia Hypoxia-Activated Prodrug Nitro->Hypoxia Enables Imaging Fluorescent Probe for Hypoxia Nitro->Imaging Enables Phenyl->Anticancer Modulates Specificity

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzenesulfonamide, 3-nitro-N-phenyl-

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Benzenesulfonamide, 3-nitro-N-phenyl-, a molecule of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Benzenesulfonamide, 3-nitro-N-phenyl-, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of the Sulfonamide Moiety

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a nitro group and an N-phenyl substitution creates a molecule with distinct electronic and steric properties, making it a valuable candidate for targeted drug design. The nitro group, a potent electron-withdrawing moiety, can significantly influence the compound's acidity, reactivity, and potential for biological interactions. This guide will delineate a robust methodology for the synthesis and rigorous characterization of this promising compound.

Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

The synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- is achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and aniline. This reaction is a classic example of sulfonamide bond formation, a fundamental transformation in organic synthesis.

Reaction Scheme

Synthesis_of_Benzenesulfonamide_3_nitro_N_phenyl reactant1 3-Nitrobenzenesulfonyl Chloride product Benzenesulfonamide, 3-nitro-N-phenyl- reactant1->product Pyridine, DCM 0 °C to rt reactant2 Aniline reactant2->product Pyridine, DCM 0 °C to rt plus + plus->product Pyridine, DCM 0 °C to rt Workflow cluster_char start Start: Reagents synthesis Synthesis: 3-Nitrobenzenesulfonyl chloride + Aniline start->synthesis workup Aqueous Work-up: HCl, NaHCO3, Brine synthesis->workup purification Purification: Recrystallization (Ethanol) workup->purification characterization Characterization purification->characterization hplc HPLC (Purity) characterization->hplc nmr NMR (¹H, ¹³C) characterization->nmr ftir FTIR characterization->ftir ms Mass Spectrometry characterization->ms end End: Pure Compound

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Key Features 3-Nitro-N-phenylbenzenesulfonamide possesses a molecular formula of C₁₂H₁₀N₂O₄S and a molecular weight of approximately...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-Nitro-N-phenylbenzenesulfonamide possesses a molecular formula of C₁₂H₁₀N₂O₄S and a molecular weight of approximately 278.28 g/mol [1][2]. The structure features two aromatic rings linked by a sulfonamide bridge. The key functional groups influencing its spectroscopic properties are the nitro group (-NO₂) on one phenyl ring and the sulfonamide group (-SO₂NH-). The electron-withdrawing nature of both the nitro and sulfonyl groups significantly impacts the electronic environment of the aromatic protons and carbons, leading to characteristic shifts in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-nitro-N-phenylbenzenesulfonamide are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the nine aromatic protons and the single amine proton. The electron-withdrawing effects of the nitro and sulfonyl groups will deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values)[3].

Table 1: Predicted ¹H NMR Data for 3-Nitro-N-phenylbenzenesulfonamide

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Justification
NH~10.5Singlet (broad)1HThe acidic proton of the sulfonamide is expected to be a broad singlet, highly dependent on solvent and concentration. For a similar compound, 4-nitro-N-phenylbenzenesulfonamide, the NH proton appears at 10.60 ppm[4].
H-2'~8.6Singlet (or narrow triplet)1HThis proton is ortho to both the nitro and sulfonyl groups, leading to strong deshielding.
H-4', H-6'~8.2 - 8.4Multiplet2HThese protons are ortho and para to the strongly electron-withdrawing nitro group, resulting in significant downfield shifts[3].
H-5'~7.8Triplet1HThis proton is meta to the nitro group and will be less deshielded than the ortho and para protons.
H-2, H-6~7.3Doublet2HProtons on the N-phenyl ring, ortho to the sulfonamide group.
H-3, H-5~7.1Triplet2HProtons on the N-phenyl ring, meta to the sulfonamide group.
H-4~7.2Triplet1HProton on the N-phenyl ring, para to the sulfonamide group.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of the twelve carbon atoms in the molecule. The carbons attached to the electron-withdrawing groups (nitro and sulfonyl) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 3-Nitro-N-phenylbenzenesulfonamide

Carbon Predicted Chemical Shift (ppm) Justification
C-3'~148The carbon bearing the nitro group will be the most deshielded in the nitro-substituted ring[3].
C-1'~145The carbon attached to the sulfonyl group will also be significantly deshielded.
C-1~137The carbon on the N-phenyl ring attached to the nitrogen.
C-4'~135Para carbon to the nitro group.
C-5', C-3, C-5~129-130Aromatic carbons meta to the major substituents.
C-2', C-6'~123-125Aromatic carbons ortho to the nitro group.
C-2, C-6, C-4~121-125Aromatic carbons on the N-phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The key vibrational modes for 3-nitro-N-phenylbenzenesulfonamide are associated with the N-H, S=O, C=C (aromatic), and N-O bonds.

Table 3: Predicted IR Absorption Bands for 3-Nitro-N-phenylbenzenesulfonamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Reference
N-HStretch3300 - 3200Medium[5][6]
C-H (aromatic)Stretch3100 - 3000Medium-Weak[7]
C=C (aromatic)Stretch1600 - 1450Medium-Strong[7]
-NO₂Asymmetric Stretch1550 - 1530Strong[5]
-NO₂Symmetric Stretch1360 - 1340Strong[5]
-SO₂-Asymmetric Stretch1350 - 1330Strong[6][8]
-SO₂-Symmetric Stretch1170 - 1150Strong[6][8]
S-NStretch930 - 900Medium[6]

The presence of strong absorption bands for the nitro and sulfonyl groups are highly characteristic and aid in the identification of this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-nitro-N-phenylbenzenesulfonamide, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 279.

The fragmentation of N-phenyl benzenesulfonamides and nitroaromatic compounds has been studied, and key fragmentation pathways can be predicted[9][10].

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Nitro-N-phenylbenzenesulfonamide

m/z Proposed Fragment Fragmentation Pathway
279[M+H]⁺Protonated molecular ion
215[M+H - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for sulfonamides[9].
185[M+H - SO₂ - NO]⁺Subsequent loss of nitric oxide from the nitro group.
155[C₆H₅SO₂NH]⁺Cleavage of the C-N bond.
141[NO₂C₆H₄SO₂]⁺Cleavage of the S-N bond.
93[C₆H₅NH₂]⁺Formation of the anilinium ion.

Experimental Protocols

For researchers aiming to acquire experimental data for 3-nitro-N-phenylbenzenesulfonamide, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode to observe the molecular ion. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Visualizing the Spectroscopic Workflow

The process of spectroscopic analysis follows a logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in CDCl3/DMSO-d6) NMR_Acq Data Acquisition (¹H, ¹³C, COSY, HSQC) NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Interp Structural Elucidation Final_Structure Final Structure Confirmation NMR_Interp->Final_Structure IR_Prep Sample Preparation (KBr Pellet/Thin Film) IR_Acq Spectrum Acquisition (FTIR) IR_Interp Functional Group ID MS_Prep Sample Preparation (Dissolve in MeOH/ACN) MS_Acq Data Acquisition (ESI-MS, MS/MS) MS_Interp MW & Fragmentation Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-nitro-N-phenylbenzenesulfonamide. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a solid foundation for researchers working with this molecule. The detailed interpretation and experimental protocols serve as a practical resource for the synthesis, identification, and further development of novel sulfonamide-based compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Supporting information: - The Royal Society of Chemistry. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. Available at: [Link]

  • Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available at: [Link]

  • IR handout.pdf. Available at: [Link]

  • IR spectra of polymorphs of molecules 1 (a) and 6 (b). - ResearchGate. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. Available at: [Link]

  • 3-Nitrobenzenesulfonamide - the NIST WebBook. Available at: [Link]

  • The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Synthesis Crystal Structure and Spectral Properties of New Sulfonamides. Available at: [Link]

  • Benzenesulfonamide, 3-nitro-N-phenyl- | SIELC Technologies. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. Available at: [Link]

  • 4-Methyl-3-nitro-N-phenylbenzenesulfonamide - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • 3-nitro-4-(phenylthio)benzenesulfonamide - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Available at: [Link]

  • Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- - Substance Details - SRS | US - EPA. Available at: [Link]

  • 4-Nitro-benzenesulfonamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- - Substance Details - SRS | US EPA. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Benzenesulfonamide, N-(4-nitrophenyl)- - the NIST WebBook. Available at: [Link]

  • Selected drugs with N-aryl sulfonamide structure motif - ResearchGate. Available at: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. Available at: [Link]

  • Rapid Access to Aliphatic Sulfonamides | Organic Letters - ACS Publications. Available at: [Link]

  • 4-Nitro-N-phenylbenzenesulfonamide - PMC - NIH. Available at: [Link]

  • FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. - ResearchGate. Available at: [Link]

  • 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

Exploratory

solubility and stability of Benzenesulfonamide, 3-nitro-N-phenyl-

An In-Depth Technical Guide to the Solubility and Stability of Benzenesulfonamide, 3-nitro-N-phenyl- Introduction Benzenesulfonamide, 3-nitro-N-phenyl- (CAS No. 28791-26-6) is a molecule of interest within contemporary c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Benzenesulfonamide, 3-nitro-N-phenyl-

Introduction

Benzenesulfonamide, 3-nitro-N-phenyl- (CAS No. 28791-26-6) is a molecule of interest within contemporary chemical and pharmaceutical research.[1] As a member of the substituted N-aryl benzenesulfonamide class, its structure, featuring a nitro group and two phenyl rings, presents unique physicochemical challenges that are critical to understand for its application in drug discovery and materials science. The electron-withdrawing nature of the 3-nitro group, combined with the steric and electronic properties of the N-phenyl substituent, significantly influences its solubility and stability.

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of Benzenesulfonamide, 3-nitro-N-phenyl-. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design. We will explore its predicted physicochemical properties, detail robust methodologies for its empirical characterization, and outline a systematic approach to evaluating its stability under forced degradation conditions, a cornerstone of developing stable formulations and reliable analytical methods.

Section 1: Physicochemical Profile

A molecule's fundamental physicochemical properties govern its behavior in both biological and chemical systems. For Benzenesulfonamide, 3-nitro-N-phenyl-, a precise understanding of these parameters is the first step in any rational development program. While experimental data for this specific molecule is not extensively published, we can derive a reliable predicted profile based on its constituent functional groups.

Chemical Structure and Identifiers:

  • IUPAC Name: 3-Nitro-N-phenylbenzenesulfonamide

  • CAS Number: 28791-26-6[1]

  • Molecular Formula: C₁₂H₁₀N₂O₄S

  • Molecular Weight: 278.28 g/mol

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueScientific Rationale and Impact
logP (Octanol/Water) ~2.5 - 3.5The two aromatic rings contribute significantly to the molecule's lipophilicity. This moderate-to-high logP suggests low intrinsic aqueous solubility but good potential for membrane permeability.
pKa ~7.5 - 8.5The proton on the sulfonamide nitrogen is acidic. This pKa value indicates that the molecule will be predominantly in its neutral, less soluble form at physiological pH (7.4) but will become increasingly ionized and soluble in alkaline conditions.[2]
Aqueous Solubility LowPredicted to be poorly soluble in water due to its high lipophilicity and crystalline nature.[2] Solubility is expected to increase at pH values above its pKa.
Polar Surface Area (PSA) ~95 ŲThe sulfonamide and nitro groups contribute significantly to the PSA. This value is within the range typically associated with good oral bioavailability.

Section 2: Solubility Characterization

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. The characterization must therefore be rigorous and methodologically sound.

Theoretical Solubility Profile

The structure of Benzenesulfonamide, 3-nitro-N-phenyl- dictates a complex solubility behavior. The large, nonpolar surface area of the two phenyl rings drives its poor solubility in aqueous media. Conversely, these same features suggest good solubility in common organic solvents like acetonitrile, methanol, acetone, and dichloromethane. The key to manipulating its aqueous solubility lies in the acidic sulfonamide proton. According to the Henderson-Hasselbalch equation, as the pH of the medium increases above the compound's pKa, the equilibrium will shift towards the ionized, more soluble anionic form.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes the gold-standard method for determining thermodynamic solubility. The core principle is to allow the compound to equilibrate in a solvent for a sufficient period to achieve saturation, after which the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Benzenesulfonamide, 3-nitro-N-phenyl- to a series of vials containing the desired solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, acetonitrile). An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any remaining particulate matter, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step is critical to avoid artificially inflating the solubility measurement.

  • Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method for Quantification

A reliable, stability-indicating analytical method is required for accurate quantification. A reverse-phase HPLC method is well-suited for this purpose.[1]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid) is suitable. A starting point could be 50:50 Acetonitrile:Water.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the compound's UV spectrum (likely around 254 nm or 270 nm).

  • Validation: The method must be validated for linearity, accuracy, and precision using a standard curve prepared from a stock solution of known concentration.

G cluster_prep 1. Sample Preparation cluster_separation 2. Separation of Phases cluster_analysis 3. Analysis A Add excess compound to solvent vial B Seal and place in shaker bath (24-48h) A->B C Centrifuge or filter (0.22 µm) supernatant B->C D Dilute clarified sample C->D E Inject onto HPLC-UV system D->E F Quantify against standard curve E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Stability Profile and Forced Degradation

Understanding a molecule's stability is a regulatory requirement and a scientific necessity for developing a viable product. Forced degradation (or stress testing) studies are undertaken to deliberately degrade the molecule under conditions more severe than accelerated stability testing.[3] The objectives are threefold: to identify likely degradation products, to elucidate degradation pathways, and to demonstrate the specificity of the analytical method, proving it is "stability-indicating."[4]

A degradation of 5-20% is generally considered optimal to detect degradation products without driving the reaction to unrealistic secondary or tertiary degradants.[3][4]

Protocols for Forced Degradation Studies

The following protocols outline standard conditions for stress testing. Each study must include a control sample (stored at ambient temperature, protected from light) to allow for direct comparison.

A. Acidic and Basic Hydrolysis

  • Rationale: To assess susceptibility to pH-mediated degradation. The sulfonamide S-N bond is a primary target for hydrolysis.[5]

  • Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot.

    • Crucially, neutralize the sample immediately (add an equimolar amount of NaOH to the acid sample, and HCl to the base sample) to halt the degradation reaction before analysis.

    • Analyze by HPLC, comparing the peak area of the parent compound to the control and observing any new peaks.

B. Oxidative Degradation

  • Rationale: To evaluate sensitivity to oxidation. The sulfur atom in the sulfonamide is potentially susceptible to oxidation.

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂). The concentration can be adjusted if degradation is too fast or slow.[4]

    • Store at room temperature and monitor at various time points (e.g., 2, 8, 24 hours).

    • Analyze by HPLC. No quenching step is typically required, but dilution prior to injection is standard.

C. Thermal Degradation

  • Rationale: To assess the stability of the compound in its solid state and in solution at elevated temperatures. Nitroaromatic compounds can have specific thermal decomposition profiles.[6][7]

  • Protocol:

    • Solid State: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80-100°C) for an extended period (e.g., 1-7 days).

    • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60-80°C), protected from light.

    • At designated time points, dissolve the solid sample or withdraw an aliquot of the solution for HPLC analysis.

D. Photolytic Degradation

  • Rationale: To assess degradation upon exposure to light, as mandated by ICH guideline Q1B.[8] Nitro-substituted aromatic rings are often photosensitive.

  • Protocol:

    • Expose a solution of the compound and a sample of the solid compound to a light source that provides a standardized output of both visible and UV light.

    • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A dark control is mandatory. Wrap an identical sample in aluminum foil and store it under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

    • Analyze both the exposed and dark control samples by HPLC.

G cluster_stress Forced Degradation Conditions Compound Benzenesulfonamide, 3-nitro-N-phenyl- Acid Acidic Hydrolysis (0.1M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Compound->Base Ox Oxidation (3% H₂O₂, RT) Compound->Ox Heat Thermal (80°C, Solid/Solution) Compound->Heat Light Photolytic (ICH Q1B Light Box) Compound->Light Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Workflow for Forced Degradation (Stress Testing).

Section 4: Elucidation of Degradation Pathways

Identifying the structures of major degradation products is essential for understanding the molecule's liabilities. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS), where chromatographic peaks can be correlated with their mass-to-charge ratios (m/z).

Predicted Degradation Mechanisms

Based on the chemistry of the functional groups present, we can predict the most probable degradation pathways.

  • Hydrolytic Cleavage: Under both acidic and basic conditions, the most likely point of failure is the sulfonamide (S-N) bond. This would result in the formation of two primary degradation products:

    • 3-Nitrobenzenesulfonic acid

    • Aniline

  • Nitro Group Reduction: The nitro group is susceptible to reduction, particularly under certain oxidative conditions or in the presence of reducing agents. The primary product would be:

    • Benzenesulfonamide, 3-amino-N-phenyl- This is a common metabolic pathway for nitroaromatic compounds and could be relevant for in-vivo stability.[9][10]

  • Photodegradation: Photolytic pathways are often complex and can involve radical mechanisms or rearrangements. While difficult to predict precisely, potential products could arise from hydroxylation of the aromatic rings or cleavage of the nitro group.

G cluster_hydrolysis cluster_reduction Parent Benzenesulfonamide, 3-nitro-N-phenyl- Deg1 3-Nitrobenzenesulfonic acid Parent->Deg1 Acid/Base Deg2 Aniline Parent->Deg2 Acid/Base Deg3 Benzenesulfonamide, 3-amino-N-phenyl- Parent->Deg3 Reductive Conditions

Caption: Predicted Primary Degradation Pathways.

Section 5: Summary and Recommendations

This guide outlines a comprehensive strategy for characterizing the . The molecule's key features are its low intrinsic aqueous solubility and its susceptibility to hydrolytic cleavage at the sulfonamide bond.

Table 2: Summary of Stability and Solubility Profile

ParameterExpected BehaviorRecommendations for Handling and Formulation
Aqueous Solubility Poor at neutral pH; increases significantly at pH > 9.For aqueous formulations, consider using buffered solutions at alkaline pH or employing solubilization technologies (e.g., co-solvents, cyclodextrins).
Organic Solubility Good in common polar organic solvents (ACN, MeOH).Use organic solvents or mixtures for stock solutions and synthetic reaction media.
Acid/Base Stability Likely susceptible to hydrolysis, especially at elevated temperatures.Avoid prolonged exposure to strong acids or bases. Buffer formulations to a pH where the molecule is most stable (likely slightly acidic to neutral).
Oxidative Stability Potentially susceptible to oxidation at the sulfur atom.Protect from strong oxidizing agents. Consider including antioxidants in liquid formulations if necessary.
Thermal Stability Expected to be reasonably stable at ambient temperatures but will degrade at high heat.Store in a temperature-controlled environment. Avoid high temperatures during manufacturing processes like milling or drying.
Photostability The nitroaromatic structure suggests potential photosensitivity.Protect from light during storage and handling. Use amber vials or opaque packaging.

By applying the principles and protocols detailed in this guide, researchers can generate the robust data necessary to confidently advance their work with Benzenesulfonamide, 3-nitro-N-phenyl-, ensuring its effective and safe application in any scientific context.

References

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Foundational

The Genesis of a Potent Pharmacophore: A Literature Review on the Discovery of Nitro-Substituted Benzenesulfonamides

For Immediate Release A Deep Dive into the Historical and Scientific Bedrock of Nitro-Substituted Benzenesulfonamides Reveals a Rich Narrative of Chemical Innovation and Therapeutic Advancement. This in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Historical and Scientific Bedrock of Nitro-Substituted Benzenesulfonamides Reveals a Rich Narrative of Chemical Innovation and Therapeutic Advancement.

This in-depth technical guide navigates the fascinating discovery and evolution of nitro-substituted benzenesulfonamides, a class of compounds that has left an indelible mark on medicinal chemistry. From their conceptual origins rooted in early 20th-century dye chemistry to their contemporary applications as highly specific enzyme inhibitors, this review provides researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal pharmacophore.

Introduction: From Dyes to Drugs - The Dawn of Chemotherapy

The story of nitro-substituted benzenesulfonamides is intrinsically linked to the birth of chemotherapy. At the turn of the 20th century, the scientific community was captivated by Paul Ehrlich's groundbreaking concept of the "magic bullet" – a chemical entity that could selectively target and destroy pathogenic organisms without harming the host.[1][2][3] This revolutionary idea was heavily influenced by the burgeoning synthetic dye industry, which had demonstrated that certain chemical structures exhibited specific affinities for different biological tissues.[4][5] Ehrlich himself had observed that methylene blue, a synthetic dye, could selectively stain and kill malaria parasites.[4][6] This pivotal observation laid the groundwork for a systematic search for synthetic antimicrobial agents.

The first major breakthrough in this endeavor came with the discovery of Prontosil, a red azo dye containing a sulfonamide moiety.[7][8] In 1932, Gerhard Domagk, working at I.G. Farben in Germany, demonstrated the remarkable in vivo antibacterial activity of Prontosil against streptococcal infections in mice.[7] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of sulfonamide "sulfa" drugs.[8] Subsequent research at the Pasteur Institute revealed that Prontosil was, in fact, a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide (p-aminobenzenesulfonamide).[8] This revelation opened the floodgates for the synthesis and evaluation of a vast number of sulfanilamide derivatives, as researchers sought to improve upon its efficacy, spectrum of activity, and pharmacokinetic properties.

The Advent of the Nitro Group: A Strategic Modification

The early structure-activity relationship (SAR) studies on sulfanilamide derivatives quickly established that modifications to the sulfonamide nitrogen (N1) and the aromatic ring were key to modulating biological activity.[9] It was within this fervent period of chemical exploration that the nitro group emerged as a significant substituent. The introduction of a nitro group, a potent electron-withdrawing moiety, was a logical step for medicinal chemists of the time. The rationale was rooted in the understanding that altering the electronic properties of the benzenesulfonamide scaffold could significantly impact its interaction with its biological target.

While a single, seminal publication heralding the "discovery" of the first nitro-substituted benzenesulfonamide is not readily apparent in the historical record, the synthesis and investigation of these compounds were a natural progression of the SAR studies of the 1930s and 1940s. The primary motivation was the hypothesis that an electron-withdrawing group would increase the acidity of the sulfonamide proton, potentially leading to enhanced binding to the target enzyme, dihydropteroate synthase (DHPS), and consequently, greater antibacterial potency.[10] This proved to be a fruitful line of inquiry, with subsequent research confirming that the presence of electron-withdrawing groups, such as the nitro group, could indeed lead to increased antibacterial activity in certain sulfonamides.[10]

Synthesis and Chemical Properties: Building the Nitro-Benzenesulfonamide Scaffold

The synthesis of nitro-substituted benzenesulfonamides has historically relied on a straightforward and robust chemical pathway. The key starting materials are the corresponding nitrobenzenesulfonyl chlorides. These precursors are typically prepared by the chlorosulfonation of nitrobenzene.

Experimental Protocol: Synthesis of a Representative Nitro-Substituted Benzenesulfonamide (4-Nitrobenzenesulfonamide)

Objective: To synthesize 4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Aqueous ammonia solution

  • Ice

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a suitable reaction vessel, 4-nitrobenzenesulfonyl chloride is suspended in a minimal amount of a suitable solvent.

  • The vessel is cooled in an ice bath to maintain a low temperature.

  • Aqueous ammonia is added dropwise to the cooled suspension with vigorous stirring. The addition is controlled to keep the reaction temperature low.

  • After the complete addition of ammonia, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reaction.

  • The reaction mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

  • The organic layer is washed sequentially with water and a saturated aqueous sodium chloride solution.

  • The washed organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-nitrobenzenesulfonamide.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

This general procedure can be adapted for the synthesis of various N-substituted nitro-benzenesulfonamides by replacing aqueous ammonia with the desired primary or secondary amine.[11][12]

Synthesis_Workflow Nitrobenzene Nitrobenzene Nitrobenzenesulfonyl_Chloride Nitrobenzenesulfonyl Chloride Nitrobenzene->Nitrobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Nitrobenzenesulfonyl_Chloride Nitrobenzenesulfonamide Nitro-substituted Benzenesulfonamide Nitrobenzenesulfonyl_Chloride->Nitrobenzenesulfonamide Amination Amine Amine (R-NH2) Amine->Nitrobenzenesulfonamide

Caption: General synthetic workflow for nitro-substituted benzenesulfonamides.

Evolving Applications: From Antibacterials to Carbonic Anhydrase Inhibitors

While the initial impetus for the development of nitro-substituted benzenesulfonamides was the pursuit of superior antibacterial agents, their therapeutic journey has been one of remarkable evolution. The discovery that the benzenesulfonamide scaffold is a potent inhibitor of carbonic anhydrases (CAs) opened up a vast new landscape for the application of these compounds.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.

Nitro-substituted benzenesulfonamides have emerged as particularly effective and often selective inhibitors of various CA isoforms. The nitro group, with its strong electron-withdrawing nature and potential for hydrogen bonding, can significantly influence the binding affinity and selectivity of the inhibitor for the enzyme's active site.

Structure-Activity Relationship of Nitro-Substituted Benzenesulfonamides as CA Inhibitors

The development of nitro-substituted benzenesulfonamides as CA inhibitors has been guided by extensive SAR studies. Key findings include:

  • Position of the Nitro Group: The position of the nitro group on the benzene ring is critical for determining the inhibitory potency and isoform selectivity.

  • Substituents on the Sulfonamide Nitrogen: Modifications at the N1 position can be tailored to achieve desired pharmacokinetic properties and isoform selectivity.

  • Additional Ring Substituents: The presence of other substituents on the aromatic ring can further modulate the compound's inhibitory profile.

Compound TypeTarget CA Isoform(s)Key Structural Features
Simple NitrobenzenesulfonamidesVariousFoundational scaffold for further development
N-Substituted NitrobenzenesulfonamidesCA II, CA IX, CA XIITailored for improved potency and selectivity
Dinitro-substituted BenzenesulfonamidesSpecific tumor-associated CAsInvestigated for enhanced anticancer activity

Table 1: Examples of Nitro-Substituted Benzenesulfonamide Scaffolds and their Carbonic Anhydrase Targets.

CA_Inhibition_Pathway cluster_Tumor_Cell Hypoxic Tumor Cell HIF_1a HIF-1α Stabilization CA_IX_Expression CA IX Upregulation HIF_1a->CA_IX_Expression CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Catalysis Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Tumor_Progression Tumor Invasion & Metastasis Extracellular_Acidification->Tumor_Progression Nitro_Benzenesulfonamide Nitro-substituted Benzenesulfonamide Inhibitor Nitro_Benzenesulfonamide->H_HCO3 Inhibition

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

Conclusion: A Legacy of Innovation and a Future of Promise

The discovery and development of nitro-substituted benzenesulfonamides represent a compelling chapter in the history of medicinal chemistry. From their origins in the quest for "magic bullets" to their current status as highly specific enzyme inhibitors, these compounds exemplify the power of rational drug design and the enduring importance of fundamental SAR studies. The journey of the nitro-substituted benzenesulfonamide scaffold is far from over. Ongoing research continues to explore their potential in treating a range of diseases, underscoring their legacy as a versatile and potent pharmacophore with a future full of promise.

References

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Exploratory

A Comprehensive Technical Guide to the Mechanisms of Action of Benzenesulfonamide Derivatives

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Medicinal Chemistry The benzenesulfonamide moiety is a quintessential example of a "privileged scaffold" in drug discovery—a molecular framework th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzenesulfonamide moiety is a quintessential example of a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1][2] Its derivatives form the basis of a vast array of therapeutic agents, demonstrating remarkable versatility with applications as antibacterial, anticancer, anti-inflammatory, diuretic, anticonvulsant, and antiglaucoma drugs.[3][4][5] The therapeutic efficacy of this class of compounds often originates from the sulfonamide group's ability to act as a potent zinc-binding group (ZBG) in various metalloenzymes or to mimic key biological substrates.[3]

This technical guide provides an in-depth exploration of the core mechanisms of action for benzenesulfonamide derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of activities to dissect the underlying molecular interactions, signaling pathways, and the causal logic behind the experimental protocols used to validate these mechanisms. This guide is structured to provide a deep, mechanistic understanding, focusing on the three most significant and well-characterized areas of action: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Section 1: The Archetypal Mechanism: Carbonic Anhydrase Inhibition

The most extensively studied mechanism of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[6]

The Central Role of Carbonic Anhydrases (CAs)

CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] In humans, 15 different isoforms are expressed, each with distinct tissue distributions and cellular localizations.[6][7] This diversity means they are pivotal in a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. Consequently, their dysfunction is implicated in numerous pathologies, making them critical therapeutic targets for diseases ranging from glaucoma to cancer.[4][7]

The Molecular Interaction: A High-Affinity Zinc-Binding Event

The inhibitory power of benzenesulfonamides stems from the primary sulfonamide group (-SO₂NH₂). In its deprotonated, anionic form (-SO₂NH⁻), this group acts as an exceptional ZBG, coordinating directly to the Zn(II) ion located at the bottom of the enzyme's active site.[4][6][8] This binding event displaces the zinc-bound hydroxide ion that is essential for the catalytic hydration of CO₂. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the side chain of a conserved threonine residue (Thr199 in CA II), anchoring the inhibitor firmly in place.

The "Tail Approach": A Strategy for Achieving Isoform Selectivity

While the sulfonamide group provides the anchoring point, it lacks isoform selectivity, as the zinc active site is highly conserved.[7] The key to developing potent and selective inhibitors lies in the "tail approach".[4][7] In this strategy:

  • The "Head" : The benzenesulfonamide ring and its sulfonamide group act as the head, providing the primary binding interaction with the catalytic zinc ion.[6]

  • The "Tail" : Substituents appended to the benzene ring form the tail. These moieties extend into the active site cavity, forming additional van der Waals, hydrophobic, or hydrogen-bonding interactions with amino acid residues that differ between isoforms.[4][9]

It is the specific nature of these tail interactions that dictates the compound's overall binding affinity and, crucially, its selectivity for one CA isoform over another.[9][10]

cluster_CA_Active_Site CA Active Site Cavity cluster_Inhibitor Benzenesulfonamide Inhibitor ZN Zn(II) Ion HIS94 His94 ZN->HIS94 Coordination HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 Sulfonamide Sulfonamide Group (-SO₂NH⁻) (Head) Sulfonamide->ZN High-Affinity Coordination (Inhibition) Sulfonamide->THR199 H-Bond Stabilization Benzene Benzene Ring Benzene->Sulfonamide Tail Substituent 'Tail' Tail->THR199 Tail Interactions (Selectivity) Tail->Benzene cluster_workflow Anticancer Mechanism Elucidation Workflow cluster_pathways Potential Mechanisms Start Novel Benzenesulfonamide Derivative Screening Step 1: Antiproliferative Screening (MTT/SRB Assay) vs. Cancer & Normal Cells Start->Screening Test Compound Apoptosis Step 2: Apoptosis Induction? (Annexin V-FITC Assay) Screening->Apoptosis If Active & Selective CellCycle Step 3: Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle If Apoptotic Mechanism Step 4: Mechanism ID CellCycle->Mechanism If G2/M Arrest CA_Inhibition CA Inhibition Assay Mechanism->CA_Inhibition Test CA Pathway Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Test Tubulin Pathway

Figure 2: Workflow for Investigating Anticancer Mechanisms.
Protocol: Cell Viability (MTT) Assay

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) and normal control cells (e.g., MCF-10A) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value.

Section 3: The Foundational Mechanism: Antimicrobial Action

The discovery of sulfonamides as antimicrobial agents predates all other applications and remains a critical area of research.

Competitive Antagonism of Para-Aminobenzoic Acid (PABA)

The classic antibacterial mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (folate) synthesis pathway. [11]

  • Bacterial Dependence: Bacteria cannot import folate from their environment and must synthesize it de novo. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and some amino acids. [11]* Structural Mimicry: Benzenesulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.

  • Competitive Inhibition: Due to this similarity, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydropteroic acid, a crucial intermediate in the folate pathway. [11][12] This action is bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria) and is highly selective for bacteria, as humans obtain folate from their diet and lack the DHPS enzyme.

Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroic Acid Dihydrofolic Acid (DHF) DHPS->DHF Catalysis THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Benzenesulfonamide Sulfonamide->DHPS COMPETITIVE INHIBITION

Figure 3: Inhibition of Bacterial Folic Acid Synthesis.
Emerging Antimicrobial Target: Bacterial Carbonic Anhydrases

More recently, bacterial CAs have been identified as viable targets for antimicrobial sulfonamides. [13][14]These enzymes are involved in various aspects of bacterial physiology, including pH homeostasis, metabolic processes, and potentially biofilm formation. [15][16]Inhibiting these CAs can disrupt bacterial growth and virulence, offering a different mechanism to combat pathogens, including those resistant to classic sulfonamides. [17]

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The definitive method for quantifying the antibacterial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol directly measures the compound's ability to inhibit bacterial proliferation under standardized conditions.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth), adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzenesulfonamide derivative in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only sterile broth (no bacteria).

    • Positive Control: A row of wells with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). This can also be confirmed by measuring the optical density with a plate reader.

Conclusion

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have demonstrated a profound and diverse impact on human health through at least three well-defined mechanisms of action. As carbonic anhydrase inhibitors , they function through a high-affinity interaction with the active site zinc ion, with selectivity being governed by the "tail approach." In oncology , they leverage this CA inhibitory activity to target the unique physiology of hypoxic tumors, while other derivatives pursue a distinct path of disrupting microtubule dynamics. Finally, their foundational role as antimicrobial agents relies on the elegant mimicry of a natural substrate to starve bacteria of essential folate. The continued exploration of this versatile scaffold, guided by the mechanistic principles and experimental workflows detailed in this guide, promises to yield next-generation therapeutics with enhanced potency and selectivity.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • Sharma, A., et al. (2021).
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • Benchchem. (2025).
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Zubrienė, A., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Gökçe, M., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure.
  • Fadafan, R., et al. (2012). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research.
  • Al-Suhaimi, E. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Benchchem. (2025). 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents. BenchChem.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Liu, A., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.
  • De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. (2025). 4-(1-Aminoethyl)benzenesulfonamide as a scaffold for carbonic anhydrase inhibitors. BenchChem.
  • De Vita, D., et al. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Sharma, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)
  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical Industry Co., Ltd.
  • De Vita, D., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Abdullah, E. S., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules.
  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology.
  • Al-Salahi, R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science.

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Foundational

Unveiling the Biological Potential of 3-nitro-N-phenylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract The benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the pharmacological profile of these molecules. This technical guide delves into the biological activity of 3-nitro-N-phenylbenzenesulfonamide, a specific yet under-explored derivative. While direct experimental data for this compound is limited, this document synthesizes the wealth of information available for structurally related nitro-substituted benzenesulfonamides to forecast its potential therapeutic applications and guide future research. We will explore its inferred mechanism of action, potential as an enzyme inhibitor, and prospective antimicrobial and anticancer properties, providing a strategic framework for its investigation in drug discovery pipelines.

Introduction: The Sulfonamide Scaffold and the Influence of the Nitro Group

Sulfonamides (-SO₂NH-) are a privileged structural motif in drug design, integral to a wide array of therapeutic agents with applications ranging from antibacterials to anticancer and antiviral drugs.[1] Their chemical stability, ability to mimic peptide bonds, and capacity for strong hydrogen bond formation contribute to their success as a pharmacophore.[1]

The biological activity of sulfonamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. The nitro group (-NO₂) is a particularly impactful substituent, known to enhance the biological activities of various parent compounds.[1] Its strong electron-withdrawing properties can alter the electronic distribution of the entire molecule, influencing its binding affinity to biological targets. Furthermore, the nitro group can be bioreduced in cellular environments to form reactive nitroso and hydroxylamine intermediates, a mechanism implicated in the activity of several antimicrobial and anticancer agents.

This guide focuses on 3-nitro-N-phenylbenzenesulfonamide, a molecule that combines the established sulfonamide core with the influential nitro functional group. While comprehensive studies on this specific molecule are not abundant in publicly accessible literature, a deep dive into the activities of its close analogs allows us to construct a robust hypothesis regarding its biological potential.

Inferred Biological Activities and Therapeutic Potential

Based on the extensive research into nitro-substituted benzenesulfonamides, we can project the likely biological activities of 3-nitro-N-phenylbenzenesulfonamide in several key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous benzenesulfonamide derivatives have demonstrated significant anticancer properties, often through the inhibition of critical enzymes involved in tumor progression.[2][3] One of the most well-documented targets for sulfonamides is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][3]

  • Hypothesized Mechanism of Action: The primary sulfonamide group is a key zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrase.[3] In the hypoxic environment of solid tumors, CA IX is overexpressed and plays a crucial role in pH regulation, facilitating tumor cell survival and proliferation. Inhibition of CA IX by compounds like 3-nitro-N-phenylbenzenesulfonamide could disrupt this pH balance, leading to apoptosis. The nitro group, particularly in the meta position, can influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule, potentially enhancing its binding to the zinc ion in the active site of CA IX.

A study on benzenesulfonamide derivatives as anticancer agents revealed that a compound with a para-nitro substitution exhibited potent inhibitory effects against breast cancer cell lines (IC₅₀ = 5.54 µM and 2.55 µM for MDA-MB-231 and MCF-7 respectively).[2] This highlights the significant contribution of the nitro group to anticancer activity.

Proposed Signaling Pathway: CA IX Inhibition

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization leads to CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation induces Extracellular Acidification Extracellular Acidification CA IX Upregulation->Extracellular Acidification catalyzes CO2 hydration Intracellular Alkalinization Intracellular Alkalinization CA IX Upregulation->Intracellular Alkalinization maintains CA IX Inhibition CA IX Inhibition Metastasis Metastasis Extracellular Acidification->Metastasis facilitates Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Intracellular Alkalinization->Tumor Cell Survival & Proliferation promotes 3-nitro-N-phenylbenzenesulfonamide 3-nitro-N-phenylbenzenesulfonamide 3-nitro-N-phenylbenzenesulfonamide->CA IX Inhibition binds to active site Disrupted pH Homeostasis Disrupted pH Homeostasis CA IX Inhibition->Disrupted pH Homeostasis results in Apoptosis Apoptosis Disrupted pH Homeostasis->Apoptosis induces

Caption: Proposed mechanism of anticancer activity via CA IX inhibition.

Antimicrobial Activity: A Return to the Roots of Sulfonamides

The historical significance of sulfonamides as the first class of effective systemic antimicrobial agents cannot be overstated. While bacterial resistance has limited their use, the development of novel sulfonamide derivatives continues to be a promising strategy.

  • Hypothesized Mechanism of Action: The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors. The structural features of 3-nitro-N-phenylbenzenesulfonamide, including the core benzenesulfonamide moiety, suggest it could potentially exhibit activity through this pathway.

Furthermore, studies on newer benzenesulfonamide derivatives have revealed a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][5][6] For instance, certain N-1,3-Benzoxazol-2yl benzene sulfonamides have shown pronounced antimicrobial activity.[5] The nitro group can also contribute to antimicrobial effects through the generation of reactive nitrogen species upon reduction within microbial cells, leading to oxidative stress and cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

G Start Start Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum Start->Prepare Bacterial/Fungal Inoculum Serial Dilution of Compound Serial Dilution of Compound Start->Serial Dilution of Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial/Fungal Inoculum->Inoculate Microtiter Plate Serial Dilution of Compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Measure Optical Density (OD) Measure Optical Density (OD) Incubate->Measure Optical Density (OD) Determine MIC Determine MIC Measure Optical Density (OD)->Determine MIC End End Determine MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Beyond Carbonic Anhydrase

The sulfonamide scaffold is a versatile inhibitor of various enzymes beyond carbonic anhydrases.

  • Cholinesterases: N-phenylsulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[7]

  • Other Potential Targets: The diverse biological activities reported for sulfonamides suggest a broader range of potential enzyme targets. The specific substitution pattern of 3-nitro-N-phenylbenzenesulfonamide makes it a candidate for screening against various enzyme families, including kinases and proteases.

Synthesis and Characterization

The synthesis of 3-nitro-N-phenylbenzenesulfonamide can be readily achieved through standard organic chemistry protocols.

Experimental Protocol: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

  • Chlorosulfonation of Nitrobenzene: React nitrobenzene with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride. This is a regioselective electrophilic aromatic substitution.

  • Condensation with Aniline: The resulting 3-nitrobenzenesulfonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to afford the final product, 3-nitro-N-phenylbenzenesulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for 3-nitro-N-phenylbenzenesulfonamide are lacking, we can extrapolate from related compounds.

  • Position of the Nitro Group: The position of the nitro group on the benzenesulfonyl ring is critical. A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrated that the position of the nitro group significantly affects the intermolecular interactions in the crystalline state.[8] This can, in turn, influence solubility, bioavailability, and target binding.

  • Substitutions on the N-phenyl Ring: Modifications to the N-phenyl ring can be explored to optimize activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.

Future Directions and Conclusion

The analysis of the existing literature on nitro-substituted benzenesulfonamides strongly suggests that 3-nitro-N-phenylbenzenesulfonamide is a compound with significant, yet largely unexplored, biological potential. The most promising avenues for future research include:

  • Systematic Biological Screening: A comprehensive in vitro screening against a panel of cancer cell lines and microbial strains is warranted to establish its primary biological activities.

  • Enzyme Inhibition Assays: Focused assays against key enzymes such as carbonic anhydrases (particularly CA IX), acetylcholinesterase, and butyrylcholinesterase would provide valuable mechanistic insights.

  • Structural Biology Studies: Co-crystallization of the compound with its biological targets would elucidate the precise binding mode and provide a rational basis for further optimization.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). RSC Advances. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). PubMed Central. [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (2009-08). PubMed. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020-12). PubMed. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022-10-06). PubMed Central. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. (2019-04). Jetir.org. [Link]

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Exploratory

The N-Phenyl Benzenesulfonamide Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide Abstract The N-phenyl benzenesulfonamide core is a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the development of a multitude of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The N-phenyl benzenesulfonamide core is a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the development of a multitude of therapeutic agents.[1][2] Its synthetic tractability and the ability of its derivatives to form critical interactions—such as hydrogen bonds, hydrophobic contacts, and coordination with metal ions—with biological macromolecules make it a recurring feature in clinically successful drugs. This technical guide provides an in-depth exploration of key therapeutic targets amenable to modulation by N-phenyl benzenesulfonamide derivatives. We will dissect the mechanistic basis of target inhibition, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for target validation and compound characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical scaffold for next-generation therapeutics.

Introduction: The Versatility of the Sulfonamide Core

The sulfonamide functional group (-S(=O)₂-N<) is a linchpin in drug design, featured in therapeutic classes ranging from antibacterials to diuretics and anticancer agents.[3] The N-phenyl benzenesulfonamide motif, specifically, offers a unique three-dimensional arrangement with two distinct aromatic rings connected by the sulfonamide linker. This "L-shaped" geometry allows for strategic derivatization of both phenyl rings to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.[4] This guide will focus on several high-impact therapeutic targets where this scaffold has demonstrated significant promise.

Oncology: Targeting Tumor-Specific Enzymes

A primary strategy in oncology is the selective inhibition of enzymes that are overexpressed in tumor cells or are critical for their survival. N-phenyl benzenesulfonamides have proven to be particularly effective in this arena, most notably as inhibitors of Carbonic Anhydrases and specific kinases involved in oncogenic signaling.

Carbonic Anhydrase IX (CA IX): A Hypoxia-Inducible Target

Target Rationale: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, including triple-negative breast cancer, and its expression is strongly induced by hypoxia.[4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps maintain intracellular pH in the acidic tumor microenvironment, promoting tumor cell survival and proliferation. Its limited expression in normal tissues makes it an attractive and highly selective target for anticancer therapy.[5]

Mechanism of Inhibition: Benzenesulfonamides are classical CA inhibitors. The sulfonamide moiety (-SO₂NH₂) is isosteric to the bicarbonate product of the enzymatic reaction. The deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, while the sulfonyl oxygens form hydrogen bonds with the side chain of Threonine 199. The N-phenyl and benzenesulfonamide rings can be further modified to occupy adjacent hydrophobic and hydrophilic pockets, enhancing both potency and isoform selectivity.[5]

Caption: Fig 1. Inhibition of CA IX by a benzenesulfonamide.

Structure-Activity Relationship (SAR) Insights:

  • Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is essential for zinc binding and inhibitory activity.

  • Aromatic Rings: Modifications to the phenyl rings can drastically alter isoform selectivity. Electron-donating or bulky groups can be introduced to exploit unique features of the CA IX active site compared to the ubiquitously expressed CA II isoform, thereby reducing off-target effects.[5]

  • Thiazole/Coumarin Moieties: Appending heterocyclic moieties like aminothiazoles or coumarins to the benzenesulfonamide scaffold has been shown to significantly increase potency against CA IX.[5]

Quantitative Data Summary:

Compound IDModificationsTargetPotency (IC₅₀/Kᵢ)Selectivity (CA II / CA IX)Reference
Acetazolamide (Reference Drug)CA IX25 nM (Kᵢ)~1[5]
Compound 4e 4-MethoxybenzylideneCA IX10.93 nM (IC₅₀)>225-fold[5]
Compound 4g 4-ChlorobenzylideneCA IX15.61 nM (IC₅₀)>250-fold[5]
Compound 4h 4-NitrobenzylideneCA IX25.06 nM (IC₅₀)>156-fold[5]

Experimental Protocol: In Vitro CA IX Inhibition Assay (Esterase Activity)

This protocol describes a common method to assess the inhibitory potential of compounds against purified human CA IX by monitoring the hydrolysis of a chromogenic substrate.

  • Principle: Carbonic anhydrases also exhibit esterase activity. The inhibition of the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate is monitored spectrophotometrically at 400 nm. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Purified recombinant human Carbonic Anhydrase IX.

    • HEPES buffer (25 mM, pH 7.4).

    • 4-Nitrophenyl acetate (NPA).

    • Test compounds (N-phenyl benzenesulfonamide derivatives) dissolved in DMSO.

    • 96-well microplates.

    • Microplate spectrophotometer.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of NPA in acetonitrile.

      • Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO. A typical starting concentration is 10 mM.

    • Assay Procedure:

      • Add 140 µL of HEPES buffer to each well of a 96-well plate.

      • Add 20 µL of the CA IX enzyme solution (final concentration ~10 nM).

      • Add 20 µL of the test compound dilution (final DMSO concentration should be ≤1%). Include wells for a "no inhibitor" control (DMSO only) and a "blank" control (no enzyme).

      • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

      • Initiate the reaction by adding 20 µL of the NPA solution (final concentration ~0.7 mM).

      • Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

    • Data Analysis:

      • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each well.

      • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

      • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Causality and Validation:

    • Positive Control: Acetazolamide is a known, potent CA inhibitor and serves to validate that the assay is performing correctly.

    • Negative Control: The "no inhibitor" (DMSO only) control represents 100% enzyme activity and is the baseline against which inhibition is measured.

    • Blank Control: The "no enzyme" control is used to subtract the background rate of non-enzymatic NPA hydrolysis.

Neurodegenerative Disorders: Modulating Cholinesterase Activity

The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.

Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)

Target Rationale: In Alzheimer's disease, the cholinergic system is progressively degraded, leading to a deficit in acetylcholine and contributing to cognitive decline. Inhibiting AChE and BChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.

Mechanism of Inhibition: N-phenyl benzenesulfonamide derivatives act as inhibitors of these esterase enzymes.[6] While the exact binding mode can vary with substitution, the core scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. The aromatic rings can form π-π stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the active site gorge, while the sulfonamide moiety can form hydrogen bonds, effectively blocking substrate access.

Quantitative Data Summary:

Compound IDTargetPotency (Kᵢ)Reference
Compound 8 AChE31.5 ± 0.33 nM[6]
Compound 8 BChE24.4 ± 0.29 nM[6]
Compound 2 CA II33.5 ± 0.38 nM[6]
Compound 8 CA I45.7 ± 0.46 nM[6]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This is the most widely used method for measuring cholinesterase activity and its inhibition.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

  • Materials:

    • Purified human AChE or BChE.

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM).

    • Acetylthiocholine iodide (ATCh) solution (10 mM).

    • Test compounds and a reference inhibitor (e.g., Donepezil).

  • Step-by-Step Methodology:

    • To a 96-well plate, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution.

    • Add 25 µL of the enzyme solution and incubate for 10 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution.

    • Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.

    • Calculate reaction rates and determine IC₅₀ values as described in the CA IX protocol.

CETSA_Workflow A 1. Treat Cells (Compound vs Vehicle) B 2. Lyse Cells A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Plot Data (Melting Curve Shift?) E->F

Caption: Fig 3. Experimental workflow for CETSA.

Conclusion

The N-phenyl benzenesulfonamide scaffold continues to demonstrate its immense value in medicinal chemistry. Its ability to serve as a foundation for potent and selective inhibitors against a diverse range of therapeutic targets—from enzymes like Carbonic Anhydrase IX in oncology to structural proteins like the HIV-1 capsid—highlights its privileged nature. The insights and protocols provided in this guide are intended to empower researchers to effectively harness this scaffold in the pursuit of novel therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and effective drug candidates to address significant unmet medical needs.

References

  • Title: Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties Source: PubMed URL: [Link]

  • Title: Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) Source: PubMed URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL: [Link]

  • Title: N-phenyl benzenesulfonamide derivatives synthesized Source: ResearchGate URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: National Institutes of Health (NIH) URL: [Link]

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Foundational

Structural Elucidation of Novel Sulfonamide Derivatives: An Investigative Workflow

An In-Depth Technical Guide for Drug Development Professionals Foreword: Beyond the Spectrum In the field of drug discovery, the synthesis of a novel molecule is merely the opening chapter. The true narrative of its pote...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: Beyond the Spectrum

In the field of drug discovery, the synthesis of a novel molecule is merely the opening chapter. The true narrative of its potential is written through characterization, and the most critical passage is the unambiguous elucidation of its structure. For novel sulfonamide derivatives—a class of compounds renowned for its vast therapeutic applications—this process is paramount. An incorrect structural assignment can invalidate subsequent biological data, misdirect structure-activity relationship (SAR) studies, and lead to the catastrophic waste of resources.

Chapter 1: The First 24 Hours: Initial Assessment of Purity and Identity

The journey of structural elucidation begins with a fundamental question: "What have we made, and is it pure?" Answering this swiftly and accurately prevents the costly pursuit of analyzing a sample that is impure or structurally incorrect. The primary tools for this initial assessment are Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The Litmus Test: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse of the modern chemistry lab, providing two critical pieces of information in a single, rapid analysis: the retention time (a proxy for polarity and purity) and the mass-to-charge ratio (m/z) of the compound(s) in the sample.[1]

The Causality Behind the Choice: We choose LC-MS first because it is fast, requires minimal sample, and immediately confirms the molecular weight of the target compound while simultaneously providing an estimate of its purity. A successful synthesis should yield a chromatogram with a major peak whose corresponding mass spectrum shows an intense ion for the expected molecular weight.

Interpreting the Data:

  • The Chromatogram: A single, sharp peak is a good indication of high purity. Multiple peaks suggest the presence of starting materials, by-products, or isomers.

  • The Mass Spectrum: For most sulfonamides, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode will yield a prominent protonated molecule, [M+H]⁺. Verifying that the observed m/z for this ion matches the calculated molecular weight of the target derivative is the first critical checkpoint. High-Resolution Mass Spectrometry (HRMS) is invaluable here, as it can confirm the elemental composition to within a few parts per million (ppm), drastically increasing confidence in the molecular formula.[2]

Experimental Protocol: Rapid LC-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the novel sulfonamide derivative in 1 mL of a 1:1 mixture of acetonitrile and water. Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a robust starting point.

    • Mobile Phase A: Water with 0.1% formic acid (aids in protonation for ESI).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B over 5 minutes) to quickly assess purity.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-2 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive.

    • Scan Range: 100 – 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

Functional Group Fingerprinting: FT-IR Spectroscopy

While MS confirms the molecular weight, FT-IR confirms the presence of key functional groups, most notably the eponymous sulfonamide moiety.[3]

The Causality Behind the Choice: FT-IR is a rapid, non-destructive technique that provides a "functional group fingerprint." Its value at this early stage is confirmatory. If the starting amine has been successfully converted to a sulfonamide, the characteristic N-H stretching frequencies of the amine should be replaced by the stretches associated with the sulfonamide group.

Interpreting the Data: The sulfonamide group (-SO₂NH-) has several characteristic absorption bands. Their presence provides strong evidence that the desired reaction has occurred.

Functional Group Vibration Type **Characteristic Wavenumber (cm⁻¹) **Appearance
Sulfonyl (SO₂)Asymmetric Stretch1370 - 1330Strong
Sulfonyl (SO₂)Symmetric Stretch1180 - 1160Strong
Sulfonamide (N-H)Stretch (secondary sulfonamides)3300 - 3230Medium, Sharp
Sulfur-Nitrogen (S-N)Stretch940 - 900Medium
Table 1: Characteristic FT-IR Absorption Bands for Sulfonamides. Data compiled from multiple sources.[4][5][6]
Experimental Protocol: FT-IR Analysis (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sulfonamide derivative directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact with the sample.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

G cluster_0 Initial Assessment Workflow Sample Novel Sulfonamide Sample LCMS LC-MS Analysis Sample->LCMS FTIR FT-IR Analysis Sample->FTIR Decision1 Correct MW? Purity >95%? LCMS->Decision1 Decision2 Sulfonamide bands present? FTIR->Decision2 Proceed Proceed to NMR Elucidation Decision1->Proceed Yes Revisit Revisit Synthesis / Purification Decision1->Revisit No Decision2->Proceed Yes Decision2->Revisit No

Caption: Initial workflow for purity and identity assessment.

Chapter 2: Assembling the Puzzle: Elucidating the 2D Structure with NMR Spectroscopy

With purity and molecular weight confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for assembling the atomic framework. NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[7] The process is a systematic layering of information, starting with simple 1D experiments and progressing to more complex 2D experiments only when necessary.

The Foundation: 1D ¹H and ¹³C NMR

The ¹H (proton) NMR spectrum is the starting point. It reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).[8] The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.

The Causality Behind the Choice: We start with ¹H and ¹³C NMR because they provide the fundamental census of atoms in the molecule. The information is rich and often sufficient to solve simple structures. A self-validating protocol demands that the number of protons and carbons observed is consistent with the molecular formula determined by HRMS.

Interpreting the Data: Key Signals for Sulfonamides

  • Sulfonamide N-H Proton: The proton on the sulfonamide nitrogen is often a broad singlet due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly variable and solvent-dependent but typically appears downfield, often in the range of 8-11 ppm in DMSO-d₆.[9] In some cases, it can be identified by adding a drop of D₂O to the NMR tube, which causes the N-H proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

  • Aromatic Protons: Protons on an aromatic ring attached to the sulfur atom will be deshielded and typically appear between 7.0 and 8.5 ppm.[10] The substitution pattern dictates the splitting pattern (e.g., a para-substituted ring will show two characteristic doublets).

  • Aliphatic Protons: Protons on carbons adjacent to the sulfonamide nitrogen or the aryl ring will also be shifted downfield due to the electron-withdrawing nature of these groups.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sulfonamide derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11] DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with 8-16 scans.

    • Set the spectral width to cover the range from -1 to 13 ppm.

    • Calibrate the chemical shift using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover 0-220 ppm.

Building Connections: 2D NMR Experiments

When the 1D spectra are too complex or ambiguous to allow for a full structural assignment, 2D NMR is employed. These experiments reveal correlations between nuclei, allowing the chemist to piece together the molecular fragments identified in the 1D spectra.

The Causality Behind the Choice: The choice of a 2D experiment is driven by a specific question.

  • "Which protons are coupled to which other protons?" → Use COSY (Correlation Spectroscopy). It reveals ³JHH couplings, allowing you to trace proton connectivity through bonds.

  • "Which proton is attached to which carbon?" → Use HSQC or HMQC (Heteronuclear Single Quantum Coherence). It shows one-bond correlations between protons and the carbons they are directly attached to.

  • "What are the long-range connections between protons and carbons?" → Use HMBC (Heteronuclear Multiple Bond Correlation). It shows correlations over 2-3 bonds, which is critical for connecting fragments that are not directly bonded (e.g., connecting an aromatic ring to an aliphatic chain via a quaternary carbon or heteroatom).

cluster_nmr NMR Decision Workflow start Acquire 1D ¹H and ¹³C Spectra q1 Is structure fully and unambiguously assigned? start->q1 cosy Acquire COSY (H-H Connectivity) q1->cosy No end Propose 2D Structure q1->end Yes hsqc Acquire HSQC (Direct C-H Attachment) cosy->hsqc q2 Are all spin systems connected? hmbc Acquire HMBC (Long-Range C-H Connectivity) q2->hmbc No q2->end Yes hsqc->q2 hmbc->end

Caption: Decision workflow for selecting appropriate NMR experiments.

Chapter 3: The Definitive Answer: 3D Structure and Stereochemistry by X-Ray Crystallography

While NMR provides the 2D blueprint of a molecule, single-crystal X-ray crystallography provides the definitive 3D model.[12] It is the gold standard for structural elucidation, capable of unambiguously determining atomic connectivity, bond lengths, bond angles, and, most critically, absolute stereochemistry.

The Causality Behind the Choice: X-ray crystallography is employed when other methods leave ambiguity or cannot provide essential information. Key scenarios include:

  • Unresolvable NMR Ambiguity: The molecule may have a high degree of symmetry or complex overlapping signals in the NMR that prevent a confident assignment.

  • Isomer Differentiation: Differentiating between certain constitutional isomers (e.g., regioisomers of substitution on an aromatic ring) can sometimes be challenging by NMR alone.

  • Determination of Stereochemistry: For chiral molecules, crystallography is the only common laboratory technique that can determine the absolute configuration of stereocenters without reference to a known standard.

The primary limitation is the absolute requirement for a single, high-quality crystal, the growth of which can be a significant challenge.

Experimental Protocol: Single-Crystal X-Ray Diffraction (Conceptual Steps)
  • Crystal Growth: This is the most critical and often trial-and-error step. A common method is slow evaporation of a solvent from a saturated solution of the pure compound. Various solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (to minimize thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns (images with spots of varying intensity) are collected by a detector.[14]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data.

    • Indexing: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal).[15]

    • Integration: The intensity of each spot is measured.

    • Structure Solution: The intensities are used to generate an initial electron density map, from which an initial model of the molecule's structure can be derived.

    • Refinement: The initial model is refined against the experimental data, adjusting atomic positions and other parameters to achieve the best possible fit, resulting in the final, highly precise 3D structure.

Chapter 4: An Integrated Approach: A Self-Validating System

The ultimate confidence in a structural assignment comes not from a single piece of data but from the concordance of all data. Each technique provides a piece of the puzzle, and they must all fit together seamlessly.

  • The molecular formula from HRMS must match the count of carbons and protons from NMR .

  • The functional groups identified by FT-IR must be present in the final structure and consistent with the chemical shifts observed in the NMR spectra.

  • The 2D connectivity map derived from 2D NMR must be identical to the connectivity found in the X-ray crystal structure .

  • The mass spectral fragmentation should be explainable by the cleavage of the proposed structure. For example, a common fragmentation pathway for sulfonamides is the cleavage of the S-N bond or the S-C(aryl) bond.[16]

When the protonated molecular ion from the mass spectrometer, the S=O stretches from the IR, the aromatic doublets and N-H signal from the NMR, and the final 3D coordinates from the crystallographer all tell the same story, the structural elucidation is complete and trustworthy. This integrated, self-validating approach ensures the scientific integrity required for advancing a novel sulfonamide derivative through the drug development pipeline.

References

  • Niessen, W. M. A. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic Absorption Bands of Sulfonamide Fragment in the Synthesized Compounds. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Graz University of Technology. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry. Available at: [Link]

  • Wiley-VCH. (n.d.). Understanding Single-Crystal X-Ray Crystallography Exercises and Solutions. Available at: [Link]

  • ResearchGate. (n.d.). ¹HNMR chemical shift values of characteristic protons and mass spectral analysis of (VIIIa-VIIIt). Available at: [Link]

  • Oak Ridge National Laboratory Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • Li, Y., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). How To Draw The Proton NMR Spectrum of an Organic Molecule. YouTube. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. Available at: [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available at: [Link]

  • Skelly, J. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Setliff, F. L., & Spradlin, T. K. (1996). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • University of California, Irvine. (n.d.). Solving NMR Structures Step by Step. Department of Chemistry. Available at: [Link]

  • University of Oxford. (n.d.). Chemical shifts. Available at: [Link]

  • Lecomte, C. (2016). Review of Modern X-ray Analysis on Single Crystals. A Practical Guide. Acta Crystallographica Section A. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

synthesis protocol for Benzenesulfonamide, 3-nitro-N-phenyl-

An Application Note for the Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of Benzenesulfonamide, 3-nitro-N-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Benzenesulfonamide, 3-nitro-N-phenyl-. The protocol is designed for researchers and professionals in chemical synthesis and drug development. The synthesis is achieved through a two-step process, beginning with the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by its reaction with aniline. This guide emphasizes the causality behind experimental choices, robust safety protocols, and methods for ensuring the final product's purity and identity.

Introduction and Significance

Benzenesulfonamide, 3-nitro-N-phenyl-, is a derivative of the sulfonamide functional group, a scaffold of significant importance in medicinal chemistry and material science. Sulfonamides are known for their wide range of biological activities and are core components in numerous therapeutic agents.[1][2] The presence of the nitro group and the N-phenyl substitution on the benzenesulfonamide core creates a molecule with potential applications as an intermediate in the synthesis of more complex molecules, including dyes and pharmacologically active compounds.[3]

The synthesis detailed herein follows a classic and reliable chemical pathway: the reaction of a sulfonyl chloride with a primary amine.[2][4] This application note provides a field-tested protocol, beginning with the synthesis of the requisite 3-nitrobenzenesulfonyl chloride from nitrobenzene, a critical precursor for this class of compounds.

Mechanistic Rationale and Strategic Overview

The formation of the S-N bond in sulfonamides is a cornerstone of organic synthesis.[4] The overall synthesis is logically divided into two primary stages, each with a distinct chemical transformation.

Stage 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride The process begins with the electrophilic aromatic substitution of nitrobenzene using chlorosulfonic acid. The nitro group is a meta-directing deactivator, which selectively guides the chlorosulfonation to the 3-position of the benzene ring.

Stage 2: Formation of the N-Phenyl Sulfonamide The core of the synthesis involves the nucleophilic attack of aniline on the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. This reaction is analogous to the acylation of amines and results in the formation of the stable sulfonamide linkage with the concomitant release of hydrochloric acid (HCl). A base, such as pyridine or triethylamine, is typically employed to neutralize the generated HCl, driving the reaction to completion.[2]

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sulfonamide Formation Nitrobenzene Nitrobenzene Intermediate 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->Intermediate 1. ClSO3H, 90-120 °C 2. Thionyl Chloride (optional) 3. Ice-water quench ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate FinalProduct Benzenesulfonamide, 3-nitro-N-phenyl- Intermediate->FinalProduct Aniline, Base (e.g., Pyridine) Solvent (e.g., DCM) Aniline Aniline Aniline->FinalProduct caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Extreme caution must be exercised during these procedures. All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

Part A: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from established industrial methods for the sulfochlorination of nitrobenzene.[3]

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesQuantityNotes
NitrobenzeneC₆H₅NO₂123.110.2024.6 g
Chlorosulfonic AcidClSO₃H116.520.88102.5 g (59 mL)Extremely Corrosive. Reacts violently with water.
Thionyl ChlorideSOCl₂118.970.1821.4 g (13 mL)Optional, but improves yield.

Step-by-Step Procedure

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).

  • Initial Charge: Carefully charge the chlorosulfonic acid (0.88 mol) into the reaction flask. Begin stirring and heat the acid to approximately 110 °C.

  • Addition of Nitrobenzene: Add nitrobenzene (0.20 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature between 110-120 °C.[3] Vigorous evolution of HCl gas will be observed.

  • Reaction Stirring: After the addition is complete, continue stirring the mixture at this temperature for an additional 2-4 hours to ensure the reaction goes to completion.[3]

  • Cooling and Thionyl Chloride Addition (Optional): Cool the reaction mixture to 70 °C. Slowly add thionyl chloride (0.18 mol) dropwise over 30 minutes. Stir for another hour at 70 °C until gas evolution ceases.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.

  • Filtration: The product, 3-nitrobenzenesulfonyl chloride, will precipitate as a solid.[3] Filter the solid using a Büchner funnel, and wash the filter cake thoroughly with cold water until the washings are neutral. A final wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any residual acid.[3]

  • Drying: Dry the isolated solid under vacuum. The crude product is often of high purity and can be used directly in the next step.[3]

Part B: Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

This procedure details the classic approach for forming a sulfonamide from a sulfonyl chloride and an amine.[2]

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesQuantityNotes
3-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄S221.620.0511.1 gCorrosive & Lachrymator. [5][6]
AnilineC₆H₇N93.130.0555.1 g (5.0 mL)Toxic. Use freshly distilled.
PyridineC₅H₅N79.10-50 mLActs as solvent and base.
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLExtraction solvent.
1 M Hydrochloric AcidHCl36.46-~100 mLFor work-up.

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (0.055 mol) in pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (0.05 mol) in a minimal amount of a suitable solvent if necessary (e.g., 20 mL of DCM) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Quenching and Extraction: Pour the reaction mixture into 200 mL of 1 M HCl. This will neutralize the pyridine and protonate excess aniline. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude Benzenesulfonamide, 3-nitro-N-phenyl- is typically a solid and can be purified by recrystallization.

  • Solvent System: Ethanol or an ethanol/water mixture is a common choice.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If needed, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

  • Melting Point: Determine the melting point of the purified crystals and compare it to literature values. Crystalline sulfonamides typically have sharp melting points.[2]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns.

    • FTIR: Identify characteristic peaks for the N-H bond, SO₂ stretches (asymmetric and symmetric), and the NO₂ group.

    • Mass Spectrometry: Confirm the molecular weight of the product.

  • Chromatography: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column.[7]

Safety and Handling

  • 3-Nitrobenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[5][8] It is also a lachrymator and is moisture-sensitive. Handle exclusively in a chemical fume hood.[6][9] In case of contact, immediately flush the affected area with copious amounts of water.[8]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large amounts of HCl gas. All equipment must be scrupulously dry.

  • Aniline: Toxic upon inhalation, ingestion, and skin contact.

  • General Precautions: Wear appropriate PPE at all times.[6] Avoid breathing dusts or vapors.[9] Ensure all reactions involving the evolution of corrosive gases (like HCl) are conducted in a well-ventilated fume hood or are equipped with a gas scrubber.

References

  • PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Imran, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-nitro-N-phenyl-. Retrieved from SIELC. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. Retrieved from Aozun Yazhou Chemical. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

Sources

Application

Application Notes and Protocols for the Medicinal Chemistry Exploration of 3-nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with applications ranging from antimic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with applications ranging from antimicrobial to anticancer therapies.[1][2][3][4] The specific derivative, 3-nitro-N-phenylbenzenesulfonamide, remains a largely unexplored entity within this vast chemical space. This document serves as a comprehensive guide for researchers venturing into the investigation of this novel compound. It provides a scientifically grounded rationale for its potential applications by drawing parallels with structurally related molecules. Furthermore, it outlines detailed, field-proven protocols to systematically evaluate its biological activity, thereby laying the groundwork for its potential development as a therapeutic agent.

Introduction: The Untapped Potential of a Classic Scaffold

Sulfonamides, characterized by the -SO₂NH- functional group, were among the first synthetic antimicrobial agents to be widely used, heralding the dawn of modern chemotherapy.[2][5] Over the decades, their therapeutic landscape has expanded dramatically to include treatments for a wide array of conditions, such as cancer, glaucoma, diabetes, and inflammatory diseases.[3][4][6] This therapeutic diversity stems from the sulfonamide group's ability to act as a versatile pharmacophore, capable of targeting a wide range of enzymes and receptors.

3-nitro-N-phenylbenzenesulfonamide incorporates two key features: the proven benzenesulfonamide core and a nitro group. The nitroaromatic moiety is a well-established pharmacophore in its own right, known to influence the electronic properties and biological activity of a molecule.[7] While specific biological data for 3-nitro-N-phenylbenzenesulfonamide is not yet available, the known activities of related compounds provide a strong rationale for its investigation.[7] This guide will focus on three primary, high-probability areas of investigation: Anticancer Activity , Carbonic Anhydrase Inhibition , and Antibacterial Activity .

Rationale for Investigation: Potential Therapeutic Applications

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents that target various aspects of cancer biology.[1] They have been shown to act as:

  • Carbonic Anhydrase Inhibitors: By inhibiting carbonic anhydrases, particularly CA IX, sulfonamides can disrupt pH regulation in cancer cells, leading to reduced growth and survival.[1]

  • Tyrosine Kinase Inhibitors: Certain sulfonamides can interfere with critical signaling pathways involved in cancer cell proliferation and survival.[1]

  • Cell Cycle Modulators: Novel sulfonamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[8]

The presence of the nitro group on the phenyl ring of 3-nitro-N-phenylbenzenesulfonamide could further enhance its anticancer potential through various mechanisms, including bioreductive activation in the hypoxic tumor microenvironment.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][9] Sulfonamides are the classical inhibitors of CAs, and a vast number of derivatives have been developed for this purpose. The investigation of 3-nitro-N-phenylbenzenesulfonamide as a CA inhibitor is a logical starting point.

Antibacterial Activity

The historical success of sulfonamides as antibacterial agents is rooted in their ability to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] While bacterial resistance has limited the use of older sulfonamides, the discovery of new derivatives with potent activity against resistant strains is an ongoing area of research.[11][12] The unique substitution pattern of 3-nitro-N-phenylbenzenesulfonamide warrants its evaluation for antibacterial efficacy.

Experimental Workflows and Protocols

This section provides detailed protocols for the initial screening of 3-nitro-N-phenylbenzenesulfonamide.

General Compound Handling and Preparation

For all biological assays, a stock solution of 3-nitro-N-phenylbenzenesulfonamide should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions to the final assay concentrations should be made in the appropriate assay buffer, ensuring that the final DMSO concentration is kept low (typically ≤ 1%) to avoid solvent-induced artifacts.

Anticancer Activity Screening: A Multi-pronged Approach

A logical workflow for assessing the anticancer potential of 3-nitro-N-phenylbenzenesulfonamide would involve a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

anticancer_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification start Prepare 3-nitro-N-phenylbenzenesulfonamide Stock Solution screen Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines start->screen apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) screen->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) screen->cell_cycle kinase Kinase Inhibition Assays apoptosis->kinase ca_inhibition Carbonic Anhydrase Inhibition Assay apoptosis->ca_inhibition cell_cycle->kinase cell_cycle->ca_inhibition ca_inhibition_assay cluster_assay Assay Principle p_NPA p-Nitrophenyl acetate (colorless) CA Carbonic Anhydrase p_NPA->CA Hydrolysis p_NP p-Nitrophenol (yellow) CA->p_NP Inhibitor 3-nitro-N-phenylbenzenesulfonamide Inhibitor->CA Inhibition

Caption: Principle of the colorimetric CA inhibition assay.

Objective: To determine the inhibitory effect of 3-nitro-N-phenylbenzenesulfonamide on carbonic anhydrase activity.

Materials:

  • Human or bovine carbonic anhydrase II

  • Tris-HCl buffer (50 mM, pH 7.5) [9]* p-Nitrophenyl acetate (p-NPA) substrate [9]* Acetazolamide (positive control inhibitor) [9][10]* 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare a working solution of carbonic anhydrase in cold Tris-HCl buffer. [9]2. In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

  • Add 10 µL of various concentrations of 3-nitro-N-phenylbenzenesulfonamide (dissolved in a minimal amount of DMSO and diluted with buffer) to the test wells. Add buffer with DMSO to the control wells and acetazolamide to the positive control wells.

  • Add 10 µL of the CA working solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of freshly prepared p-NPA solution to all wells.

  • Immediately measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation:

CompoundCarbonic Anhydrase II IC₅₀ (µM)
3-nitro-N-phenylbenzenesulfonamideExperimental Result
Acetazolamide (Positive Control)Experimental Result
Antibacterial Activity Screening

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12]

Objective: To determine the minimum inhibitory concentration (MIC) of 3-nitro-N-phenylbenzenesulfonamide against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) [12]* Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Ciprofloxacin or other appropriate antibiotic (positive control)

Procedure:

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of a 2x concentrated stock of 3-nitro-N-phenylbenzenesulfonamide to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours. [11]7. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial Strain3-nitro-N-phenylbenzenesulfonamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (ATCC 29213)Experimental ResultExperimental Result
E. coli (ATCC 25922)Experimental ResultExperimental Result

Conclusion and Future Directions

The compound 3-nitro-N-phenylbenzenesulfonamide represents an intriguing yet uncharacterized molecule within the medicinally significant sulfonamide class. The protocols and rationale outlined in this document provide a clear and robust framework for its initial investigation. Based on the established activities of related compounds, there is a strong scientific basis to explore its potential as an anticancer, carbonic anhydrase inhibiting, or antibacterial agent. The results from these foundational assays will be crucial in guiding further structure-activity relationship (SAR) studies and lead optimization efforts, potentially paving the way for the development of a novel therapeutic agent.

References

  • Elsayad, K. A., Elmasry, G. F., & Mahmoud, S. T. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Pharmaceutical Research International, 36(5), 49-61. Available at: [Link]

  • Slideshare. (n.d.). Med.chem sulfonamides. Available at: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Available at: [Link]

  • MDPI. (2020). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 25(18), 4258. Available at: [Link]

  • PharmaFactz. (2023). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved January 21, 2026, from [Link]

  • De, P., & Yudin, A. K. (2012). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 2(21), 7947-7963. Available at: [Link]

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  • Demirayak, Ş., Karaburun, A. C., & Beis, R. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16). Available at: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-nitro-N-phenyl-. Available at: [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4445-4456. Available at: [Link]

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Qu, M., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 3989-3996. Available at: [Link]

  • International Journal of Medicinal Chemistry. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. International Journal of Medicinal Chemistry, 2014, 901370. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 85-90. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. Available at: [Link]

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  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. Available at: [Link]

  • RSC Publishing. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1935-1946. Available at: [Link]

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Sources

Method

The Synthetic Versatility of Benzenesulfonamide, 3-nitro-N-phenyl-: A Guide for Researchers

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the practical applications of benzenesulfonamide, 3-nitro-N-phenyl- as a pivotal synthetic intermediate. Mo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the practical applications of benzenesulfonamide, 3-nitro-N-phenyl- as a pivotal synthetic intermediate. Moving beyond a simple recitation of steps, this guide delves into the strategic considerations and mechanistic underpinnings of its use in chemical synthesis, empowering researchers to leverage its full potential in the construction of complex molecules.

Introduction: Strategic Importance in Synthesis

Benzenesulfonamide, 3-nitro-N-phenyl- is a compound of significant interest due to the orthogonal reactivity of its constituent functional groups. The presence of a reducible nitro group, a stable sulfonamide linkage, and two distinct aromatic rings provides multiple handles for sequential chemical modifications. This strategic arrangement allows for the controlled and predictable elaboration of molecular complexity, making it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety itself is a well-established pharmacophore found in a wide array of therapeutic agents, further underscoring the importance of intermediates like this in drug discovery programs.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of benzenesulfonamide, 3-nitro-N-phenyl- is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄SPubChem
Molecular Weight 278.28 g/mol [2]
CAS Number 28791-26-6[3]
Appearance Solid (Typical)General Knowledge
Melting Point 85-86 °C (for the 2-nitro isomer, indicative)[4]

Note: Experimental data for the 3-nitro isomer may vary. Researchers should always consult the certificate of analysis for the specific batch in use.

Core Synthetic Transformations and Protocols

This section details key synthetic transformations utilizing benzenesulfonamide, 3-nitro-N-phenyl-, providing not just the "how" but also the "why" behind each procedural step.

Protocol 1: Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

The most direct route to this intermediate involves the condensation of 3-nitrobenzenesulfonyl chloride with aniline. This is a classic and robust method for the formation of sulfonamides.[1]

Reaction Scheme:

cluster_conditions Conditions reagent1 3-Nitrobenzenesulfonyl Chloride plus1 + reagent1->plus1 reagent2 Aniline product Benzenesulfonamide, 3-nitro-N-phenyl- reagent2->product Reaction plus2 + HCl product->plus2 plus1->reagent2 base Pyridine or Triethylamine (Base) cluster_conditions Reagents start Benzenesulfonamide, 3-nitro-N-phenyl- product Benzenesulfonamide, 3-amino-N-phenyl- start->product Reduction reagents SnCl2·2H2O, Ethanol or H2, Pd/C, Methanol cluster_conditions Reagents start Benzenesulfonamide, 3-nitro-N-phenyl- product Aniline start->product Deprotection plus + product->plus reagents Thiophenol, K2CO3 Acetonitrile or DMF byproduct Byproducts plus->byproduct start 3-Nitrobenzenesulfonyl Chloride product Diaryl Sulfone start->product Reacts with reagent Arene (e.g., Anisole) reagent->product in the presence of catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) catalyst->product workup Aqueous Workup product->workup purification Purification (Recrystallization or Chromatography) workup->purification

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of N-phenyl benzenesulfonamide

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-phenyl benzenesulfonamide. The developed isocratic reversed-phas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-phenyl benzenesulfonamide. The developed isocratic reversed-phase method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. The narrative explains the causal rationale behind each stage of method development, from analyte characterization to final validation, providing a robust protocol for researchers, scientists, and drug development professionals. All procedures adhere to the principles outlined in the ICH Q2(R1) guideline.[1][2][3]

Introduction

N-phenyl benzenesulfonamide is a key intermediate in organic synthesis and a potential impurity in various pharmaceutical manufacturing processes. Its accurate quantification is critical for ensuring process control, quality assurance of final products, and adherence to regulatory standards. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide provides a detailed walkthrough of the logical steps and scientific principles applied to develop a reliable analytical method, culminating in a fully validated protocol suitable for routine use in a quality control environment.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the column, mobile phase, and detector settings, minimizing the optimization workload and ensuring a logical starting point.

PropertyValue / CharacteristicImplication for HPLC Method DevelopmentSource
Molecular Weight 233.29 g/mol Suitable for standard HPLC columns; no size-exclusion needed.[4]
Structure Two phenyl rings linked by a sulfonamide group.The aromatic rings provide a strong UV chromophore. The overall structure is moderately non-polar.[4]
Polarity (logP) ~2.6 (Predicted)Moderately hydrophobic, indicating good retention on a non-polar stationary phase like C18.[4]
pKa ~9-10 (Predicted for sulfonamide N-H)The N-H proton is weakly acidic. To ensure a single, non-ionized state and consistent retention, the mobile phase pH should be at least 2 units below the pKa.[5][6][6]
UV Absorbance Strong absorbance in the 200-300 nm range.UV detection is an ideal choice. A wavelength scan is needed to determine the absorbance maximum (λmax) for optimal sensitivity.[7][7]
Solubility Soluble in organic solvents like acetonitrile and methanol.Simplifies the preparation of stock and working standard solutions.[8]

Method Development Strategy: A Rationale-Driven Approach

The choices made during method development are not arbitrary; they are deliberate decisions based on chromatographic theory and the analyte's properties.

Chromatographic Mode and Stationary Phase Selection

Choice: Reversed-Phase HPLC (RP-HPLC) with a C18 column.

Rationale: RP-HPLC is the most common mode for separating moderately polar to non-polar compounds.[9] The predicted logP of ~2.6 for N-phenyl benzenesulfonamide suggests it is sufficiently hydrophobic to be retained on a non-polar stationary phase.[10] A C18 (octadecylsilane) bonded phase provides strong hydrophobic interactions, making it the ideal starting point.[11][12] A standard column dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of resolution, efficiency, and backpressure for initial development.[11]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[5]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and better peak efficiency for many compounds. A simple isocratic elution, where the mobile phase composition remains constant, is preferable for a simple assay to ensure maximum reproducibility.

  • Aqueous Phase and pH Control: To ensure the N-phenyl benzenesulfonamide remains in a single, non-ionized form, the mobile phase must be buffered at a pH well below its pKa of ~9-10.[13] Operating at a pH near the pKa can lead to poor peak shape and shifting retention times.[13][14] An acidic mobile phase (pH 2-4) is recommended to suppress the ionization of the sulfonamide proton, thereby increasing its hydrophobicity and ensuring robust retention.[15] A 0.1% solution of formic acid in water is an excellent choice as it effectively controls pH in this range and is volatile, making it compatible with mass spectrometry if needed.

Detection Wavelength Selection

Choice: UV detection at the absorbance maximum (λmax).

Rationale: Using the λmax provides the highest possible sensitivity. A UV scan of a standard solution of N-phenyl benzenesulfonamide in the mobile phase should be performed. The presence of two phenyl rings suggests a strong λmax, likely around 240 nm.

Logical Workflow for Method Development

The process of developing and validating an HPLC method follows a structured, logical path to ensure a robust and reliable final protocol.

MethodDevelopmentWorkflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) Analyte Analyte Characterization (pKa, logP, UV Absorbance) Initial Select Initial Conditions (C18 Column, ACN/H2O, Acidic pH) Analyte->Initial Guides Choices Optimize Optimize Separation (Adjust %ACN for k', Check Peak Shape) Initial->Optimize First Injection SST_Dev Perform System Suitability Test (SST) (Tailing < 2, RSD < 2%) Optimize->SST_Dev Confirm Performance Specificity Specificity & Selectivity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol: Optimized Method

Reagents and Materials
  • N-phenyl benzenesulfonamide reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Combine 600 mL of acetonitrile with 400 mL of deionized water containing 1.0 mL of formic acid. Mix well and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-phenyl benzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[3][16][17]

System Suitability Testing (SST)

Purpose: To ensure the chromatographic system is performing adequately before running any samples. Procedure: Inject the Working Standard Solution (100 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[17] Procedure: Inject a blank (mobile phase), a placebo (if applicable), the working standard, and a spiked sample. Acceptance Criteria: No interfering peaks should be observed at the retention time of N-phenyl benzenesulfonamide in the blank or placebo chromatograms.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Procedure: Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Purpose: To determine the closeness of the test results to the true value. Procedure: Analyze, in triplicate, a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:

  • RSD: ≤ 2.0% for both repeatability and intermediate precision.

Example Results and Discussion

The following tables present example data that would be expected from a successful validation of this method.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 4.52 1254321 1.15 8540
2 4.51 1258765 1.16 8590
3 4.52 1249870 1.15 8510
4 4.53 1260123 1.14 8620
5 4.52 1255543 1.15 8550
Mean 4.52 1255724 1.15 8562

| %RSD | 0.18% | 0.35% | - | - |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 625432
75 941234
100 1255724
125 1572345
150 1889876

| | 0.9998 |

Table 3: Accuracy and Precision Summary

Level Accuracy (% Recovery) Precision (%RSD)
Repeatability (n=6) 100.5% 0.85%

| Intermediate (n=6) | 99.8% | 1.10% |

The results demonstrate that the system performs with high precision and the method is linear, accurate, and precise within the specified range, making it suitable for its intended purpose.

Conclusion

This application note presents a straightforward, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of N-phenyl benzenesulfonamide. The systematic development approach, grounded in the analyte's physicochemical properties and established chromatographic principles, resulted in a method that meets the stringent validation criteria of the ICH. This protocol is well-suited for routine quality control testing in pharmaceutical and chemical manufacturing environments.

References

  • Vertex AI Search. Column Selection for Reversed-Phase HPLC - LCGC International. 10

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Vertex AI Search. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. 14

  • Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations.

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.

  • Cambridge University Press. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.

  • Moravek. Exploring the Role of pH in HPLC Separation.

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.

  • Journal of Chromatographic Science. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

  • Phenomenex. Reversed-Phase HPLC Column Selection Guide.

  • National Center for Biotechnology Information. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.

  • ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.

  • National Center for Biotechnology Information. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem.

  • National Center for Biotechnology Information. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory.

  • ResearchGate. (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.

  • Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review.

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Method

Application Notes and Protocols for the Study of Benzenesulfonamide, 3-nitro-N-phenyl- in Carbonic Anhydrase Inhibition

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, which dictates their specific physiological roles.[2]

The dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of isoforms CA IX and XII is a hallmark of many hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[3][4] In ophthalmology, the inhibition of CA II and IV in the ciliary body of the eye reduces the production of aqueous humor, making it a cornerstone in the management of glaucoma.[5] The diverse roles of CAs in disease have established them as significant therapeutic targets.[6]

Benzenesulfonamides are a well-established class of CA inhibitors (CAIs), with their primary sulfonamide moiety (–SO₂NH₂) acting as a potent zinc-binding group within the enzyme's active site.[7][8] This interaction is key to their inhibitory mechanism. The exploration of substituted benzenesulfonamide derivatives, such as Benzenesulfonamide, 3-nitro-N-phenyl- , is a promising avenue for the development of isoform-selective inhibitors with improved therapeutic profiles and reduced side effects.[9]

This guide provides a comprehensive overview of the experimental protocols required to characterize the inhibitory potential of benzenesulfonamide, 3-nitro-N-phenyl- against various carbonic anhydrase isoforms.

Chemical Profile: Benzenesulfonamide, 3-nitro-N-phenyl-

Compound Name Benzenesulfonamide, 3-nitro-N-phenyl-
Synonyms 3-Nitro-N-phenylbenzene-1-sulfonamide
CAS Number 28791-26-6[10]
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.29 g/mol
Chemical Structure

Source: PubChem CID 94435

Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[11] For benzenesulfonamide, 3-nitro-N-phenyl-, the synthesis would involve the reaction of 3-nitrobenzenesulfonyl chloride with aniline.

Synthesis_of_Benzenesulfonamide_3_nitro_N_phenyl reactant1 3-Nitrobenzenesulfonyl chloride plus + reactant1->plus reactant2 Aniline arrow reactant2->arrow product Benzenesulfonamide, 3-nitro-N-phenyl- plus->reactant2 arrow->product

Caption: Synthetic route for Benzenesulfonamide, 3-nitro-N-phenyl-.

Part 1: In Vitro Characterization of Carbonic Anhydrase Inhibition

The initial characterization of a potential CA inhibitor involves determining its potency against purified CA isoforms. A common and robust method is the colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[12]

Protocol 1: Colorimetric Determination of IC₅₀ and Kᵢ Values

This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrase.[12]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Benzenesulfonamide, 3-nitro-N-phenyl- (dissolved in DMSO)

  • Acetazolamide (positive control, dissolved in DMSO)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Benzenesulfonamide, 3-nitro-N-phenyl- and Acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a working solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

    • Dilute the CA enzyme stock solution in Tris-HCl buffer to the working concentration (the exact concentration should be optimized for each isoform to yield a linear reaction rate).

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Tris-HCl buffer + 20 µL p-NPA solution.

    • Enzyme Control (100% activity): 178 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA enzyme solution.

    • Inhibitor Wells: 178 µL Tris-HCl buffer + 2 µL of serially diluted Benzenesulfonamide, 3-nitro-N-phenyl- + 20 µL CA enzyme solution.

    • Positive Control: 178 µL Tris-HCl buffer + 2 µL of serially diluted Acetazolamide + 20 µL CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to all wells (except the blank).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[13] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for p-NPA with the specific CA isoform.

In_Vitro_Inhibition_Workflow start Prepare Reagents (Enzyme, Inhibitor, Substrate) setup Set up 96-well plate (Blank, Control, Inhibitor) start->setup preincubate Pre-incubate at RT (15 min) setup->preincubate initiate Initiate reaction (Add p-NPA) preincubate->initiate measure Kinetic measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate V, % Inhibition) measure->analyze determine Determine IC₅₀ and Kᵢ analyze->determine

Caption: Workflow for in vitro CA inhibition assay.

Protocol 2: Fluorescence-Based High-Throughput Screening

For larger-scale screening, a fluorescence-based assay can offer higher sensitivity and throughput.[14] This method often utilizes a fluorescent indicator that is displaced from the enzyme's active site by a competitive inhibitor, leading to a recovery of fluorescence.[14]

Principle: A fluorescent probe binds to the CA active site, quenching its fluorescence. A competitive inhibitor, such as Benzenesulfonamide, 3-nitro-N-phenyl-, displaces the probe, restoring its fluorescence. The increase in fluorescence is proportional to the inhibitor's binding affinity.[14]

Part 2: Cell-Based Assays for Target Engagement

While in vitro assays are crucial for determining the intrinsic inhibitory activity of a compound, cell-based assays are essential to confirm that the compound can engage its target in a physiological context.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess the direct binding of a drug to its target protein in cells and tissues.[15][16]

Principle: Ligand binding stabilizes a protein, leading to an increase in its thermal stability. In a CETSA® experiment, cells are treated with the inhibitor and then heated. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blotting or AlphaScreen®. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[17][18]

Materials:

  • Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)

  • Benzenesulfonamide, 3-nitro-N-phenyl-

  • Cell culture medium and reagents

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents or AlphaLISA®/HTRF® reagents

  • Antibody specific for the target CA isoform

Procedure:

  • Cell Treatment: Seed cells and grow to confluency. Treat the cells with various concentrations of Benzenesulfonamide, 3-nitro-N-phenyl- or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing or with a specific lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Western Blotting: Analyze the amount of soluble CA protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

    • AlphaScreen®/HTRF®: Use a specific antibody pair for the target CA to quantify the soluble protein in a 96-well plate format.[17]

Data Analysis:

  • Quantify the band intensities (Western blot) or the signal (AlphaScreen®/HTRF®) for each temperature and inhibitor concentration.

  • Normalize the data to the amount of soluble protein at the lowest temperature.

  • Plot the percentage of soluble protein against the temperature to generate melting curves for the vehicle- and inhibitor-treated samples.

  • A rightward shift in the melting curve in the presence of Benzenesulfonamide, 3-nitro-N-phenyl- indicates target engagement and stabilization of the CA protein.

CETSA_Workflow start Treat cells with inhibitor heat Heat cell suspension (Temperature gradient) start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (Soluble proteins) centrifuge->collect detect Detect target protein (Western Blot or AlphaScreen) collect->detect analyze Analyze data (Generate melting curves) detect->analyze engage Determine target engagement analyze->engage

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol 4: Mass Spectrometry-Based Assay for Extracellular CA Activity

For membrane-bound isoforms like CA IX and XII, a mass spectrometry-based method can be used to specifically measure extracellular CA activity in whole cells.[19]

Principle: This method measures the rate of ¹⁸O depletion from ¹³C-labeled CO₂. The biphasic rate of depletion can distinguish between intracellular and extracellular CA activity. A membrane-impermeant inhibitor would be expected to only inhibit the extracellular phase of the reaction.

Part 3: Structure-Activity Relationship (SAR) and Isoform Selectivity

The inhibitory profile of Benzenesulfonamide, 3-nitro-N-phenyl- should be evaluated against a panel of CA isoforms to determine its selectivity. The presence and position of the nitro group and the N-phenyl substitution will significantly influence its binding affinity and isoform preference.[6][20]

Key Considerations for SAR:

  • Nitro Group: The electron-withdrawing nature of the nitro group can impact the pKa of the sulfonamide, which is a critical determinant of binding affinity.[14]

  • N-phenyl Group: This "tail" portion of the inhibitor can form additional interactions with residues in the active site cavity, which vary between isoforms, thus conferring selectivity.[3][8]

By comparing the Kᵢ values of Benzenesulfonamide, 3-nitro-N-phenyl- across different CA isoforms, a selectivity profile can be established. This is crucial for developing targeted therapies. For example, high selectivity for tumor-associated isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II) is a key objective in the development of anticancer agents.[3][8]

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of Benzenesulfonamide, 3-nitro-N-phenyl- as a carbonic anhydrase inhibitor. By systematically evaluating its in vitro inhibitory potency, isoform selectivity, and cell-based target engagement, researchers can gain valuable insights into its therapeutic potential. This structured approach is essential for the rational design and development of novel and selective carbonic anhydrase inhibitors for a variety of clinical applications.

References

  • Detecting extracellular carbonic anhydrase activity using membrane inlet mass spectrometry. (n.d.). Elsevier.
  • 3-nitro-N-(1-phenylethyl)benzenesulfonamide - Benchchem. (n.d.). BenchChem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014).
  • Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes. (2020). Journal of Biological Inorganic Chemistry.
  • Structure–activity relationship summary of tested compounds. (n.d.).
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes. (2020). SpringerLink.
  • Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. (2022). Analytical Chemistry.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). bioRxiv.
  • Quantitative structure-activity relationships of carbonic anhydrase inhibitors. (2003). Progress in Drug Research.
  • Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. (2021). Current Medicinal Chemistry.
  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1989). Journal of Medicinal Chemistry.
  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). MDPI.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Benzenesulfonamide, 3-nitro-N-phenyl-. (2018). SIELC Technologies.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
  • Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- - Substance Details. (n.d.). US EPA.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem.
  • Preparation of 3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com.
  • Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. (n.d.).
  • Enzyme Inhibitor Terms and Calcul
  • Carbonic Anhydrase IX/XII Inhibitor II, U-104. (n.d.). Sigma-Aldrich.
  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (n.d.). MDPI.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. (2008). Journal of Medicinal Chemistry.
  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). MDPI.
  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)-. (n.d.). US EPA.
  • Benzenesulfonamide, 3-nitro-. (n.d.). PubChem.
  • Benzenesulfonamide, 3-nitro-N-phenyl-. (2018). SIELC Technologies.
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025).

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Application

Application Notes and Protocols for the Design and Synthesis of Novel Sulfonamide Derivatives in Drug Discovery

Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents one of the most influential pharmacophores in the history of medicinal chemistry.[1] Si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides

The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents one of the most influential pharmacophores in the history of medicinal chemistry.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a cornerstone of therapeutic agents.[2][3] Initially celebrated for their groundbreaking antimicrobial efficacy, the versatility of the sulfonamide scaffold has led to its exploration and successful application in a vast array of therapeutic areas, including cancer, glaucoma, inflammation, diabetes, and viral infections.[4][5][6]

These compounds exert their diverse biological effects by mimicking the transition state of various enzymatic reactions or by acting as competitive inhibitors. For instance, antibacterial sulfonamides famously act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[7][8] Beyond this classical mechanism, sulfonamides are known to inhibit other critical enzymes like carbonic anhydrases, proteases, and kinases, highlighting their remarkable adaptability as a drug scaffold.[2][4][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel sulfonamide derivatives. It moves beyond a mere recitation of procedures to offer a deeper understanding of the underlying principles, from rational design and structure-activity relationships (SAR) to detailed, field-proven synthetic protocols and pharmacological screening methodologies.

Part 1: Rational Design of Novel Sulfonamide Derivatives

The design of new sulfonamide drug candidates is a multifactorial process that integrates an understanding of the target biology, the physicochemical properties of the sulfonamide moiety, and established structure-activity relationships.

Understanding the Structure-Activity Relationship (SAR)

Decades of research have yielded a robust understanding of the SAR for various classes of sulfonamides. For antibacterial sulfonamides, for example, several key structural features are crucial for activity [see: 5, 7]:

  • The N⁴ Amino Group: A free (unsubstituted) para-amino group is generally essential for antibacterial activity as it mimics p-aminobenzoic acid (PABA).[9][10] Prodrug strategies sometimes involve acylation of this amine, which is later cleaved in vivo to release the active drug.

  • The Aromatic Ring: The benzene ring is a critical scaffold. Substitutions on this ring typically diminish or abolish antibacterial activity.[10]

  • The Sulfonamide Group (-SO₂NH-): The sulfur atom must be directly linked to the aromatic ring.[10] The acidity of the sulfonamide proton (on N¹) is a key determinant of activity and pharmacokinetic properties. Electron-withdrawing groups on the N¹-substituent increase acidity, which can enhance potency and improve solubility, reducing the risk of crystalluria, a common side effect of early sulfa drugs.[9]

  • The N¹-Substituent: This position offers the greatest opportunity for modification to modulate activity, selectivity, and pharmacokinetic properties. Introduction of heterocyclic rings at the N¹ position has been a highly successful strategy to optimize the pKa to a therapeutically effective range (typically 6.6-7.4) and enhance potency.[9][11]

The following diagram illustrates the key pharmacophoric features of an antibacterial sulfonamide.

SAR_Sulfonamide cluster_0 General Structure of Antibacterial Sulfonamide Sulfonamide R-SO₂-NH-R'Aromatic Ring (p-substituted)Sulfonamide LinkageN¹-SubstituentEssential for mimicking PABA. Substitutions generally decrease activity.Crucial for activity. S must be directly attached to the ring.Key for modulating potency, pKa, and pharmacokinetics. Classical_Synthesis Start Amine + Base in Solvent Step1 Cool to 0 °C Start->Step1 Prepare reaction mixture Step2 Add Sulfonyl Chloride Solution Step1->Step2 Control exotherm Step3 Stir at Room Temperature (2-24h) Step2->Step3 Reaction proceeds Step4 Aqueous Workup (Wash with acid, base, brine) Step3->Step4 Isolate crude product Step5 Dry and Concentrate Step4->Step5 Remove water and solvent End Purification (Chromatography/Recrystallization) Step5->End Obtain pure sulfonamide Drug_Discovery_Workflow Design Rational Design (SAR, Bioisosteres) Synthesis Chemical Synthesis (Classical or Modern) Design->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Pharmacological Screening (In Vitro Assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Identify Hits Lead_Opt->Design Iterative Improvement

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

A Guide for Yield Optimization and Troubleshooting Welcome to the technical support center for the synthesis of 3-nitro-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 3-nitro-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced sulfonamide synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: My overall yield of 3-nitro-N-phenylbenzenesulfonamide is significantly lower than expected. What are the most common culprits?

Low yields in this synthesis typically stem from three primary areas: the quality of the starting materials, the reaction conditions, and the work-up procedure. The most frequent cause is the degradation of the electrophile, 3-nitrobenzenesulfonyl chloride, through hydrolysis.[1][2] This starting material is highly sensitive to moisture, which converts it into the unreactive 3-nitrobenzenesulfonic acid.[2] Other factors include using an inappropriate base, insufficient control of reaction temperature, or loss of product during purification.

Q2: I observe a significant amount of a water-soluble impurity after the reaction. What is it and how do I prevent it?

This is almost certainly 3-nitrobenzenesulfonic acid, the result of your 3-nitrobenzenesulfonyl chloride reacting with water. To prevent its formation, you must ensure strictly anhydrous conditions.[2] This includes using anhydrous solvents, drying all glassware thoroughly (e.g., oven or flame-drying), and running the reaction under an inert atmosphere like nitrogen or argon.

Q3: What is the precise role of the base (e.g., pyridine or triethylamine) in this reaction?

The reaction of 3-nitrobenzenesulfonyl chloride with aniline generates one equivalent of hydrogen chloride (HCl).[3] The base is added to neutralize this HCl as it is formed. If not neutralized, the HCl will protonate the aniline starting material, forming an anilinium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction. A non-nucleophilic organic base is preferred to avoid its competing with aniline in reacting with the sulfonyl chloride.[2]

Q4: Can I use an aqueous base like sodium hydroxide instead of an organic base?

While possible under specific conditions (known as Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sensitive 3-nitrobenzenesulfonyl chloride starting material.[2] For laboratory-scale synthesis where yield and purity are paramount, an organic, non-nucleophilic base in an anhydrous organic solvent is the superior and more reliable choice.[2]

Q5: How can I confirm the identity and purity of my final 3-nitro-N-phenylbenzenesulfonamide product?

Standard analytical techniques are sufficient. Purity can be initially assessed by Thin Layer Chromatography (TLC) and melting point determination; a sharp melting point indicates high purity.[3] Structural confirmation is typically achieved using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR. For more rigorous purity analysis, High-Performance Liquid Chromatography (HPLC) is an excellent method.[4]

Troubleshooting Guide: From Low Yields to Pure Product

This section provides a logical, problem-oriented approach to resolving specific experimental issues.

Problem 1: Reaction fails to proceed or stalls (Low conversion of starting materials)

If TLC or other analysis shows a large amount of unreacted aniline and no product, consult the following decision tree.

start Low or No Product Formation check_sulfonyl_chloride Is the 3-nitrobenzenesulfonyl chloride old or improperly stored? start->check_sulfonyl_chloride yes_sulfonyl Degradation is likely. Use fresh or purified reagent. Handle under inert atmosphere. check_sulfonyl_chloride->yes_sulfonyl Yes no_sulfonyl Check Reaction Conditions check_sulfonyl_chloride->no_sulfonyl No check_conditions Were anhydrous conditions strictly maintained? no_sulfonyl->check_conditions no_anhydrous Hydrolysis of sulfonyl chloride occurred. Thoroughly dry all glassware and use anhydrous solvents under N2. check_conditions->no_anhydrous No yes_anhydrous Evaluate Base check_conditions->yes_anhydrous Yes check_base Is the base non-nucleophilic (e.g., pyridine, TEA) and is at least 1 equivalent used? yes_anhydrous->check_base no_base Incorrect base choice or stoichiometry. Use >1 eq. of a non-nucleophilic base to neutralize HCl byproduct. check_base->no_base No yes_base Consider Reactivity check_base->yes_base Yes check_temp Is the reaction temperature too low? (Typically RT is sufficient) yes_base->check_temp yes_temp While unlikely for aniline, consider gentle warming (e.g., 40°C). Monitor carefully for side reactions. check_temp->yes_temp Yes

Caption: Troubleshooting logic for low product conversion.

Problem 2: Product is contaminated with starting materials after work-up

This is a common purification challenge. The key is to use the acid-base properties of the contaminants to your advantage during the aqueous work-up.

  • Contaminant: Excess Aniline: Aniline is basic. During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[5] This will protonate the aniline, forming a water-soluble anilinium salt that will be extracted into the aqueous layer.

  • Contaminant: 3-nitrobenzenesulfonic acid: This hydrolysis byproduct is acidic. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, converting it into its water-soluble sodium salt, which is then removed in the aqueous phase.[5]

Problem 3: The final product is off-color (yellow or brown)

While 3-nitro-N-phenylbenzenesulfonamide is typically a pale yellow solid, a significant dark coloration can indicate impurities.

  • Cause: This may be due to the oxidation of residual aniline or decomposition of the sulfonyl chloride starting material, which can sometimes generate colored impurities.[6]

  • Solution: The most effective way to remove colored impurities is through recrystallization or column chromatography. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. Activated carbon can also be used during recrystallization to adsorb colored impurities, though it may reduce the overall yield.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of a sulfonamide synthesis. The following table, adapted from data on a similar synthesis, illustrates the high yields achievable with common organic bases in an appropriate solvent.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
Table adapted from BenchChem technical support data on N-benzyl-4-toluenesulfonamide synthesis, demonstrating common conditions applicable to the synthesis of 3-nitro-N-phenylbenzenesulfonamide.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

This protocol details the standard laboratory procedure for the synthesis.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression setup1 1. Add aniline (1.0 eq.) and anhydrous DCM to a flame-dried, N2-purged round-bottom flask. setup2 2. Cool the flask to 0°C in an ice bath. setup1->setup2 setup3 3. Add pyridine (1.2 eq.) to the stirred solution. setup2->setup3 add1 4. Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. add2 5. Add the sulfonyl chloride solution dropwise to the aniline solution over 20-30 minutes, maintaining the temperature at 0°C. add1->add2 react1 6. After addition, remove the ice bath and allow the reaction to warm to room temperature. react2 7. Stir for 12-18 hours. react1->react2 react3 8. Monitor reaction progress by TLC. react2->react3

Caption: Experimental workflow for the synthesis reaction.

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the aniline solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours.

  • Monitor the reaction's progress by TLC until the aniline starting material is consumed.

Protocol 2: Aqueous Work-up and Purification

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove pyridine and excess aniline).

    • Saturated aqueous NaHCO₃ (to remove 3-nitrobenzenesulfonic acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification via Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. Technical Support Center: Optimizing Sulfonamide Synthesis.
  • Benchchem. 3-nitro-N-(1-phenylethyl)benzenesulfonamide.
  • Benchchem. Common issues in sulfonamide synthesis and solutions.
  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Wikipedia. Sulfonamide. [Link]

  • SIELC Technologies. Benzenesulfonamide, 3-nitro-N-phenyl-.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of Sulfonamide Derivatives

Welcome to the technical support center for the crystallization of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. The following guides and FAQs are structured to provide not only procedural solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Crystallization of Sulfonamide Derivatives

This section addresses specific issues you may encounter during your crystallization experiments in a detailed question-and-answer format.

Q1: My sulfonamide derivative is "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically happens under one of two conditions:

  • High Supersaturation at Elevated Temperatures: The concentration of the sulfonamide in the solution is so high that it becomes supersaturated at a temperature that is above the melting point of the solid form in that particular solvent system.

  • Presence of Impurities: Significant levels of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture with the solvent.[2]

An oily product is generally indicative of an impure substance and requires remediation to obtain a crystalline solid.[2]

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.[2]

  • Induce Crystallization at a Lower Temperature: Try cooling the solution to a lower temperature, perhaps by using an ice bath, to encourage nucleation.[2]

  • Scratching or Seeding: Attempt to induce crystallization by scratching the inside of the flask with a glass stirring rod at the air-solvent interface or by adding a seed crystal of the pure compound.[2]

Long-Term Strategies:

  • Solvent System Modification: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system.[1][2] For many sulfonamides, mixtures of alcohols (like ethanol or isopropanol) and water are effective.[2]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before attempting recrystallization.[2]

Q2: I am not getting any crystals, even after the solution has cooled completely. What should I do?

A2: Addressing a Lack of Crystal Formation

The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be attributed to a few key factors:

  • Insufficient Supersaturation: It's possible that too much solvent was used initially, and the solution is not actually supersaturated at the lower temperature.[2] This is a very common reason for low or no yield.[2]

  • High Nucleation Energy Barrier: The solution may be in a metastable supersaturated state where the energy barrier for the initial formation of crystal nuclei has not been overcome.

Troubleshooting Steps:

  • Confirm Supersaturation: Before assuming a high nucleation barrier, test for supersaturation. Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms, the solution is supersaturated.[2] If not, you likely have too much solvent.

  • Reduce Solvent Volume: If the solution is not supersaturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[2]

  • Induce Nucleation: If the solution is supersaturated, you need to provide nucleation sites.

    • Scratching: Vigorously scratch the inner surface of the flask with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation points.[3]

    • Seeding: Introduce a "seed" crystal of your pure sulfonamide into the solution.[1][3] This provides a template for further crystal growth.

Q3: My product has crashed out of solution as an amorphous powder instead of forming distinct crystals. How can I improve the crystal quality?

A3: From Amorphous Powder to Crystalline Solid

The formation of an amorphous solid occurs when nucleation and precipitation happen too rapidly, not allowing the molecules sufficient time to arrange themselves into an ordered crystal lattice.[1] This is often a result of creating a very high level of supersaturation too quickly.[1]

Strategies for Promoting Crystalline Growth:

  • Reduce the Rate of Cooling: This is the most critical factor. Slow cooling allows the system to remain in the metastable zone for a longer period, favoring the growth of existing crystals over the formation of new nuclei.[1] Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to room temperature gradually.[2]

  • Solvent/Anti-Solvent Method: Dissolve your sulfonamide in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble, dropwise, until the solution becomes persistently turbid.[1] This controlled reduction in solubility promotes gradual crystal growth.[1]

  • Slow Evaporation: For some systems, allowing the solvent to evaporate slowly from an open or partially covered container over several days at room temperature can yield high-quality crystals.[1]

Q4: I am observing different crystal forms (polymorphs) in different batches of my sulfonamide derivative. How can I control this?

A4: Controlling Polymorphism in Sulfonamide Crystallization

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[4][5] These different forms can have varying physicochemical properties, such as solubility, stability, and melting point, making control over the polymorphic form crucial, especially in drug development. The hydrogen bonding capabilities of the sulfonamide group are a key factor in the formation of different polymorphs.[6][7]

Strategies for Polymorph Control:

  • Standardize Crystallization Conditions: Strict and consistent control over solvent choice, cooling rate, temperature, and agitation is paramount. Even minor variations can lead to the formation of different polymorphs.[1]

  • Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution will template the growth of that specific form.[1]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[1] Experiment with solvents of varying polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired form.

Data Presentation

Table 1: Properties of Common Solvents for Sulfonamide Crystallization
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water100.010.280.1Often used as an anti-solvent or in combination with alcohols.[2]
Ethanol (95%)78.25.225.3A common and effective solvent for many sulfonamides.[2][8]
Isopropanol82.64.319.9Frequently used, often in aqueous mixtures, for sulfonamide purification.[2][9]
Acetone56.05.120.7Can be a good solvent, but its low boiling point can lead to rapid evaporation and crashing out.
Ethyl Acetate77.14.46.0A moderately polar solvent, often used in solvent/anti-solvent systems with hexanes.[10]
Dichloromethane39.63.19.1Useful for dissolving sulfonamides at room temperature for reactions, but less common for recrystallization due to its high volatility.[8]

Note: The ideal solvent or solvent system is one in which the sulfonamide is highly soluble at elevated temperatures and has low solubility at cooler temperatures.[2]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid compounds.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the appropriate solvent and heat the mixture to boiling, adding more hot solvent in small portions until the solid is just dissolved.[1][8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1][2]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel into a clean, pre-warmed flask.[1][2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[1][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a single suitable solvent cannot be found or to promote slower crystal growth.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Troubleshooting_Sulfonamide_Crystallization start Start Crystallization Attempt oiling_out Problem: Oiling Out? start->oiling_out no_crystals Problem: No Crystals Formed? oiling_out->no_crystals No sol_oiling Action: - Re-dissolve & Add More Solvent - Lower Crystallization Temperature - Change Solvent System oiling_out->sol_oiling Yes amorphous_solid Problem: Amorphous Solid? no_crystals->amorphous_solid No sol_no_crystals Action: - Reduce Solvent Volume - Induce Nucleation (Scratch/Seed) no_crystals->sol_no_crystals Yes polymorphism Problem: Polymorphism? amorphous_solid->polymorphism No sol_amorphous Action: - Slow Down Cooling Rate - Use Solvent/Anti-Solvent Method - Try Slow Evaporation amorphous_solid->sol_amorphous Yes success Successful Crystallization polymorphism->success No sol_polymorphism Action: - Standardize Conditions - Use Seeding - Screen Different Solvents polymorphism->sol_polymorphism Yes sol_oiling->start sol_no_crystals->start sol_amorphous->start sol_polymorphism->start

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Frequently Asked Questions (FAQs)

Q: Why is the crystallinity of a sulfonamide compound important?

A: The crystalline state is generally more thermodynamically stable than the amorphous state.[1] For pharmaceutical applications, a stable, well-defined crystal form is crucial for ensuring a drug's shelf life, consistent dissolution properties, and predictable bioavailability.[1]

Q: What is supersaturation and why is it the driving force for crystallization?

A: Supersaturation is a state where a solution contains more dissolved solute than it would under equilibrium conditions. This non-equilibrium state is the thermodynamic driving force for both the nucleation (the initial formation of small crystal nuclei) and the subsequent growth of those nuclei into larger crystals.[11] Controlling the level of supersaturation is key to achieving the desired crystal size and form.[12][13]

Q: How much solvent should I use for recrystallization?

A: The general principle is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide.[2] Using too much solvent is a common cause of low product recovery, as a significant portion of your compound will remain dissolved in the mother liquor upon cooling.[2]

Q: What analytical techniques are best for characterizing my sulfonamide crystals?

A: A combination of techniques is often employed to fully characterize crystalline materials.[14][15][16][17]

  • X-Ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) are powerful for determining the crystal structure and identifying different polymorphs.[14][18]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point and detect phase transitions between polymorphs.[14]

  • Microscopy: Optical microscopy, particularly with polarized light, can be used to observe crystal habit and morphology.[14]

  • Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups and intermolecular interactions within the crystal lattice.[14]

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL: )
  • Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization - ACS Publications. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (URL: [Link])

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. (URL: [Link])

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (URL: [Link])

  • (PDF) Polymorphism in Secondary Benzene Sulfonamides - ResearchGate. (URL: [Link])

  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - Monash University. (URL: [Link])

  • (PDF) Polymorphism in Sulfonamides - ResearchGate. (URL: [Link])

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (URL: [Link])

  • Kinetics of Crystallization in Supersaturation - Mettler Toledo. (URL: [Link])

  • Crystallization - Wikipedia. (URL: [Link])

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (URL: [Link])

  • (PDF) Polymorphism in Sulfanilamide-D4 - ResearchGate. (URL: [Link])

  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (URL: [Link])

  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
  • Overcoming common challenges in the synthesis of sulfonamide deriv
  • Sulfonamide purification process - US2777844A - Google P
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (URL: [Link])

  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed. (URL: [Link])

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (URL: [Link])

  • Sulfonamide Crystalluria: A Forgotten Disease - Ovid. (URL: [Link])

  • Design, synthesis, crystal structure, and in vitro antibacterial activities of sulfonamide derivatives bearing the 4-aminoquinazoline moiety - PubMed. (URL: [Link])

  • CRYSTAL FORMS OF SULFONAMIDE COMPOUND AND PREPARATION METHOD THEREFOR - European Patent Office - EP 4144737 A1. (URL: [Link])

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Poorly soluble drugs: disbalance of thermodynamic characteristics of crystal lattice and solvation - RSC Publishing. (URL: [Link])

  • Sulfa Drugs as Model Cocrystal Formers - ResearchGate. (URL: [Link])

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). (URL: [Link])

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. (URL: [Link])

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine - PubMed. (URL: [Link])

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - MDPI. (URL: [Link])

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Troubleshooting

Technical Support Center: Optimization of Aromatic Nitration Reactions

Welcome to the Technical Support Center for Aromatic Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this foundational organic transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aromatic Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this foundational organic transformation. Here, we move beyond simple protocols to address the "why" behind experimental challenges, offering field-proven insights to optimize your reaction conditions, ensure safety, and achieve high-purity products.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Aromatic Nitration

This section addresses fundamental questions about the aromatic nitration reaction, providing the core knowledge needed for effective troubleshooting.

Q1: What is the fundamental mechanism of aromatic nitration, and why is a mixed acid system typically required?

A1: Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core principle involves the attack of an electron-rich aromatic ring on a strong electrophile. The most common nitrating agent, nitric acid (HNO₃), is not sufficiently electrophilic on its own to react with most aromatic compounds at a reasonable rate.[1]

Sulfuric acid (H₂SO₄) acts as a powerful dehydrating agent and a stronger acid, protonating the nitric acid.[2][3] This protonated nitric acid readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in the reaction.[1][2][4][5] The aromatic ring's π-electrons then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product.[1][6]

Q2: How do substituents on the aromatic ring influence the reaction rate and the position of nitration (regioselectivity)?

A2: Substituents on the aromatic ring profoundly impact both the reaction rate and the regioselectivity of nitration. They are broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of electrophilic aromatic substitution compared to benzene.[3] Examples include hydroxyl (-OH), amino (-NH₂), and alkyl (-R) groups. These groups are typically ortho, para-directors because they can stabilize the arenium ion intermediate through resonance when the electrophile adds to these positions.[7]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing down the reaction rate.[3] Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups. Most deactivating groups are meta-directors.[3][7] Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directors because their lone pairs can participate in resonance stabilization.

Understanding the electronic nature of your substrate's substituents is the first step in predicting and controlling the outcome of the reaction.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a question-and-answer-formatted troubleshooting guide to address specific experimental challenges.

Q3: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A3: Low reactivity is a common issue, especially with deactivated aromatic substrates. Consider the following troubleshooting steps:

  • Insufficiently Strong Nitrating Agent: For deactivated rings, the standard concentrated HNO₃/H₂SO₄ mixture may not be potent enough. The concentration of the nitronium ion is critical.

    • Solution: Increase the concentration of sulfuric acid or use fuming sulfuric acid (oleum) to generate a higher concentration of the nitronium ion.[2] For highly deactivated substrates, consider more potent nitrating agents like nitronium tetrafluoroborate (NO₂BF₄).

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, an overly low temperature can stifle the reaction rate.

    • Solution: Gradually and cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or HPLC. Be mindful that higher temperatures can lead to decreased selectivity and increased risk of side reactions.

  • Inadequate Mixing: In biphasic reactions, poor mixing can lead to a low interfacial area between the organic substrate and the acidic nitrating phase, limiting the reaction rate.

    • Solution: Ensure vigorous stirring to create a fine emulsion and maximize the contact between reactants.

Q4: I'm observing significant amounts of di- and poly-nitrated products. How can I improve the selectivity for mono-nitration?

A4: Over-nitration, or polynitration, occurs when the initially formed nitroaromatic product is more reactive than the starting material or when the reaction conditions are too harsh.[8] The nitro group is deactivating, so this is more common with highly activated starting materials.[3]

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations.

    • Solution: Carefully control the stoichiometry. Use nitric acid as the limiting reagent, typically with 1.0 to 1.1 equivalents relative to the aromatic substrate.

  • High Reaction Temperature and Long Reaction Time: Elevated temperatures and extended reaction times provide the necessary activation energy for the nitration of the less reactive mono-nitro product.[8]

    • Solution: Maintain a low reaction temperature (often 0-10 °C for activated rings) and monitor the reaction closely.[8] Quench the reaction as soon as the starting material is consumed to prevent further nitration.

  • Alternative Nitrating Systems: The highly acidic nature of mixed acid can be too aggressive.

    • Solution: Consider milder nitrating agents. For example, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a more selective alternative for certain substrates.[9]

Q5: The regioselectivity of my reaction is poor, yielding a mixture of ortho, meta, and para isomers. How can I control the position of nitration?

A5: Achieving high regioselectivity is a common challenge in aromatic nitration.[9][10]

  • Temperature Effects: While electronic effects of substituents are the primary directors, temperature can influence the isomer distribution.

    • Solution: Lowering the reaction temperature generally increases selectivity, favoring the thermodynamically more stable para isomer over the ortho isomer due to reduced steric hindrance.

  • Steric Hindrance: Bulky directing groups on the aromatic ring or a bulky electrophile can hinder substitution at the ortho position.

    • Solution: While difficult to change the electrophile in standard nitration, understanding the steric environment of your substrate is key. If the ortho position is desired but sterically hindered, alternative synthetic routes may be necessary.

  • Use of Blocking Groups: In some cases, a position can be temporarily blocked to direct nitration elsewhere.

    • Solution: Sulfonation is a reversible process.[2] A sulfonic acid group (-SO₃H) can be introduced to block a reactive position (e.g., the para position), forcing nitration to occur at an alternative site (e.g., ortho). The sulfonic acid group can then be removed by treatment with dilute acid.[1][2]

Section 3: Experimental Protocols and Data

This section provides a general experimental workflow and a table summarizing key reaction parameters for optimizing aromatic nitration.

General Experimental Protocol for Aromatic Nitration

This protocol outlines a standard procedure for the nitration of a generic aromatic compound and the subsequent work-up.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath. Slowly add concentrated nitric acid dropwise with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve the aromatic substrate in a suitable solvent (if necessary, though many nitrations are done neat or in the acid mixture). Cool the substrate solution to the desired reaction temperature (e.g., 0-5 °C). Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed the set point.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[11] This dilutes the acid, stops the reaction, and often precipitates the solid nitroaromatic product.[11]

  • Isolation and Washing:

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.[11]

    • If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[11]

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[11]

  • Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization, distillation, or column chromatography.[11][12]

Table 1: Key Parameters for Optimization of Aromatic Nitration
ParameterGeneral RangeConsiderations for Optimization
Temperature -10 °C to 100 °CLower temperatures for activated rings to prevent polynitration and improve selectivity.[8] Higher temperatures may be needed for deactivated rings.[3]
HNO₃:Substrate Ratio 1.0 - 1.2 equivalentsUse a slight excess for complete conversion. A larger excess increases the risk of polynitration.
H₂SO₄:HNO₃ Ratio 1:1 to 3:1 (v/v)A higher proportion of H₂SO₄ increases the concentration of the nitronium ion for less reactive substrates.
Reaction Time 30 min to several hoursMonitor by TLC/HPLC to determine the optimal time and avoid side reactions or product degradation.
Nitrating Agent HNO₃/H₂SO₄, NO₂BF₄, Acetyl NitrateChoice depends on the reactivity of the substrate. Milder agents for activated rings, stronger agents for deactivated rings.[9]

Section 4: Visualizing the Workflow and Safety Considerations

Diagram 1: General Workflow for Aromatic Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Nitrating Mixture (HNO3 + H2SO4) reaction Combine Reactants (Controlled Temperature) prep_sub Prepare Substrate Solution monitor Monitor Progress (TLC/HPLC) reaction->monitor quench Quench on Ice monitor->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash Wash with NaHCO3 / Brine isolate->wash purify Purify (Recrystallization/Chromatography) wash->purify final_product Final Product purify->final_product start Start start->prep_acid start->prep_sub

Caption: Workflow for Aromatic Nitration Experiments.

Safety and Waste Management

Q6: What are the critical safety precautions for aromatic nitration, especially concerning spent acid?

A6: Aromatic nitration reactions are highly exothermic and involve corrosive and hazardous materials.[6] Strict adherence to safety protocols is mandatory.

  • Exothermic Reaction: The reaction can generate a significant amount of heat. Always perform the addition of reagents slowly and with efficient cooling to prevent thermal runaway.[6]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Spent Acid Handling: The spent acid mixture after the reaction is still highly corrosive and may contain unreacted nitric acid and dissolved organic byproducts.[6][13]

    • Quenching: The quenching process should be done slowly and cautiously to manage the heat generated from the dilution of the strong acids.

    • Disposal: Neutralize the spent acid carefully with a suitable base (e.g., sodium carbonate or calcium hydroxide) under cooling before disposal according to your institution's environmental health and safety guidelines. Never store spent acid from nitrations in sealed containers, as decomposition can lead to pressure buildup.[14]

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Plasse, K. M., et al. (2024, May). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Patel, D. H., et al. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Evans, M. (2023, January 13). Nitration of Aromatic Compounds. YouTube. [Link]

  • Organic Chemistry. (2019, January 3). nitration of aromatic compounds. YouTube. [Link]

  • Wauters, E., et al. (1996). Monitoring of nitropolycyclic aromatic hydrocarbons in food using gas chromatography. Z Lebensm Unters Forsch. [Link]

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. [Link]

  • Arey, J., & Zielinska, B. (1998). Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Belyskova, J., et al. (2009). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. ResearchGate. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • All About Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Liljenberg, M., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Wesleyan University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Rizzo, F., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. [Link]

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Optimization

Technical Support Center: Purification of Crude Benzenesulfonamide

Welcome to the Technical Support Center for the purification of crude benzenesulfonamide products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude benzenesulfonamide products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My recrystallization of benzenesulfonamide resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield in recrystallization is a frequent issue stemming from several potential missteps in the procedure. Let's break down the common culprits and the strategies to mitigate them.

  • Excessive Solvent Use: The most common error is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point, not to completely dissolve the solid with ease.

    • Causality: Benzenesulfonamide, like most compounds, has some solubility even in a "poor" cold solvent. Using an excessive volume of solvent means that a significant amount of your product will remain in the mother liquor upon cooling, thus reducing your isolated yield.

    • Solution: Add the hot solvent portion-wise to your crude benzenesulfonamide, with heating, until the solid just dissolves.[1] Patience is key; allow sufficient time for dissolution between additions.[1]

  • Cooling Rate Too Rapid: Allowing the hot, saturated solution to cool too quickly can lead to the formation of small, impure crystals or even precipitation rather than crystallization.

    • Causality: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, which inherently excludes impurities. Rapid cooling traps impurities within the rapidly forming solid.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath to maximize crystal formation.[2]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, crystallization can occur on the filter funnel, leading to product loss.

    • Causality: The funnel and filter paper, being at a lower temperature, can cause the saturated solution to cool and prematurely deposit crystals.

    • Solution: Use a pre-heated funnel (e.g., by placing it over the boiling solvent flask) and a fluted filter paper for rapid filtration. It's also advisable to use a slight excess of hot solvent to prevent premature crystallization.

Q2: After recrystallization, my benzenesulfonamide product is still discolored. How can I remove colored impurities?

A2: The presence of color indicates persistent impurities that were not effectively removed by simple recrystallization.

  • Activated Charcoal Treatment: This is a classic and highly effective method for removing colored, often high-molecular-weight, organic impurities.[3]

    • Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, conjugated molecules responsible for color.

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.

Q3: I am struggling to find a suitable single solvent for recrystallizing my benzenesulfonamide derivative. What should I do?

A3: This is a common challenge, and the solution often lies in using a mixed-solvent system.[4]

  • The Principle of Mixed-Solvent Recrystallization: This technique involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).

    • Methodology: Dissolve the crude benzenesulfonamide in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Solvent Pairs: For benzenesulfonamide derivatives, common pairs include ethanol/water or acetone/hexane.[4][5] Benzenesulfonamide itself is soluble in alcohols and acetone but has low solubility in water.[5]

Q4: My purified benzenesulfonamide has a broad melting point range. What does this indicate and how can I improve its purity?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.[6][7]

  • Interpretation: The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Solutions for Further Purification:

    • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial product is very crude. A second recrystallization from a different solvent system can often significantly improve purity.

    • Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities.[8] Benzenesulfonamide is weakly acidic and can be deprotonated by a strong base. However, a more common application is to remove acidic or basic impurities from the neutral benzenesulfonamide product.[9]

    • Column Chromatography: For challenging separations or when a very high degree of purity is required, silica gel column chromatography is a powerful technique.[10][11] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Frequently Asked Questions (FAQs)

What are the most common impurities in crude benzenesulfonamide?

Common impurities often include unreacted starting materials such as benzenesulfonyl chloride, byproducts from side reactions, and residual acids or bases from the synthesis. The specific impurities will depend on the synthetic route employed.

How can I effectively remove unreacted benzenesulfonyl chloride?

Benzenesulfonyl chloride is reactive towards water and amines. A simple aqueous workup, often with a mild base like sodium bicarbonate, will hydrolyze the remaining sulfonyl chloride to the water-soluble benzenesulfonic acid, which can then be easily separated in the aqueous layer.

Is it possible to purify benzenesulfonamide without using chromatography?

Yes, for many applications, a well-executed recrystallization or a series of acid-base extractions can provide benzenesulfonamide of sufficient purity.[3] Combining these techniques can also be very effective.

What analytical techniques are recommended to assess the purity of my final product?

A combination of techniques provides the most comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (150-152 °C for unsubstituted benzenesulfonamide) is a good indicator of purity.[6][7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in the sample.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

Experimental Protocols & Data

Protocol 1: Recrystallization of Benzenesulfonamide from an Ethanol/Water Mixture

This protocol is a standard method for purifying crude benzenesulfonamide.

  • Dissolution: In an Erlenmeyer flask, add the crude benzenesulfonamide. Add a minimal amount of ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the cloudiness, ensuring a saturated solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[2]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Summary: Solubility of Benzenesulfonamide

Understanding the solubility profile is crucial for selecting an appropriate recrystallization solvent.

SolventSolubility CharacteristicsReference
WaterLow solubility, which decreases further in cold water.[5]
EthanolGood solubility, especially when hot.[14]
MethanolSoluble.
AcetoneGood solubility.[5]
DichloromethaneSoluble.[14]
TolueneSoluble upon heating.[11]

This table is a qualitative summary. For quantitative data, refer to the cited literature.

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

The choice of purification method depends on the nature of the impurities and the desired final purity.

Purification_Strategy Crude_Product Crude Benzenesulfonamide Product Purity_Check Assess Purity (TLC, Melting Point) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Impurities have different solubilities Acid_Base Acid-Base Extraction Purity_Check->Acid_Base Acidic or basic impurities present Purity_Check_2 Purity_Check_2 Recrystallization->Purity_Check_2 Check Purity Again Purity_Check_3 Purity_Check_3 Acid_Base->Purity_Check_3 Check Purity Again Chromatography Column Chromatography Final_Product Pure Benzenesulfonamide Chromatography->Final_Product Purity_Check_2->Chromatography Further purification needed Purity_Check_2->Final_Product Purity Sufficient Purity_Check_3->Recrystallization Further purification needed Purity_Check_3->Final_Product Purity Sufficient

Caption: A decision tree for selecting a suitable purification strategy.

Workflow for Recrystallization with Charcoal Treatment

This diagram illustrates the key steps for removing colored impurities during recrystallization.

Recrystallization_Workflow Start Crude Product in Flask Add_Solvent Add Minimum Hot Solvent Start->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Add_Charcoal Add Activated Charcoal Dissolve->Add_Charcoal Heat_Swirl Heat and Swirl Add_Charcoal->Heat_Swirl Hot_Filtration Hot Filtration Heat_Swirl->Hot_Filtration Cool Slow Cooling to RT Hot_Filtration->Cool Ice_Bath Ice-Water Bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry End Pure, Decolorized Product Dry->End

Caption: Workflow for recrystallization including charcoal treatment.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Unknown. (n.d.). Recrystallization 2.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • Solubility of Things. (n.d.). Benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). Benzenesulfonamide >= 98 98-10-2.
  • ChemicalBook. (n.d.). Benzenesulfonamide | 98-10-2.
  • Merck Millipore. (n.d.). Benzenesulfonamide CAS 98-10-2 | 821959.
  • Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ACS Publications. (2019, July 16). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.

Sources

Troubleshooting

managing side reactions in N-arylation of sulfonamides

Welcome to the technical support center for the N-arylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during this crucial synthetic transformation. The following question-and-answer guide provides in-depth, experience-driven insights and actionable protocols to help you manage and mitigate side reactions, ensuring the successful synthesis of your target N-aryl sulfonamides.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My N-arylation reaction is sluggish or stalls completely. What are the likely causes and how can I improve the conversion?

Answer:

A low or incomplete conversion in the N-arylation of sulfonamides is a frequent issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagents.

A. Catalyst and Ligand Inactivity:

The choice and handling of the catalyst and ligand are paramount for a successful reaction. Both palladium-catalyzed (e.g., Buchwald-Hartwig amination) and copper-catalyzed (e.g., Ullmann condensation) systems are sensitive to their environment.[1][2]

  • Palladium Catalysts: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction is often facilitated by the amine or phosphine ligand present in the reaction mixture. Inefficient reduction can lead to a long induction period or complete failure of the reaction.

  • Copper Catalysts: Copper(I) catalysts are susceptible to oxidation, which can render them inactive. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ligand Selection: The ligand plays a critical role in stabilizing the metal center and facilitating the key steps of oxidative addition and reductive elimination.[3] For challenging substrates, such as sterically hindered aryl halides or sulfonamides, a more sophisticated ligand may be required. Bulky, electron-rich phosphine ligands are often necessary for the coupling of aryl chlorides in Buchwald-Hartwig reactions.[3]

Troubleshooting Steps:

  • Use a Pd(0) Precatalyst: Consider using a well-defined Pd(0) precatalyst to bypass the in situ reduction step.

  • Ensure Inert Atmosphere: Meticulously degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen, especially when using copper catalysts.[1]

  • Ligand Screening: If conversion is low, screen a panel of ligands. For Buchwald-Hartwig reactions, consider ligands like XPhos, RuPhos, or BrettPhos, particularly for difficult couplings.[2] For copper-catalyzed reactions, phenanthroline or diamine-based ligands are often effective.[1]

B. Inappropriate Base or Solvent:

The base is not just a proton scavenger; it actively participates in the catalytic cycle.[4] The choice of base and solvent are interdependent and can significantly impact reaction rates.

  • Base Strength and Solubility: A base that is too weak may not effectively deprotonate the sulfonamide, which is a crucial step for its coordination to the metal center. Conversely, a base that is too strong can lead to side reactions. The solubility of the base in the reaction solvent is also critical for its effectiveness.

  • Solvent Polarity: The polarity of the solvent can influence the solubility of the reactants and the stability of intermediates in the catalytic cycle. Aprotic solvents like toluene, dioxane, or THF are commonly used.[3]

Troubleshooting Steps:

  • Base Optimization: Screen different bases such as Cs₂CO₃, K₃PO₄, or NaOt-Bu.[1][3] The optimal base is often substrate-dependent.

  • Solvent Purity: Always use anhydrous solvents to prevent quenching of the catalyst and the base.[1][5]

Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common and frustrating side reaction. It consumes your starting material and reduces the yield of the desired N-arylated product. This side reaction is often promoted by the presence of a hydrogen source and certain catalytic intermediates.

Mechanism of Hydrodehalogenation:

This side reaction can occur through various pathways, often involving β-hydride elimination from catalyst-alkoxide complexes or direct reduction of the aryl halide.

Troubleshooting Strategies:

  • Choice of Base: The base can be a significant contributor to hydrodehalogenation. Sterically hindered alkoxide bases, while effective for deprotonation, can sometimes act as hydride donors. Consider switching to a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄.[1]

  • Ligand Modification: The ligand structure can influence the propensity for side reactions. A more electron-donating and sterically bulky ligand can sometimes favor the desired reductive elimination over pathways leading to hydrodehalogenation.

  • Control of Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable rate of the desired N-arylation.

Experimental Protocol to Minimize Hydrodehalogenation:

ParameterRecommendationRationale
Base Switch from NaOt-Bu to Cs₂CO₃ or K₃PO₄Reduces the presence of alkoxide species that can act as hydride sources.
Ligand Use a bulky biarylphosphine ligand (e.g., XPhos, RuPhos)Can sterically hinder side reactions and promote the desired C-N bond formation.
Temperature Start at a lower temperature (e.g., 80 °C) and slowly increase if necessaryMinimizes thermal decomposition and undesired pathways.
Additives Consider the addition of a stoichiometric amount of a hydrogen scavengerCan help to remove trace amounts of water or other proton sources.
Question 3: My primary sulfonamide is undergoing double arylation, leading to the formation of a tertiary sulfonamide. How can I achieve selective mono-arylation?

Answer:

The formation of diarylated products is a common issue when using primary sulfonamides, as the initially formed secondary sulfonamide can be more reactive than the starting primary sulfonamide under the reaction conditions.[6]

Controlling Selectivity:

The key to achieving mono-arylation is to carefully control the stoichiometry of the reactants and to choose reaction conditions that favor the first arylation without promoting the second.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess of the sulfonamide relative to the aryl halide (e.g., 1.2 to 1.5 equivalents of the sulfonamide). This will increase the statistical probability of the aryl halide reacting with the more abundant primary sulfonamide.

  • Gradual Addition: Instead of adding all the aryl halide at the beginning of the reaction, add it slowly over a period of several hours using a syringe pump. This maintains a low concentration of the aryl halide, favoring reaction with the primary sulfonamide.

  • Lower Reaction Temperature: As with other side reactions, lowering the temperature can sometimes improve selectivity by slowing down the rate of the second arylation more than the first.

  • Choice of Base: A weaker base may be less effective at deprotonating the less acidic N-H of the secondary sulfonamide, thus disfavoring the second arylation.

Workflow for Selective Mono-Arylation:

G cluster_0 Reaction Setup cluster_1 Controlled Aryl Halide Addition cluster_2 Reaction Monitoring & Workup A Combine Sulfonamide (1.2 equiv), Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Degas and Place under Inert Atmosphere B->C E Add Aryl Halide solution dropwise over 2-4 hours via syringe pump C->E D Prepare a solution of Aryl Halide (1.0 equiv) in anhydrous solvent D->E F Monitor reaction by TLC or LC-MS E->F G Quench and perform aqueous workup F->G H Purify by column chromatography G->H

Caption: Workflow for selective mono-arylation of primary sulfonamides.

Question 4: I am observing the formation of diaryl ether as a side product. What is the cause and how can I prevent it?

Answer:

The formation of a diaryl ether side product suggests that an O-arylation reaction is competing with the desired N-arylation. This can occur if there is a hydroxyl-containing species in the reaction mixture that is more nucleophilic or present in a higher concentration than the sulfonamide.

Potential Sources of Hydroxyl Groups:

  • Water: Trace amounts of water in the solvent or reagents can lead to the formation of phenols from the aryl halide, which can then undergo O-arylation.

  • Phenolic Impurities: The aryl halide starting material may contain phenolic impurities.

  • Base Hydrolysis: Certain bases under harsh conditions can hydrolyze the aryl halide to a phenol.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: This is the most critical step. Thoroughly dry all glassware, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[5]

  • Purify Starting Materials: Ensure the purity of your aryl halide. If necessary, purify it by recrystallization or chromatography to remove any phenolic impurities.

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that will effect the desired transformation to minimize hydrolysis of the aryl halide.

Decision Tree for Troubleshooting Diaryl Ether Formation:

G Start Diaryl Ether Side Product Observed Q1 Are you using strictly anhydrous conditions? Start->Q1 A1_No Implement rigorous anhydrous techniques: - Dry glassware - Use anhydrous solvents - Inert atmosphere Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes End Problem Resolved A1_No->End Q2 Is your aryl halide pure? A1_Yes->Q2 A2_No Purify aryl halide (recrystallization or chromatography) Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No->End Q3 Are reaction conditions too harsh? A2_Yes->Q3 A3_Yes Optimize conditions: - Use a milder base - Lower reaction temperature Q3->A3_Yes Yes A3_No Consider alternative catalytic system if problem persists Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting diaryl ether formation.

II. References

  • Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.). Retrieved January 21, 2026, from

  • Application Notes and Protocols for N-arylation of Imidazole Sulfonamides - Benchchem. (n.d.). Retrieved January 21, 2026, from

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry, 71(8), 3198–3209.

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2010). ChemInform.

  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.). Retrieved January 21, 2026, from

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from

  • Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides under Mild Conditions. (2012). ChemInform.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.

  • DeBergh, J. R., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. Retrieved January 21, 2026, from

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 21, 2026, from

  • Vechtomova, Y., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Poorly Soluble Benzenesulfonamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working with poorly soluble benzenesulfonamide compounds. The information herein is designed to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.

I. Understanding the Core Problem: The "Brick Dust" Dilemma

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry. However, their often-planar structure and crystalline nature can lead to high lattice energy and low aqueous solubility, a challenge aptly nicknamed the "brick dust" problem.[1][2] This poor solubility can severely limit a compound's bioavailability and therapeutic efficacy, making it a critical hurdle in drug development.[3][4] This guide will walk you through systematic approaches to diagnose and overcome these solubility issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental roadblocks in a direct question-and-answer format.

Q1: My benzenesulfonamide compound is practically insoluble in aqueous buffers. Where do I start?

A1: The first step is to characterize the physicochemical properties of your compound, specifically its pKa and LogP. Benzenesulfonamides are generally weak acids, with pKa values typically in the range of 9-11.[2][5] This means they will be predominantly in their neutral, less soluble form at physiological pH.

Troubleshooting Steps:

  • pH Adjustment: The solubility of ionizable compounds like benzenesulfonamides is highly pH-dependent.[6] For a weakly acidic benzenesulfonamide, increasing the pH of the medium above its pKa will shift the equilibrium towards the ionized, more soluble form.[5][7]

    • Causality: At a pH above the pKa, the sulfonamide group (-SO₂NH-) deprotonates to form the anionic sulfonamidate (-SO₂N⁻), which is more polar and interacts more favorably with water.

    • Practical Tip: Create a pH-solubility profile for your compound. This data is invaluable for selecting appropriate buffer systems for in vitro assays and for predicting in vivo behavior. However, be mindful that drastic pH changes are not always physiologically relevant.[8]

  • Co-solvents: If pH adjustment is insufficient or not feasible, the use of co-solvents is a common next step.[7] Co-solvents are organic solvents miscible with water that can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[7]

    • Causality: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic portions of the benzenesulfonamide molecule, such as the benzene ring.[1]

    • Caution: High concentrations of co-solvents can sometimes lead to compound precipitation upon dilution into an aqueous system (e.g., cell culture media). Always check for this "fall-out."

Q2: I've tried pH adjustment and co-solvents, but my compound's solubility is still too low for my bioassay. What's next?

A2: When simple formulation adjustments are not enough, more advanced techniques that modify the solid-state properties of the compound or utilize complexing agents are necessary.

Advanced Strategies:

  • Salt Formation: Converting the acidic benzenesulfonamide into a salt is a highly effective method to increase its aqueous solubility.[9]

    • Mechanism: Salts are ionic and readily dissociate in water, leading to higher solubility compared to the neutral parent compound.[7]

    • Procedure: This involves reacting the benzenesulfonamide with a suitable base (counterion). The choice of the counterion is critical and can significantly impact the salt's properties.

    • Common Counterions: Sodium (Na⁺), potassium (K⁺), and organic amines like meglumine are often used.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state.[10][11]

    • Why it Works: Amorphous solids lack the strong crystal lattice of their crystalline counterparts, making it easier for solvent molecules to interact with and dissolve the drug molecules.[12] This results in a higher apparent solubility and often a state of supersaturation.[11]

    • Common Polymers: Polyvinylpyrrolidone (PVP) and Soluplus® are widely used polymers for creating ASDs with sulfonamides.[10][13]

    • Preparation Methods: Spray drying and hot-melt extrusion are common industrial methods for preparing ASDs.[14][15] For laboratory scale, solvent evaporation can be employed.[3]

  • Co-crystallization: A co-crystal is a multi-component crystal where the drug and a co-former are held together by non-covalent bonds.[7][16]

    • Solubility Enhancement: Co-crystals can exhibit significantly different (and often higher) solubility compared to the pure drug.[17][18][19]

    • Co-former Selection: The key is to choose a co-former that can form robust intermolecular interactions (like hydrogen bonds) with the benzenesulfonamide.

    • Preparation: Co-crystals can be prepared by methods such as solvent evaporation, grinding, or slurry co-crystallization.[7]

Q3: I'm considering using cyclodextrins. How do they work, and which one should I choose?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic part of a benzenesulfonamide, forming an inclusion complex.[21]

  • Mechanism of Solubility Enhancement: The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble drug.[20]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD): Commonly used, but its own aqueous solubility is limited.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.[20]

  • Experimental Considerations: The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) should be determined experimentally to achieve optimal solubilization. The presence of acids can sometimes further enhance solubility in cyclodextrin formulations.[22]

Q4: My compound precipitates out of solution over time, even with a solubilizing agent. How can I prevent this?

A4: This is a common issue, especially when a supersaturated solution is generated, for instance, with amorphous solid dispersions. The system is thermodynamically driven to return to a lower energy state by precipitating the less soluble crystalline form.

Mitigation Strategies:

  • Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by adsorbing onto the surface of newly formed drug nuclei, preventing their growth into larger crystals.

  • Optimizing the Formulation:

    • For ASDs, the choice and concentration of the polymer are critical. A higher drug loading might increase the risk of recrystallization.[11]

    • For co-solvent systems, carefully evaluate the degree of supersaturation upon dilution into the final aqueous medium. A lower initial concentration might be necessary.

III. Experimental Protocols & Workflows

Protocol 1: Screening for Optimal pH and Co-solvent
  • Prepare Stock Solution: Dissolve the benzenesulfonamide compound in a suitable organic solvent like DMSO or ethanol at a high concentration (e.g., 10-20 mg/mL).[23]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4 to 10.

  • Solubility Measurement:

    • Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent Screening: Repeat the process using buffers containing different concentrations (e.g., 5%, 10%, 20%) of co-solvents like ethanol or PEG 400.

Workflow for Advanced Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate advanced solubility enhancement technique.

Solubility_Enhancement_Workflow cluster_advanced Advanced Techniques start Poorly Soluble Benzenesulfonamide pka_logp Determine pKa & LogP start->pka_logp ph_cosolvent pH / Co-solvent Screening pka_logp->ph_cosolvent is_soluble Sufficiently Soluble? ph_cosolvent->is_soluble salt Salt Formation is_soluble->salt No (Ionizable) asd Amorphous Solid Dispersion (ASD) is_soluble->asd No (Neutral) end_point Proceed with Formulation is_soluble->end_point Yes salt->end_point cocrystal Co-crystallization asd->end_point cyclodextrin Cyclodextrin Complexation cocrystal->end_point cyclodextrin->end_point Solubility_Mechanisms cluster_solid Solid State cluster_solution In Solution crystalline Crystalline Form High Lattice Energy Low Solubility amorphous Amorphous Form Disordered Higher Energy State crystalline->amorphous ASD Prep. cocrystal Co-crystal New Crystal Lattice Altered Properties crystalline->cocrystal Co-former salt Salt Form Ionic Readily Dissociates crystalline->salt Base dissolved Dissolved Molecule Solvated by Water amorphous->dissolved Dissolution cocrystal->dissolved Dissolution salt->dissolved Dissolution complex Inclusion Complex Encapsulated by Cyclodextrin dissolved->complex Cyclodextrin

Sources

Troubleshooting

method refinement for HPLC analysis of aromatic nitro compounds

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable guidance for refining your High-Performance Liquid Chromatography (HPLC) methods for aromatic nitro co...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with direct, actionable guidance for refining your High-Performance Liquid Chromatography (HPLC) methods for aromatic nitro compounds. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust, self-validating analytical methods.

Method Development & Refinement Principles

The successful separation of aromatic nitro compounds by reversed-phase HPLC hinges on managing the polarity of the analytes, the mobile phase, and the stationary phase. Nitroaromatics can range from non-polar (like nitrobenzene) to moderately polar (dinitrotoluenes) to ionizable (nitrophenols). This diversity requires careful consideration of the chromatographic parameters.

Aromatic nitro compounds possess strong UV chromophores, making UV detection the most common and robust choice.[1] Detection is often performed between 220 nm and 254 nm to capture the characteristic absorbance of the nitro functional group and the aromatic ring.[2][3]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My peaks are tailing, especially for nitrophenols. What is the likely cause and how do I fix it?

Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[4] For acidic analytes like nitrophenols, the most common culprit is interaction with residual silanol groups on the silica-based stationary phase.

  • Causality: At a mobile phase pH near the pKa of the nitrophenols, a mixed population of ionized (more polar) and non-ionized (less polar) species exists. The ionized form can interact strongly with active silanol sites on the column packing, leading to tailing.[5][6]

  • Solution Protocol:

    • Adjust Mobile Phase pH: The most effective solution is to adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of your analytes. This ensures they are fully protonated (non-ionized) and behave as single, less polar species.[7] For many nitrophenols, a pH of 3.0-4.0 is a good starting point.[8] Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.[9]

    • Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping are designed to minimize exposed silanol groups, reducing the potential for these secondary interactions.

    • Consider a Different Stationary Phase: If pH adjustment is not sufficient, a column with a different stationary phase, such as one with embedded polar groups, can help shield the silanol activity.[10]

Q2: I'm seeing broad peaks for all my analytes, not just one.

When all peaks in a chromatogram are broad, the issue is likely systemic rather than chemical.[11] This points to problems occurring before or during the separation process itself.

  • Causality: Broad peaks suggest a loss of efficiency, which can be caused by increased diffusion of the analyte band. This can happen in the injector, connecting tubing, or the column itself.

  • Troubleshooting Workflow:

G start All Peaks are Broad check_volume Is injection volume too large? (Column Overload) start->check_volume check_solvent Is sample solvent stronger than mobile phase? check_volume->check_solvent No solution_volume Reduce injection volume or dilute sample. check_volume->solution_volume Yes check_dead_volume Check for extra-column dead volume (fittings, tubing length) check_solvent->check_dead_volume No solution_solvent Dissolve sample in mobile phase. check_solvent->solution_solvent Yes check_column Suspect Column Degradation (Void/Contamination) check_dead_volume->check_column No solution_dead_volume Use shorter, narrower ID tubing. Check fittings. check_dead_volume->solution_dead_volume Yes solution_column Flush column with strong solvent. If no improvement, replace column. check_column->solution_column

Caption: Troubleshooting workflow for broad HPLC peaks.

Q3: Some of my isomeric compounds (e.g., 2,4-dinitrotoluene and 2,6-dinitrotoluene) are co-eluting. How can I improve resolution?

Separating structural isomers is a common challenge because they often have very similar polarities.[12] Improving resolution requires enhancing the selectivity of your method.

  • Causality: Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. To separate isomers, you need to exploit subtle differences in their interaction with the stationary phase.

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition:

      • Gradient Slope: For gradient elution, make the gradient shallower (e.g., decrease the rate of %B change per minute) in the region where the isomers elute. This gives more time for the separation to occur.[13][14]

      • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity.[15] Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to acetonitrile, which can enhance π-π interactions.[12]

    • Change the Stationary Phase: This is the most powerful way to change selectivity.[16] For aromatic nitro compounds, consider:

      • Phenyl-Hexyl Column: This phase offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[12] This can be particularly effective for separating isomers.

      • Different C18: Not all C18 columns are the same. A C18 with a different carbon load or bonding density can provide the necessary change in selectivity.[17]

    • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks, although it will also increase backpressure.

Q4: I am observing split peaks for a single analyte.

Split peaks suggest that the analyte band is being disturbed as it enters or passes through the column.[4][18]

  • Causality: A split peak can be caused by a partial blockage of the column inlet frit, a void at the head of the column, or incompatibility between the sample solvent and the mobile phase.[15]

  • Troubleshooting Steps:

    • Check Sample Solvent: First, ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause the analyte band to spread improperly.[19] The best practice is to dissolve the sample in the mobile phase itself.

    • Inspect for Blockages: If the problem persists, disconnect the column and check the system pressure without it to ensure the blockage is not in the injector or tubing. If the system pressure is normal, the column frit may be partially blocked.

    • Column Maintenance: Try back-flushing the column (if the manufacturer allows) with a series of strong solvents. If this does not resolve the issue, a void may have formed at the column inlet, and the column will likely need to be replaced.[11]

Frequently Asked Questions (FAQs)

What is the best starting column for general-purpose analysis of aromatic nitro compounds?

A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point for most reversed-phase applications.[15] It provides good retention for a wide range of non-polar to moderately polar nitroaromatics. For challenging separations involving isomers, a Phenyl-Hexyl phase is a strong second choice due to its alternative selectivity.[12]

How do I choose between acetonitrile and methanol as the organic modifier?

The choice can significantly impact selectivity.[12]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker UV absorber at low wavelengths. It is often the first choice.

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor. It can enhance π-π interactions between aromatic analytes and a phenyl-based stationary phase.[12]

If you are struggling with co-elution, preparing a mobile phase with methanol instead of acetonitrile is a simple and powerful way to check for selectivity changes.

What are the key steps for preparing a robust mobile phase?

  • Use HPLC-grade solvents: This minimizes the risk of introducing contaminants that can cause ghost peaks or baseline noise.[11]

  • Buffer Preparation: If pH control is needed (e.g., for nitrophenols), use a buffer. Weigh the buffer salt and dissolve it in the aqueous portion of the mobile phase before adding the organic modifier.[7]

  • pH Adjustment: Adjust the pH of the aqueous portion before mixing with the organic solvent. The pH of the final mixture will be different and is not a true measure of the effective pH.[7]

  • Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the pump and column.[20] Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from causing pump issues and baseline noise.[21]

What sample preparation techniques are recommended for environmental samples containing nitroaromatics?

For trace-level analysis in complex matrices like water or soil, sample preparation is crucial to concentrate the analytes and remove interferences.

  • Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. A C18 or a polymeric resin-based SPE cartridge can be used to trap the nitroaromatic compounds from the water sample.[8][22] The analytes are then eluted with a small volume of a strong organic solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): This is another common method where the aqueous sample is extracted with an immiscible organic solvent (e.g., dichloromethane).[22]

Experimental Protocols & Data

Protocol: Generic Gradient Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for a mixture of unknown nitroaromatic compounds.

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Scouting Gradient: Perform a fast, broad gradient run to determine the elution range of your analytes.[23]

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 90% B over 20 minutes.

    • Detection: 254 nm.

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution.[14]

    • If all peaks elute late, increase the initial %B.

    • If peaks are clustered together, flatten the gradient slope across the elution window of the cluster. For example, if peaks elute between 10 and 12 minutes (corresponding to 50-60% B), change the gradient to run from 50% to 60% B over 10 minutes instead of 2.

  • Selectivity Check: If co-elution persists, replace Mobile Phase B (Acetonitrile) with Methanol and repeat the optimized gradient. Compare the chromatograms for changes in elution order and resolution.

G start Start Method Development step1 Select C18 Column & ACN/H2O Mobile Phase start->step1 step2 Run Broad Scouting Gradient (e.g., 10-90% ACN) step1->step2 decision1 Are all peaks resolved? step2->decision1 step3 Optimize Gradient Slope & Time decision1->step3 No end_ok Method Optimized decision1->end_ok Yes decision2 Resolution still inadequate? step3->decision2 step4 Change Organic Modifier (ACN -> MeOH) decision2->step4 Yes decision2->end_ok No decision3 Resolution still inadequate? step4->decision3 step5 Select Different Column (e.g., Phenyl-Hexyl) decision3->step5 Yes decision3->end_ok No end_reassess Re-optimize Gradient on New Column step5->end_reassess

Caption: Systematic workflow for HPLC method refinement.

Table: Column Selection Guide for Aromatic Nitro Compounds
Stationary PhasePrimary Interaction MechanismBest Suited ForConsiderations
C18 (Octadecylsilane) Hydrophobic PartitioningGeneral purpose analysis of non-polar to moderately polar nitroaromatics.[17]The most common starting point. Performance can vary by manufacturer (carbon load, end-capping).
C8 (Octylsilane) Hydrophobic PartitioningLess retentive than C18. Good for compounds that are too strongly retained on C18, allowing for faster analysis.[10]Weaker hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsSeparating structural isomers and compounds with aromatic rings.[12][24]Offers unique selectivity compared to alkyl phases. Methanol can enhance π-π interactions.[12]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic & Dipole-Dipole/H-BondingImproving peak shape for polar or basic analytes that tail on standard C18 columns.[10]Can shield residual silanols and may be compatible with 100% aqueous mobile phases.

References

  • Yao, Y.J., Lee, H.K., & Li, S.F.Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11), 2223-2237. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Yao, Y.J., Lee, H.K., & Li, S.F.Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Taylor & Francis Online. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. [Link]

  • Scilit. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • ResearchGate. (2025, August 9). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • LCGC International. (n.d.). The Secrets of Successful Gradient Elution. [Link]

  • SPIE Digital Library. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • Agilent Technologies, Inc. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Diva-Portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. [Link]

  • LCGC International. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-

Welcome to the technical support center for the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important synthesis. The information herein is curated to ensure scientific integrity and provide actionable insights based on established principles and field experience.

Introduction

The synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-, a key intermediate in the development of various pharmaceuticals, typically involves the reaction of 3-nitrobenzenesulfonyl chloride with aniline.[1][2] While the laboratory-scale synthesis is relatively straightforward, scaling up this process presents several challenges that can impact yield, purity, and safety.[3] This guide will address these challenges in a practical question-and-answer format, offering solutions grounded in chemical principles.

Troubleshooting Guide

Reaction & Yield Optimization

Question 1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I mitigate them?

Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: The reaction between 3-nitrobenzenesulfonyl chloride and aniline is exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of both reactants and products.[3]

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Gradual, subsurface addition of the sulfonyl chloride to the aniline solution can also help manage the exotherm.

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.[3]

    • Solution: Use an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) and ensure the stirring speed is optimized for the reactor geometry and reaction volume to maintain a homogeneous mixture.

  • Hydrolysis of Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards aniline.[4] This issue is exacerbated by longer reaction and work-up times associated with larger scales.

    • Solution: Ensure all glassware and solvents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]

Question 2: I am observing the formation of significant amounts of a diarylated byproduct. How can this be prevented?

Answer: The formation of a diarylated byproduct, where two molecules of the sulfonyl chloride react with one molecule of aniline, can occur, especially if the stoichiometry is not carefully controlled or if there are issues with mixing.

  • Solution:

    • Stoichiometric Control: Use a slight excess of aniline to ensure the complete consumption of the more valuable sulfonyl chloride and to minimize the chance of diarylation.

    • Controlled Addition: Add the 3-nitrobenzenesulfonyl chloride solution to the aniline solution slowly and with efficient stirring. This maintains a low concentration of the sulfonyl chloride in the reaction mixture at any given time, favoring the desired mono-sulfonylation.

Purity & Purification Challenges

Question 3: My final product is difficult to purify, showing persistent colored impurities. What is the source of this coloration and how can I remove it?

Answer: The yellow or brownish color in the crude product often originates from unreacted nitrobenzene (a precursor to 3-nitrobenzenesulfonyl chloride) or from side products formed during the synthesis of the sulfonyl chloride.[5] Aromatic nitro compounds are also known to form colored impurities.[6]

  • Solution:

    • High-Purity Starting Materials: Begin with high-purity 3-nitrobenzenesulfonyl chloride. If you are preparing it in-house, ensure the purification of this intermediate is thorough.

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product.[4]

      • Solvent Selection: Experiment with different solvents or solvent mixtures to find the optimal system that dissolves the product at elevated temperatures but allows for good crystal recovery upon cooling, while leaving impurities in the mother liquor. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures with water.[4]

    • Activated Carbon Treatment: If color persists after recrystallization, a treatment with activated carbon can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon before allowing the product to crystallize.

Question 4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?

Answer: Monitoring the reaction is crucial to avoid the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Solution:

    • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of the starting materials (aniline and 3-nitrobenzenesulfonyl chloride) and the appearance of the product.[4]

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentrations of reactants and products over time. This is particularly useful during process development and optimization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up this synthesis?

A1: Safety is paramount, especially when handling larger quantities of chemicals.

  • Handling of Nitro Compounds: Aromatic nitro compounds can be toxic and may have explosive properties.[8][9] Handle these materials in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Exothermic Reaction Control: As mentioned, the reaction is exothermic. Ensure the reactor is equipped with adequate cooling and that the addition of reagents is controlled to prevent a runaway reaction.[3]

  • Disposal of Spent Acids: If preparing the sulfonyl chloride in-house from nitrobenzene and chlorosulfonic acid, be aware that the spent acid mixture can contain unstable organic components and must be disposed of with extreme caution.[8]

Q2: What is the role of the base in this reaction, and what is the best choice for scale-up?

A2: The reaction of 3-nitrobenzenesulfonyl chloride with aniline produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid and drive the reaction to completion.

  • Choice of Base: For laboratory-scale synthesis, a non-nucleophilic organic base like pyridine or triethylamine is often used.[4] In a scale-up scenario, using an excess of aniline can serve as both a reactant and the base, which can be a more cost-effective and atom-economical approach. However, this will necessitate a more rigorous purification step to remove the excess aniline. Alternatively, an inorganic base like sodium carbonate can be used, but this may introduce heterogeneity to the reaction mixture, requiring more robust stirring.

Q3: Can I use an aqueous work-up for this reaction?

A3: An aqueous work-up can be employed to remove the amine hydrochloride salt and any excess base. However, it is crucial to be mindful of the potential for hydrolysis of any unreacted sulfonyl chloride. If an aqueous work-up is used, it should be performed after the reaction is complete, and the product should be promptly extracted into an organic solvent.

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a benchmark for the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure Benzenesulfonamide, 3-nitro-N-phenyl-.

Table 1: Key Reaction Parameters for Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactor 50 mL Round-bottom flask2 L Jacketed glass reactor
Agitation Magnetic stirrerOverhead mechanical stirrer
Temperature Control Ice bathCirculating chiller/heater
Reagent Addition Dropping funnelMetering pump
Work-up Separatory funnelLiquid-liquid extraction in reactor
Isolation FiltrationCentrifugation/Filtration

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Reaction_Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride 3-Nitrobenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product Benzenesulfonamide, 3-nitro-N-phenyl- Intermediate->Product Elimination of Cl- HCl HCl Salt Salt HCl->Salt Neutralization Base Base Base->Salt

Caption: Reaction mechanism for sulfonamide formation.

Troubleshooting Workflow

This diagram outlines a decision-making process for addressing common issues during scale-up.

Troubleshooting_Workflow Start Scale-up Synthesis LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? LowYield->PurityIssue No CheckHeat Check Heat Transfer & Mixing LowYield->CheckHeat Yes Recrystallize Optimize Recrystallization PurityIssue->Recrystallize Yes Success Successful Scale-up PurityIssue->Success No CheckMoisture Ensure Anhydrous Conditions CheckHeat->CheckMoisture OptimizeStoichiometry Optimize Stoichiometry CheckMoisture->OptimizeStoichiometry OptimizeStoichiometry->PurityIssue Charcoal Use Activated Carbon Recrystallize->Charcoal Charcoal->Success

Caption: Troubleshooting decision tree for scale-up.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • YouTube. Nitration reaction safety. (2024-06-06).
  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. (2011-08-03).
  • Benchchem. 3-nitro-N-(1-phenylethyl)benzenesulfonamide.
  • Benchchem. common issues in sulfonamide synthesis and solutions.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • Teachy. Activities of Nitro Compounds: Synthesis, Characterization, and Applications.
  • SIELC Technologies. Benzenesulfonamide, 3-nitro-N-phenyl-. (2018-02-19).
  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Google Patents. Process for the purification of nitro aliphatic compounds.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for Novel Sulfonamides

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of synthetic pathways for novel sulfonamides.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of synthetic pathways for novel sulfonamides. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and validating the most appropriate synthetic strategy for their specific needs. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific literature.

The Enduring Importance and Synthetic Challenge of Sulfonamides

The sulfonamide moiety is a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1] This prevalence is due to its unique physicochemical properties, acting as a bioisostere for amides and participating in crucial hydrogen bonding interactions with biological targets. However, the synthesis of novel sulfonamides presents a significant challenge: the selection of a synthetic pathway that is not only efficient in terms of yield but also offers high purity, scalability, and tolerates the diverse functional groups present in complex drug candidates. This guide will navigate the reader through the validation of both classical and contemporary synthetic routes to these vital compounds.

Comparative Analysis of Key Synthetic Pathways

The synthesis of sulfonamides has evolved significantly from its historical roots. While the classical approach remains relevant, modern methodologies offer distinct advantages in terms of efficiency, safety, and environmental impact. Here, we compare the most pertinent synthetic strategies.

The Classical Pathway: Sulfonyl Chlorides and Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely employed method for sulfonamide synthesis.[1] The choice of base and solvent is critical for optimizing the reaction conditions and minimizing side products.

Causality of Experimental Choices:

  • Base Selection: A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction.[2] The choice of base can influence the reaction rate and the formation of byproducts. Pyridine, for instance, can also act as a nucleophilic catalyst.

  • Solvent Effects: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used to avoid unwanted side reactions with the highly reactive sulfonyl chloride. The polarity of the solvent can affect the solubility of the reactants and the reaction rate.

Performance Comparison:

ParameterClassical Synthesis from Sulfonyl Chlorides
Starting Materials Sulfonyl chloride, Amine
Key Reagents Base (e.g., Pyridine, Triethylamine)
Solvent Aprotic (e.g., DCM, Acetonitrile)
Temperature 0 - 25 °C
Reaction Time Several hours
General Yield Variable, can be high
Key Advantages Well-established, versatile, wide substrate scope.
Limitations Sulfonyl chlorides can be unstable and moisture-sensitive.
Modern Advancements: Bypassing the Sulfonyl Chloride

Contemporary synthetic chemistry has focused on developing more efficient and greener alternatives to the classical method, often by avoiding the isolation of the often-unstable sulfonyl chloride intermediate.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[3] For sulfonamide synthesis, this approach allows for the direct use of stable sulfonic acids.

Causality of Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This significantly reduces reaction times compared to conventional heating methods.[5]

  • Activating Agent: An activating agent, such as 2,4,6-trichloro-[6][7][8]-triazine (TCT), is used to convert the sulfonic acid in situ to a reactive intermediate that readily couples with the amine.[5]

Performance Comparison:

ParameterMicrowave-Assisted Synthesis from Sulfonic Acids
Starting Materials Sulfonic acid/salt, Amine
Key Reagents 2,4,6-trichloro-[6][7][8]-triazine (TCT), Triethylamine
Solvent Acetone
Temperature 50 - 80 °C (Microwave)
Reaction Time Minutes
General Yield High to Excellent
Key Advantages Rapid, high-yielding, avoids isolation of sulfonyl chlorides.[5]
Limitations Requires specialized microwave synthesis equipment.

Visible-light photocatalysis offers a mild and environmentally friendly approach to sulfonamide synthesis.[9] This method often involves the generation of radical intermediates that can be coupled to form the desired product.

Causality of Experimental Choices:

  • Photocatalyst: An organic dye, such as fluorescein, can be used to absorb visible light and initiate a single-electron transfer process, generating the key radical intermediates.[6]

  • Radical Precursors: A variety of starting materials, including carboxylic acids, can be used as precursors to the necessary alkyl or aryl radicals.[10]

Performance Comparison:

ParameterPhotocatalytic Synthesis
Starting Materials Carboxylic acid, Sulfinylamine reagent
Key Reagents Photocatalyst (e.g., Acridine or Fluorescein derivative)
Solvent Organic (e.g., Dichloromethane, Acetone)
Temperature Room Temperature
Reaction Time Several hours
General Yield Moderate to Good
Key Advantages Mild reaction conditions, high functional group tolerance.[10]
Limitations Can require specialized photochemical equipment.

Experimental Protocols for Synthesis and Validation

To ensure the trustworthiness and reproducibility of these synthetic pathways, detailed experimental protocols are provided below.

Synthesis Protocols

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Stirring_at_RT Stir at Room Temperature (Several Hours) p-Toluenesulfonyl_chloride->Stirring_at_RT Benzylamine Benzylamine Benzylamine->Stirring_at_RT Pyridine Pyridine (Base) Pyridine->Stirring_at_RT DCM DCM (Solvent) DCM->Stirring_at_RT Aqueous_wash Aqueous Wash Stirring_at_RT->Aqueous_wash Drying Dry over Na2SO4 Aqueous_wash->Drying Concentration Concentrate Drying->Concentration Column_chromatography Column Chromatography Concentration->Column_chromatography N-benzyl-4-toluenesulfonamide N-benzyl-4-toluenesulfonamide Column_chromatography->N-benzyl-4-toluenesulfonamide

Caption: Classical synthesis of a sulfonamide.

  • To a solution of benzylamine (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add p-toluenesulfonyl chloride (1.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-benzyl-4-toluenesulfonamide.

cluster_reactants1 Step 1: Activation cluster_reaction1 Microwave Irradiation cluster_intermediate Intermediate cluster_reactants2 Step 2: Amination cluster_reaction2 Microwave Irradiation cluster_workup Workup cluster_product Product Benzenesulfonic_acid Benzenesulfonic acid Microwave1 80 °C, 20 min Benzenesulfonic_acid->Microwave1 TCT TCT TCT->Microwave1 TEA Triethylamine TEA->Microwave1 Acetone Acetone Acetone->Microwave1 Reactive_intermediate Reactive Intermediate Microwave1->Reactive_intermediate Microwave2 50 °C, 10 min Reactive_intermediate->Microwave2 Allylamine Allylamine Allylamine->Microwave2 NaOH NaOH NaOH->Microwave2 Filtration Filter on Celite Microwave2->Filtration Extraction DCM Extraction Filtration->Extraction Concentration Concentrate Extraction->Concentration N-Allylbenzenesulfonamide N-Allylbenzenesulfonamide Concentration->N-Allylbenzenesulfonamide

Caption: Microwave-assisted sulfonamide synthesis.

  • To a microwave reactor vial, add benzenesulfonic acid (1.0 mmol), 2,4,6-trichloro-[6][7][8]-triazine (TCT, 1.0 mmol), and triethylamine (1.2 mmol) in acetone (5 mL).

  • Seal the vial and irradiate in a microwave synthesizer at 80 °C for 20 minutes.

  • Cool the vial to room temperature. Add allylamine (1.2 mmol) and a 2 M aqueous solution of NaOH (1.5 mL).

  • Reseal the vial and irradiate at 50 °C for 10 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite.

  • Dilute the filtrate with dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-allylbenzenesulfonamide.[5]

Validation Protocols

Accurate determination of purity and yield is paramount in validating a synthetic pathway.

Sample_Prep Sample Preparation (~1 mg/mL in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Acetonitrile:Water Gradient Column->Mobile_Phase Detector UV Detector (e.g., 254 nm) Mobile_Phase->Detector Data_Analysis Data Analysis (Peak Integration, % Purity) Detector->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: HPLC workflow for purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is required.[11]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an acid like formic or acetic acid to improve peak shape.[12]

  • Sample Preparation: Prepare a stock solution of the synthesized sulfonamide at a concentration of approximately 1 mg/mL in the initial mobile phase composition.

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the column. Run the gradient program and monitor the elution of compounds with the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals should be consistent with the expected structure of the target sulfonamide. The presence of a characteristic signal for the sulfonamide N-H proton (often a broad singlet) is a key indicator.[13]

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[13]

  • Data Interpretation: Compare the obtained spectra with predicted spectra or data from the literature to confirm the identity and purity of the synthesized compound.

Conclusion and Future Outlook

The validation of synthetic pathways for novel sulfonamides requires a multifaceted approach that considers not only the yield and purity of the final product but also the efficiency, scalability, and environmental impact of the chosen method. The classical synthesis via sulfonyl chlorides remains a robust and versatile option. However, modern techniques such as microwave-assisted and photocatalytic methods offer significant advantages in terms of reaction speed and mildness of conditions.

References

Sources

Comparative

A Comparative Analysis of Substituted Benzenesulfonamide Bioactivity: A Guide for Researchers

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for designing compounds with a wide array of biological activities. This guide provides an in-depth comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for designing compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of substituted benzenesulfonamides, with a focus on their applications as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to support researchers and drug development professionals in this dynamic field.

Carbonic Anhydrase Inhibition: A Primary Target

Benzenesulfonamides are classic and potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and CO₂ transport.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[1][2]

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory action of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide group (–SO₂NH⁻) to the Zn²⁺ ion within the CA active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[3] The benzene ring and its substituents play a critical role in determining the binding affinity and isoform selectivity.[4]

Key SAR insights include:

  • The Sulfonamide Group: This "warhead" is essential for coordinating with the zinc ion.[3]

  • Aromatic Ring Substitutions: Modifications to the benzene ring significantly influence inhibitory potency and selectivity.[4] For instance, fluorination of the benzenesulfonamide ring can strengthen the interaction with CA isozymes.[5]

  • The "Tail": Substituents extending from the aromatic ring can form additional interactions with amino acid residues in the active site cavity, which differ between isoforms, thus conferring selectivity.[3] Studies have shown that moieties with varying degrees of flexibility in the "tail" region can influence inhibitory activity against different CA isoforms.[6] Ureido-substituted benzenesulfonamides have also been investigated, showing that the substitution pattern on the urea moiety affects isoform selectivity.[7]

Comparative Inhibitory Activity

The inhibitory potential of various substituted benzenesulfonamides against different human (h) CA isoforms is typically quantified by the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher potency.

Compound SeriesTarget Isoform(s)Kᵢ Range (nM)Key FindingsReference
para- and meta-BenzenesulfonamideshCA I, hCA IINanomolar rangeThe rigidity of the scaffold contributes to lower Kᵢ values. Bulky alkyl substituents can confer higher potency.[6][6]
Novel Benzenesulfonamide DerivativeshCA II, hCA VII33.2 - 547Compounds with piperonyl and benzoate moieties showed better inhibitory properties for hCA II. Some derivatives displayed selective inhibition against epileptogenesis-related isoforms hCA II and VII.[2][2]
Triazole-Benzenesulfonamide ConjugateshCA I, II, IX, XIILow nanomolar to subnanomolar for hCA IX and XIITetrafluorobenzenesulfonamides, in particular, showed potent inhibition of tumor-associated isoforms hCA IX and XII.[8][8]
Di-meta-Substituted Fluorinated BenzenesulfonamideshCA IXPicomolar range (as low as 4.5 pM)Introduction of methoxy and ethoxy groups at the 5-position resulted in exceptionally strong binders for CAIX with high selectivity over other isoforms.[5][5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of benzenesulfonamide derivatives against CA isoforms using a stopped-flow CO₂ hydrase assay.

Objective: To determine the inhibition constant (Kᵢ) of test compounds against specific CA isoforms.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test benzenesulfonamide derivatives

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the purified CA enzymes in buffer. Enzyme concentrations typically range from 5 to 12 nM.[6]

    • Prepare a stock solution of the inhibitor (e.g., 0.1 mM) in a suitable solvent (e.g., distilled-deionized water or DMSO) and prepare serial dilutions.[6]

  • Pre-incubation:

    • Mix the enzyme solution with varying concentrations of the inhibitor solution.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]

  • Stopped-Flow Measurement:

    • Rapidly mix the pre-incubated enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance over time, which reflects the rate of CO₂ hydration.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial 5-10% of the reaction trace for each inhibitor concentration.[6]

    • Subtract the rate of the uncatalyzed reaction (measured in the absence of the enzyme).

    • Plot the reaction rates against the inhibitor concentrations and fit the data to the appropriate inhibition model to calculate the Kᵢ value.

Visualization of the CA Inhibition Mechanism

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Benzenesulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His Products Products H2O->Products Catalysis (CO2 -> HCO3-) Inhibitor R-Ph-SO2NH2 Inhibitor->Zn(II) Displaces H2O Inhibits Catalysis

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted benzenesulfonamides were among the first synthetic antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.[9] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9]

Mechanism of Action and SAR

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Folate is a vital precursor for the synthesis of nucleic acids and some amino acids.

Key SAR insights for antimicrobial activity include:

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as oxadiazoles or thiazoles, into the benzenesulfonamide scaffold can enhance antimicrobial activity.[10][11]

  • Substituents on the Benzene Ring: Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., phenoxy) at the para-position of the aromatic ring can modulate the antibacterial spectrum and potency.[10] For instance, p-toluenesulfonamide derivatives have been shown to possess better antimicrobial properties than their unsubstituted benzenesulfonamide analogs.[12]

  • Hybrid Molecules: Hybridizing benzenesulfonamides with other pharmacologically active moieties, like coumarins or imidazoles, can lead to compounds with enhanced antimicrobial effects.[10][13]

Comparative Antimicrobial Activity

The in vitro antimicrobial activity of benzenesulfonamide derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound SeriesTarget Microorganism(s)MIC Range (µg/mL)Key FindingsReference(s)
N-(1,3-benzoxazol-2-yl) benzenesulfonamidesStaphylococcus aureus, Escherichia coliNot specifiedThe synthesized compounds showed significant antibacterial activity when compared to standard drugs.[9][9]
Benzenesulfonamides bearing carboxamideE. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis6.45 - 6.72p-Toluenesulfonamide derivatives exhibited better antimicrobial properties. Specific substitutions led to potent activity against different bacterial strains.[12][12]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus, Acinetobacter xylosoxidansAs low as 3.9Compounds with 4-tert-butyl and 4-isopropyl substitutions showed attractive antibacterial activity.[11][11]
Benzenesulfonamide-bearing functionalized imidazolesMycobacterium abscessus complex0.5 - 4A compound with a 4-CF₃ substituent on the benzene ring and a 2-thiol group on the imidazole ring showed strong activity against multidrug-resistant mycobacteria, outperforming some reference antibiotics.[13][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of benzenesulfonamide derivatives using the broth microdilution method.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test benzenesulfonamide derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader to quantify bacterial growth.

Visualization of the Antimicrobial Workflow

MIC_Workflow A Prepare Serial Dilutions of Benzenesulfonamide in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure OD D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Tumor-Associated Enzymes and Pathways

Substituted benzenesulfonamides have emerged as promising anticancer agents, primarily through the inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) and other cancer-related enzymes.[5][14][15]

Mechanism of Action and SAR

The anticancer activity of benzenesulfonamides is often linked to the inhibition of CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[3][5][7]

Key SAR insights for anticancer activity include:

  • Selective CA IX/XII Inhibition: As discussed earlier, specific substitutions on the benzenesulfonamide scaffold can lead to highly potent and selective inhibitors of these tumor-associated isoforms.[5][8]

  • Hybrid Scaffolds: Combining the benzenesulfonamide moiety with other anticancer pharmacophores, such as pyrazoline, can result in hybrid compounds with potent antiproliferative activity against various cancer cell lines.[15]

  • Targeting Other Enzymes: Some benzenesulfonamide derivatives have been shown to inhibit other enzymes involved in cancer progression, such as glyoxalase I (Glx-I).[16]

  • Substituents on Imidazole Ring: For benzenesulfonamide-bearing imidazole derivatives, substitutions on the imidazole ring, such as 2-ethylthio and 3-ethyl groups, have been found to contribute to high anticancer activity.[17]

Comparative Anticancer Activity

The in vitro anticancer activity of benzenesulfonamide derivatives is often assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) being a common metric.

Compound SeriesCancer Cell Line(s)IC₅₀ / EC₅₀ Range (µM)Key FindingsReference(s)
Benzenesulfonamide-bearing Imidazole DerivativesIGR39 (melanoma), MDA-MB-231 (breast cancer)20.5 - 27.8A compound with 4-chloro and 3,4-dichlorosubstituents on the benzene ring and 2-ethylthio and 3-ethyl groups on the imidazole ring was the most active.[17][17]
Pyrazoline Benzenesulfonamide DerivativesVarious cancer cell linesNot specifiedThese hybrids exhibit potent antiproliferative activity, with electronic substituents and their positions on the aromatic rings being critical for efficacy and selectivity.[15][15]
1,4-Benzenesulfonamide Derivatives(as Glyoxalase I inhibitors)0.39 - 1.36Compounds with a diazenyl moiety at the para position to the benzenesulfonamide group showed potent Glx-I inhibitory activity.[16][16]
4-Thiazolone-based BenzenesulfonamidesMDA-MB-231, MCF-7 (breast cancer)Not specifiedThese compounds were evaluated for their antiproliferative activity and selective CA IX inhibitory effect.[18][18]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of benzenesulfonamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test benzenesulfonamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzenesulfonamide derivatives for a specific duration (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Visualization of Anticancer Evaluation Workflow

Anticancer_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzenesulfonamide Derivatives (various conc.) A->B C Incubate for 48-72h B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for evaluating the anticancer activity of benzenesulfonamides using the MTT assay.

Conclusion

Substituted benzenesulfonamides continue to be a highly fruitful area of research in drug discovery. Their ability to be readily modified allows for the fine-tuning of their biological activity and selectivity against a range of therapeutic targets. This guide has provided a comparative overview of their bioactivity as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer compounds, supported by experimental data and protocols. A thorough understanding of the structure-activity relationships presented here is crucial for the rational design of novel, potent, and selective benzenesulfonamide-based therapeutics.

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Validation

The Evolving Landscape of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships

The benzenesulfonamide scaffold stands as a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its inherent ability to interact with various biologica...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold stands as a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its inherent ability to interact with various biological targets has led to the development of drugs spanning diuretics, antidiabetic agents, and, more prominently, potent enzyme inhibitors and antimicrobial agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide analogs, offering researchers and drug development professionals a comprehensive resource grounded in experimental data. We will dissect the nuanced molecular interactions that govern their efficacy against key biological targets, with a focus on carbonic anhydrases and bacterial enzymes.

The Benzenesulfonamide Core: A Privileged Scaffold

The fundamental structure of benzenesulfonamide, a benzene ring attached to a sulfonamide group (-SO₂NH₂), provides a unique combination of aromatic and hydrogen-bonding features. The sulfonamide group, in its deprotonated state, is a key zinc-binding group (ZBG) in many metalloenzymes, most notably carbonic anhydrases.[1] The aromatic ring serves as a versatile anchor, allowing for substitutions at various positions to modulate physicochemical properties and target selectivity. The "tail approach," which involves appending diverse chemical moieties to the aromatic ring, has been a particularly fruitful strategy for exploring the active site cavities of target enzymes.[2]

I. Targeting Carbonic Anhydrases: From Anticancer to Anticonvulsant Agents

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms are implicated in various pathologies. For instance, the overexpression of tumor-associated isoforms CA IX and XII in hypoxic cancers makes them attractive targets for anticancer therapies.[4][5][6] Additionally, certain isoforms like hCA II and VII are involved in epileptogenesis, highlighting their potential as targets for anticonvulsant drugs.[7]

A. Anticancer Activity: Targeting Tumor-Associated CA IX and XII

The design of selective inhibitors for tumor-associated CAs, while sparing the ubiquitously expressed off-target isoforms like CA I and II, is a critical challenge in developing effective anticancer agents with minimal side effects.[4][8]

  • The Sulfonamide Moiety: The unsubstituted sulfonamide group is essential for binding to the catalytic zinc ion in the active site of CAs.[1]

  • The "Tail" Approach: Modifications distal to the sulfonamide group significantly influence isoform selectivity and inhibitory potency. Appending various "tails" to the aromatic ring allows for interactions with the middle and rim parts of the active site cavity, which differ between isoforms.[2][4]

  • Urea and Thiourea Linkers: Incorporating (thio)urea moieties into benzenesulfonamide scaffolds has been shown to enhance inhibitory efficiency and selectivity.[9] For example, SLC-0111, a ureidobenzensulfonamide, is a selective hCA IX inhibitor that has progressed to clinical trials.[6][10]

  • Halogenation: The introduction of halogen atoms (e.g., Cl, Br) on the phenyl ring of the "tail" can significantly increase inhibitory potency against CA IX.[9]

  • Heterocyclic Tails: Appending heterocyclic rings, such as thiazolone, can lead to potent and selective CA IX inhibitors with significant anti-proliferative activity against cancer cell lines.[2]

Comparative Inhibitory Activity of Benzenesulfonamide Analogs against Carbonic Anhydrases:
Compound/Analog TypeTarget Isoform(s)Key Structural FeaturesReported Activity (Kᵢ/IC₅₀)Reference
Thiazolone-based benzenesulfonamides hCA IXThiazolone tailIC₅₀ = 3.58 µM (against MDA-MB-231 cells for compound 4e)[2]
N-Aryl-carbothioamides hCA I, II, IXThiourea linker with substituted aryl tailKᵢ values ranging from 7.7 nM to 0.7 µM for hCA I; 4.3 to 78.8 nM for hCA II; 23.9 to 251.0 nM for hCA IX[9]
Triazole-linked benzenesulfonamides hCA I, II, IV, IX1,2,3-triazole linkerPotent inhibitors with varying isoform selectivity[1]
SLC-0111 hCA IX, hCA XIIUreido linkerKᵢ of 45 nM for hCA IX and 4.5 nM for hCA XII[6]
Anthraquinone-based sulfonamides hCA IXAnthraquinone tailInhibition constants in the sub-micromolar range (30.06–274.81 nM)[10]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds against carbonic anhydrase.[11]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[11]
  • CA Enzyme Stock Solution: 1 mg/mL of human or bovine erythrocyte CA dissolved in cold Assay Buffer. Store in aliquots at -20°C or -80°C.[11]
  • CA Working Solution: Dilute the CA stock solution to a final concentration of 10-60 units/mL with cold Assay Buffer just before use.[11]
  • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare fresh daily.[11]
  • Test Compound and Positive Control (e.g., Acetazolamide) Stock Solutions: Prepare a dilution series of the test compounds and a known CA inhibitor in DMSO.

2. Assay Procedure (96-well plate format):

  • To the appropriate wells, add 158 µL of Assay Buffer.[11]
  • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[11]
  • Add 20 µL of the CA Working Solution to all wells except the blank.[11]
  • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[11]
  • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[11]
  • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.[11]

3. Data Analysis:

  • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
  • Determine the percent inhibition for each inhibitor concentration.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure (96-well plate) cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer (Tris-HCl, pH 7.5) P2 Prepare CA Enzyme Stock & Working Solutions P3 Prepare Substrate (p-NPA) Stock Solution P4 Prepare Test Compound & Control Dilutions A1 Add Assay Buffer P4->A1 A2 Add Inhibitor/DMSO A1->A2 A3 Add CA Working Solution (Pre-incubate 10-15 min) A2->A3 A4 Initiate with Substrate A3->A4 A5 Kinetic Read at 400-405 nm A4->A5 D1 Calculate Reaction Rates (V) A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

II. Antibacterial Activity: A Renewed Focus on a Classic Scaffold

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[12][13] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[13]

Key SAR Insights for Antibacterial Benzenesulfonamides:
  • The Sulfonamide Group: The core sulfonamide functionality is crucial for mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA).

  • N1-Substitutions: Modifications on the sulfonamide nitrogen (N1) have a profound impact on antibacterial activity. The nature of the substituent influences the pKa of the sulfonamide, which in turn affects its ability to bind to the enzyme.

  • Aromatic Ring Substitutions: Substituents on the benzene ring can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with the DHPS active site.

  • Hybrid Molecules: Hybridizing the benzenesulfonamide scaffold with other antibacterial pharmacophores, such as fluoroquinolones or pyrimidines, can lead to compounds with broad-spectrum activity and potentially overcome existing resistance mechanisms.[14][15] For instance, derivatization of the N4-piperazinyl group of ciprofloxacin with benzenesulfonylamido groups shifted the activity from being more active against Gram-negative to Gram-positive strains.[15]

  • Halogenation: Similar to CA inhibitors, halogenation of the aromatic rings in benzenesulfonamide derivatives can enhance antibacterial activity, possibly by improving membrane permeability.[14]

Comparative Antibacterial Activity of Benzenesulfonamide Analogs:
Compound/Analog TypeTarget Organism(s)Key Structural FeaturesReported Activity (ZOI/MIC)Reference
Thiazolone-based benzenesulfonamides S. aureus, K. pneumoniaeThiazolone tail80.69% inhibition against S. aureus at 50 µg/mL (compound 4e)[2]
Thiopyrimidin-benzenesulfonamides K. pneumoniae, P. aeruginosaThiopyrimidine linkerZone of Inhibition (ZOI) values ranging from 15 to 30 mm[14]
Fluoroquinolone-benzenesulfonamide hybrids Gram-positive bacteriaCiprofloxacin scaffold with benzenesulfonylamido groupShifted activity towards Gram-positive strains[15]
4-Hydroxycoumarin sulfonamides Gram-positive and Gram-negative bacteria4-hydroxycoumarin tailZOI of 10 mm against E. coli and 9 mm against S. flexneri for an amino-substituted derivative[2]
Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of compounds.[16][17]

1. Materials and Reagent Preparation:

  • Bacterial Strains: Standard and clinical isolates of Gram-positive and Gram-negative bacteria.
  • Culture Media: Nutrient broth and Mueller-Hinton agar.[17]
  • Test Compound Solutions: Prepare solutions of the benzenesulfonamide analogs at a known concentration (e.g., 1% in methanol or acetone).[16][17]
  • Sterile Filter Paper Discs: 6 mm in diameter.[17]
  • Positive Control: Discs impregnated with a standard antibiotic.
  • Negative Control: Discs impregnated with the solvent used to dissolve the test compounds.[17]

2. Inoculum Preparation:

  • Inoculate the bacterial strains into nutrient broth and incubate for 24 hours to obtain a fresh culture.[16]
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

3. Assay Procedure:

  • Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.[17]
  • Evenly spread the prepared bacterial inoculum over the surface of the agar plates.
  • Impregnate sterile filter paper discs with a defined volume (e.g., 20 µL) of the test compound solutions.[17]
  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.[17]
  • Incubate the plates at 37°C for 24 hours.[17]

4. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[17]
  • A larger zone of inhibition indicates greater antibacterial activity.

Workflow for Antibacterial Disc Diffusion Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) P2 Prepare Mueller-Hinton Agar Plates P3 Prepare Test Compound & Control Discs A1 Inoculate Agar Plates P3->A1 A2 Place Discs on Agar A1->A2 A3 Incubate at 37°C for 24 hours A2->A3 D1 Measure Zone of Inhibition (in mm) A3->D1 D2 Compare with Controls D1->D2

Caption: Workflow for the antibacterial disc diffusion susceptibility test.

Conclusion: The Future of Benzenesulfonamide Analogs

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of rational design in tailoring the activity of these analogs towards specific biological targets. For researchers in the field, a deep understanding of these SAR principles is paramount. The strategic modification of the benzenesulfonamide core, particularly through the "tail approach" and the creation of hybrid molecules, will undoubtedly continue to yield potent and selective inhibitors for a range of diseases. As our understanding of the molecular basis of these diseases evolves, so too will the sophistication of the benzenesulfonamide-based drugs designed to combat them.

References

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Sulfonamide-Based Inhibitors

In the landscape of drug discovery and development, the journey of a therapeutic candidate from a laboratory benchtop to a clinical setting is both arduous and complex. For researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the journey of a therapeutic candidate from a laboratory benchtop to a clinical setting is both arduous and complex. For researchers, scientists, and drug development professionals, a critical juncture in this journey is the translation of in vitro efficacy to in vivo therapeutic outcomes. This guide provides an in-depth technical comparison of the methodologies used to assess the efficacy of sulfonamide-based inhibitors, a versatile class of compounds with a broad spectrum of therapeutic applications, from antimicrobial to anticancer agents. Here, we will dissect the experimental choices, delve into the nuances of data interpretation, and bridge the often-observed gap between a compound's performance in a test tube and its activity within a living organism.

The Foundational Principle: Why Compare In Vitro and In Vivo Efficacy?

The core rationale for a multi-faceted efficacy assessment lies in the fundamental differences between a controlled, isolated in vitro environment and the dynamic, complex biological system of an in vivo model. In vitro assays offer the advantages of high throughput, cost-effectiveness, and the ability to probe specific molecular interactions.[1] However, they often lack the physiological relevance of a whole-organism model.[2] Conversely, in vivo studies provide a more holistic understanding of a drug's therapeutic potential, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the host's immune system.[3][4] A robust correlation between in vitro potency and in vivo activity is paramount for validating the chosen biological target and instilling confidence in the screening strategy.[5]

The Sulfonamide Story: A Diverse Class of Inhibitors

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂).[6] Their therapeutic versatility stems from their ability to mimic endogenous molecules and act as competitive inhibitors for a variety of enzymes.[7]

  • As Antibacterial Agents: The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8][9] By blocking this pathway, sulfonamides halt bacterial growth and replication, acting as bacteriostatic agents.[10][11]

  • As Anticancer and Anti-glaucoma Agents: A significant number of non-antibacterial sulfonamides target carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.[8][12] By inhibiting specific CA isoforms, these sulfonamides can modulate pH homeostasis in tumors and reduce intraocular pressure in glaucoma.[8][13]

  • As Anti-inflammatory Agents: Certain sulfonamides, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.

This diversity in targets necessitates a tailored approach to efficacy testing, with both in vitro and in vivo models selected to be relevant to the specific disease context.

In Vitro Efficacy Assessment: Quantifying Potency at the Molecular Level

The initial evaluation of a sulfonamide-based inhibitor's efficacy begins with in vitro assays designed to quantify its inhibitory potential against a specific biological target.

For Antibacterial Sulfonamides: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antibacterial potency of a compound.[14] It establishes the lowest concentration of a drug that prevents the visible growth of a bacterium in vitro.[15] The broth microdilution method is a widely accepted and standardized technique.[15][16]

Experimental Protocol: Broth Microdilution MIC Assay [15][16]

  • Preparation of Bacterial Inoculum:

    • A pure culture of the target bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

    • The bacterial suspension is then diluted to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[17]

  • Preparation of Sulfonamide Dilutions:

    • A stock solution of the sulfonamide inhibitor is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate.

    • Control wells are included: a growth control (bacteria and medium, no drug) and a sterility control (medium only).[15]

    • The plate is incubated at 37°C for 18-24 hours.[15]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth (turbidity) is observed.[15]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is favored for its low concentration of sulfonamide inhibitors like thymidine and para-aminobenzoic acid (PABA), which could otherwise interfere with the assay.[12]

  • Standardized Inoculum: A consistent starting number of bacteria is crucial for the reproducibility of the MIC value.

  • Serial Dilutions: This method allows for a precise determination of the minimum concentration required for inhibition.

For Enzyme-Inhibiting Sulfonamides: Carbonic Anhydrase Inhibition Assay

For sulfonamides targeting specific enzymes like carbonic anhydrase, in vitro assays are designed to measure the direct inhibition of enzymatic activity. A common method is a colorimetric assay using a substrate that produces a colored product upon enzymatic cleavage.[10][11]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [10][11]

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.5).[10]

    • CA Enzyme Solution: A known concentration of purified human carbonic anhydrase (e.g., hCA II) is prepared in the assay buffer.[10]

    • Substrate Solution: A solution of a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA), is prepared in a solvent like DMSO or acetonitrile.[10]

    • Inhibitor Solutions: Serial dilutions of the test sulfonamide and a known CA inhibitor (e.g., acetazolamide) as a positive control are prepared.[10]

  • Assay Procedure in a 96-well Plate:

    • To each well, add the assay buffer, the inhibitor solution (or solvent for the control), and the CA enzyme solution.

    • The plate is incubated for a short period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[10]

    • The reaction is initiated by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • The absorbance at 405 nm is measured kinetically over time using a microplate reader.[10]

    • The rate of the reaction (change in absorbance per minute) is calculated for each well.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Workflow: From Stock Solutions to Data Analysis

Caption: A generalized workflow for in vitro efficacy assays.

In Vivo Efficacy Assessment: Evaluating Therapeutic Potential in a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a drug's performance in a complex physiological environment.[4][18]

For Antibacterial Sulfonamides: The Murine Systemic Infection Model

This model is a cornerstone for assessing the efficacy of antibacterial agents in treating systemic infections that can lead to sepsis.[19][20]

Experimental Protocol: Murine Systemic Infection Model [19]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used due to their well-characterized immune responses.

  • Bacterial Strain and Inoculum Preparation:

    • A clinically relevant bacterial strain, such as a methicillin-resistant Staphylococcus aureus (MRSA) strain, is grown to the mid-logarithmic phase.[19]

    • The bacteria are washed and resuspended in a sterile solution (e.g., saline) to a specific concentration (e.g., 1 x 10⁸ CFU/mL).[19]

  • Infection Procedure:

    • Mice are injected intraperitoneally (IP) with a standardized dose of the bacterial suspension (e.g., 5 x 10⁷ CFU/mouse).[19]

  • Treatment Regimen:

    • At a set time post-infection (e.g., 1 hour), the test sulfonamide is administered at various doses via a clinically relevant route (e.g., intravenous, oral).[19]

    • A vehicle control group and a positive control group (e.g., vancomycin) are included.[19]

  • Efficacy Assessment:

    • The primary endpoint is typically survival, monitored daily for a set period (e.g., 7 days).[19]

    • Secondary endpoints can include determining the bacterial load in blood or organs at specific time points.

Causality Behind Experimental Choices:

  • Mouse Strain: The choice of mouse strain can influence the immune response and the course of infection. BALB/c mice are a common choice for their robust immune response.

  • Route of Infection and Treatment: The IP route of infection is used to induce a systemic infection rapidly. The treatment route should align with the intended clinical application of the drug.

  • Timing of Treatment: Initiating treatment shortly after infection mimics a clinical scenario where treatment is started after the onset of infection.

For Anticancer Sulfonamides: Xenograft Tumor Models

For sulfonamides with anticancer activity, such as carbonic anhydrase IX inhibitors, xenograft models are crucial for evaluating their anti-tumor efficacy.[9]

Experimental Protocol: Human Tumor Xenograft Model [9]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent the rejection of implanted human tumor cells.

  • Cell Line and Tumor Implantation:

    • A human cancer cell line that expresses the target of the sulfonamide inhibitor (e.g., CA IX) is selected.

    • A specific number of tumor cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

  • Treatment Regimen:

    • The sulfonamide inhibitor is administered at various doses and schedules (e.g., daily oral gavage).

    • A vehicle control group is included.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The primary endpoint is the inhibition of tumor growth compared to the control group.

    • At the end of the study, tumors can be excised and weighed, and further analysis (e.g., biomarker analysis) can be performed.

Visualizing the In Vivo Experimental Process

Caption: A schematic of the in vivo efficacy testing process.

The In Vitro-In Vivo Bridge: A Case Study of SLC-0111

SLC-0111 is a sulfonamide-based inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), which are expressed in various solid tumors.[9] This compound serves as an excellent case study for comparing in vitro and in vivo data.

Table 1: Comparative Efficacy Data for SLC-0111

ParameterIn Vitro DataIn Vivo Data
Target Human Carbonic Anhydrase IsoformsHuman Tumor Xenograft
Metric Inhibition Constant (Kᵢ)Tumor Growth Inhibition
hCA I >10,000 nMNot applicable
hCA II 960 nMNot applicable
hCA IX 45.0 nMSignificant tumor growth inhibition in CA IX-expressing models
hCA XII 4.5 nMSignificant tumor growth inhibition in CA XII-expressing models
Selectivity >222-fold for hCA IX over hCA I, 21.3-fold over hCA IIEfficacy demonstrated in models where the target is overexpressed

Data sourced from multiple studies.[9]

Analysis of the Data:

The in vitro data clearly demonstrates that SLC-0111 is a potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with high selectivity over the ubiquitous isoforms hCA I and hCA II.[9] This high potency and selectivity observed in vitro translate directly to significant anti-tumor efficacy in in vivo xenograft models where the tumors express these target enzymes.[9] This strong correlation provides a compelling rationale for the continued clinical development of SLC-0111.

Navigating the Discrepancies: The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

While the SLC-0111 case study shows a positive correlation, it is not uncommon for potent in vitro compounds to fail in in vivo studies. This discrepancy is often explained by the principles of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[21][22]

PK/PD modeling is a powerful tool that integrates these two aspects to predict the time course of a drug's effect.[13][21] For antibacterial sulfonamides, PK/PD models can link the in vitro MIC to the in vivo bacterial killing effect.[1][23] Key PK/PD indices for antibiotics include:

  • ƒAUC/MIC: The ratio of the free drug area under the concentration-time curve to the MIC.

  • ƒT>MIC: The percentage of the dosing interval that the free drug concentration remains above the MIC.

  • ƒCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

By understanding these relationships, researchers can optimize dosing regimens to maximize efficacy and minimize the development of resistance.[21]

Conclusion: A Holistic Approach to Efficacy Evaluation

The evaluation of sulfonamide-based inhibitors requires a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide essential data on potency and selectivity at the molecular level, guiding the initial stages of drug discovery. However, the ultimate test of a compound's therapeutic potential lies in its performance within a complex biological system.

As Senior Application Scientists, we must emphasize that a successful drug development program does not view these two testing paradigms in isolation. Instead, it is the thoughtful integration of in vitro data with well-designed in vivo experiments, underpinned by a solid understanding of PK/PD principles, that paves the way for the development of novel and effective sulfonamide-based therapies. This guide serves as a foundational framework for designing and interpreting these critical experiments, ultimately bridging the gap between promising laboratory findings and tangible clinical outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Al-Balushi, B., Al-Busaidi, I., & Al-Wahaibi, A. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology.
  • BenchChem. (2025). Application Notes and Protocols for In-Vivo Efficacy Studies of Antibacterial Agent 106 in Animal Models.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111.
  • Yu, L., et al. (2006). Establishment of correlation between in vitro enzyme binding potency and in vivo pharmacological activity: application to liver glycogen phosphorylase a inhibitors. Journal of Pharmacology and Experimental Therapeutics.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Huber, H., & Penman, A. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics.
  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection.
  • Brouwer, K. L., et al. (2018). Translatability of In Vitro Inhibition Potency to In Vivo P-Glycoprotein Mediated Drug Interaction Risk. Drug Metabolism and Disposition.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Zhang, Y., et al. (2025). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry.
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  • ResearchGate. (2017). Can you translate convert in vitro enzyme inhibition into in vivo dose in mice?.
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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzenesulfonamide Quantification

For researchers and professionals in drug development, the accurate quantification of substances like benzenesulfonamide is not merely a procedural step but the bedrock of product safety and efficacy. Benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate quantification of substances like benzenesulfonamide is not merely a procedural step but the bedrock of product safety and efficacy. Benzenesulfonamide and its derivatives are common structural motifs in many pharmaceuticals and can also appear as process-related impurities. Consequently, the analytical methods used to quantify them must be rigorously validated to ensure they are fit for their intended purpose.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and outlines a robust framework for their cross-validation.

The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended use.[1][3] When two different methods are used to measure the same analyte, for instance, during method transfer between laboratories or when a high-throughput screening method is compared against a more definitive reference method, cross-validation becomes critical.[4] It is the formal process of comparing the data from two distinct analytical methods to determine if the results are comparable, ensuring consistency and reliability across different analytical platforms.[4]

This guide is structured to provide not just the "how" but the "why," grounding every recommendation in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of Core Methodologies: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is fundamentally driven by the "Analytical Target Profile" (ATP), which defines the method's intended purpose and desired performance characteristics.[8] For benzenesulfonamide quantification, HPLC-UV and LC-MS/MS represent two distinct points on the spectrum of analytical capability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory. Its principle is based on the separation of components in a mixture by a chromatographic column, followed by detection of the analyte as it passes through a UV detector. Benzenesulfonamide possesses chromophores that absorb UV light, making this technique applicable.[9][10]

  • Expertise & Experience: The primary advantage of HPLC-UV lies in its robustness, cost-effectiveness, and straightforward operation, making it ideal for routine quality control (QC) testing where analyte concentrations are relatively high.[11] The causality behind its widespread use is its reliability and the vast body of established methods. The choice of wavelength is critical for sensitivity and specificity; for benzenesulfonamide, wavelengths around 218-265 nm are often employed.[9][12] However, its specificity can be a limitation. Without chromatographic separation, any co-eluting impurity that also absorbs at the chosen wavelength can interfere with the result, leading to an overestimation of the analyte.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[14] This technique provides structural information while simultaneously reducing background interference.[14]

  • Expertise & Experience: LC-MS/MS is the authoritative choice for trace-level quantification and confirmatory analysis.[11] Its trustworthiness stems from its exceptional specificity. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor ion (the molecular ion of benzenesulfonamide) and its unique product ion, generated through collision-induced dissociation.[11][15] This specific parent-daughter ion transition acts as a chemical fingerprint, virtually eliminating the risk of interference from matrix components or other impurities.[14] This makes it indispensable for applications like impurity profiling, bioanalysis, and environmental monitoring where the analyte is present at very low concentrations.[16]

The fundamental logic for choosing between these methods is a trade-off between the required sensitivity and specificity versus cost and complexity.

cluster_0 Method Selection Logic Start Define Analytical Target Profile (ATP) Decision1 Need for High Sensitivity? (e.g., Trace Impurity Analysis) Start->Decision1 Decision2 Need for High Specificity? (e.g., Complex Matrix) Decision1->Decision2 No Method_LCMS Choose LC-MS/MS Decision1->Method_LCMS Yes Decision2->Method_LCMS Yes Method_HPLC Choose HPLC-UV Decision2->Method_HPLC No

Caption: Decision tree for analytical method selection.

The Cross-Validation Protocol: A Self-Validating System

Cross-validation aims to demonstrate that two analytical procedures are equivalent and can be used interchangeably.[17] The process involves analyzing the same set of well-characterized samples with both methods and statistically comparing the results.[4] The core validation parameters, as defined by the ICH Q2(R2) guideline, must be assessed for both methods to establish their individual performance before a direct comparison is made.[2]

Key Validation Parameters & Acceptance Criteria

The trustworthiness of a validation protocol hinges on pre-defined acceptance criteria.[5][13] These criteria are not arbitrary; they are based on the intended purpose of the method and regulatory expectations.[18]

Parameter Purpose Typical Acceptance Criteria Reference
Specificity To ensure the signal is unequivocally from the analyte.No significant interference at the analyte's retention time/MRM transition.[1][5]
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.99[12]
Accuracy To measure the closeness of the result to the true value.% Recovery typically within 85-115% of nominal.[12][18]
Precision (RSD%) To assess the degree of scatter in the results.RSD ≤ 2% for drug substance; may be higher for impurities.[5][18]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10.[12][19]
Range The concentration interval over which the method is precise, accurate, and linear.Established by confirming the method provides an acceptable degree of linearity, accuracy and precision.[3]
Experimental Workflow for Cross-Validation

The following diagram and protocol outline a systematic approach to cross-validation. This workflow ensures that data from both methods are generated under controlled conditions, allowing for a direct and valid comparison.

cluster_workflow Cross-Validation Experimental Workflow cluster_A Method A: HPLC-UV cluster_B Method B: LC-MS/MS Prep Prepare Homogeneous Samples (e.g., Spiked Matrix at 3 Levels) Split Split Samples into Two Aliquots Prep->Split AnalysisA Analyze Aliquot Set A with Validated HPLC-UV Method Split->AnalysisA AnalysisB Analyze Aliquot Set B with Validated LC-MS/MS Method Split->AnalysisB DataA Generate Data Set A AnalysisA->DataA Compare Statistical Comparison (e.g., t-test, Bland-Altman) DataA->Compare DataB Generate Data Set B AnalysisB->DataB DataB->Compare Report Generate Validation Report with Conclusion on Comparability Compare->Report

Caption: General workflow for cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind this design is to embed checks and controls within the procedure itself, ensuring the integrity of the generated data.

Protocol 1: Sample Preparation and Analysis
  • Prepare Blank Matrix: Select a representative matrix (e.g., drug product placebo, biological fluid) and confirm it is free of benzenesulfonamide using the highly sensitive LC-MS/MS method. This ensures the baseline is clean.

  • Prepare Stock Solution: Accurately prepare a certified stock solution of benzenesulfonamide in a suitable solvent (e.g., methanol). The accuracy of this stock solution is paramount as all subsequent measurements are relative to it.

  • Prepare Spiked Samples: Spike the blank matrix with the stock solution to create a minimum of three concentration levels (Low, Medium, High) covering the intended range of the methods. Prepare at least five independent replicates at each level. This multi-level approach is crucial for assessing accuracy and linearity across the range.

  • Sample Extraction (if applicable): If the matrix requires cleanup, use a validated extraction technique like Solid-Phase Extraction (SPE).[20] Process all samples using the same protocol to eliminate procedural variability.

  • Analysis:

    • HPLC-UV: Analyze one set of aliquots using the validated HPLC-UV method. Ensure system suitability criteria (e.g., peak symmetry, resolution, precision of replicate injections) are met before proceeding.

    • LC-MS/MS: Analyze the second set of aliquots using the validated LC-MS/MS method. Confirm system suitability, including signal stability and internal standard response.

Protocol 2: Accuracy Assessment
  • Objective: To determine the agreement between the measured concentration and the known (spiked) concentration for each method.

  • Procedure:

    • Using the data from Protocol 1, calculate the concentration of benzenesulfonamide in each replicate at each level for both HPLC-UV and LC-MS/MS.

    • Calculate the percent recovery for each replicate using the formula: % Recovery = (Measured Concentration / Nominal Concentration) * 100[21]

    • Calculate the mean percent recovery and the Relative Standard Deviation (RSD) for each level.

  • Self-Validation Check: The RSD of the recovery results at each level provides an internal check on the precision of the accuracy determination itself.

  • Acceptance Criteria: The mean % Recovery should be within the pre-defined limits (e.g., 90-110%).

Protocol 3: Precision Assessment
  • Objective: To evaluate the variability of results for each method.

  • Procedure (Intermediate Precision):

    • The experiment should be conducted over at least two different days, with different analysts or on different instruments if possible.

    • Prepare and analyze a new set of QC samples (Low, Medium, High; n=5) on each occasion.

    • Calculate the mean concentration, standard deviation, and RSD for each level within each day, and also across all days.

  • Causality: Assessing precision over multiple days and conditions provides a more realistic measure of the method's performance in a routine setting compared to simple repeatability (multiple measurements of the same sample).

  • Acceptance Criteria: The overall RSD should not exceed the pre-defined limits (e.g., ≤ 5%).

Data Presentation and Comparison

Summarizing quantitative data in tables allows for a clear, objective comparison of method performance.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS
Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity Adequate; potential for co-elution.High; based on specific MRM transition.LC-MS/MS is inherently superior for complex matrices.
Linearity (r²) > 0.999 (50 - 1000 µg/mL)> 0.999 (0.5 - 500 ng/mL)Both methods show excellent linearity in their respective ranges.
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%Both methods are highly accurate.
Precision (Inter-day RSD%) 1.8%1.2%Both methods are precise, with LC-MS/MS showing slightly less variability.
LOQ ~50 ng/mL[22]~1 ng/mL[20]LC-MS/MS is approximately 50-fold more sensitive.
Table 2: Cross-Validation Results for Spiked Samples
Spiked Level Method Mean Measured Conc. (n=5) RSD% % Difference
Low (1 µg/mL) HPLC-UV1.03 µg/mL1.9%\multirow{2}{}{3.9%}
LC-MS/MS0.99 µg/mL1.5%
Medium (10 µg/mL) HPLC-UV10.1 µg/mL1.5%\multirow{2}{}{2.0%}
LC-MS/MS9.9 µg/mL1.1%
High (100 µg/mL) HPLC-UV99.5 µg/mL1.2%\multirow{2}{*}{0.8%}
LC-MS/MS100.3 µg/mL0.9%

Note: Data is representative and for illustrative purposes.

The % Difference is calculated between the mean results of the two methods. A common acceptance criterion for cross-validation is that the difference should not exceed 15-20%. The data above demonstrates strong concordance between the two methods.

Conclusion and Authoritative Grounding

The cross-validation of analytical methods for benzenesulfonamide quantification is a critical exercise that underpins data integrity in pharmaceutical development. This guide has demonstrated that while both HPLC-UV and LC-MS/MS can be validated to be accurate and precise, their suitability depends entirely on the application.

  • HPLC-UV is a robust, cost-effective method suitable for routine analysis and quality control of bulk materials where concentration levels are high.[11]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification, impurity analysis, and confirmatory work.[11][14]

A successful cross-validation, guided by the principles of ICH and FDA, provides a high degree of assurance that analytical results are reliable, regardless of the methodology employed.[23][24] The protocols and logical frameworks presented here offer a robust starting point for any scientist tasked with this essential work, ensuring that all analytical data is built on a foundation of validated, trustworthy science.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Determination of an Unknown System Contaminant Using LC/MS/MS. (2003). ACS Publications. [Link]

  • UV-Vis Spectrum of Benzenesulfonamide. (n.d.). SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981). Journal of the Association of Official Analytical Chemists. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. (2018). University of Baghdad Digital Repository. [Link]

  • Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. (2008). ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (1993). PubMed. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]

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  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

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  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]

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Comparative

A Comparative Guide to Assessing the Purity of Synthesized 3-nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of relia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. For a molecule like 3-nitro-N-phenylbenzenesulfonamide, a sulfonamide derivative with potential applications stemming from its structural motifs common in various therapeutic agents, ensuring its purity is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3-nitro-N-phenylbenzenesulfonamide, complete with experimental protocols and supporting data to empower researchers in making informed decisions for their analytical workflows.

The Synthetic Pathway and Potential Impurities

The synthesis of 3-nitro-N-phenylbenzenesulfonamide typically proceeds via a two-step process. The first step involves the chlorosulfonation of nitrobenzene to yield 3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with aniline to form the final product.

Understanding this synthetic route is crucial for anticipating potential impurities. These can include unreacted starting materials (nitrobenzene, aniline), the intermediate (3-nitrobenzenesulfonyl chloride), side-products from the chlorosulfonation (isomeric nitrobenzenesulfonyl chlorides), and byproducts of the final coupling reaction.

A Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is often the most robust strategy for purity assessment. The choice of technique depends on the specific information required, from a rapid qualitative check to a precise quantitative determination.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Melting Point Analysis The temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity. A broad range suggests the presence of impurities.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities and can be misleading if impurities form a eutectic mixture.
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Qualitative assessment of the number of components in a mixture (presence of spots other than the main product). Retention factor (Rf) values can be compared to a standard.Fast, low-cost, and requires minimal sample. Excellent for monitoring reaction progress.Not quantitative and can have limited resolution for complex mixtures.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.Quantitative determination of purity (% area), retention time (tR) for identification, and detection of impurities.High sensitivity, excellent resolution, and highly quantitative.Requires more expensive instrumentation and reference standards for absolute quantification.
Spectroscopic Techniques (NMR, IR, Mass Spectrometry) Interaction of molecules with electromagnetic radiation or ionization and mass-to-charge ratio analysis.Structural confirmation of the main product and identification of impurities based on their unique spectral signatures.Provides detailed structural information, enabling definitive identification of the compound and its impurities.Requires sophisticated instrumentation and expertise in spectral interpretation.

Experimental Protocols

Synthesis of 3-nitro-N-phenylbenzenesulfonamide

A common synthetic route involves the reaction of 3-nitrobenzenesulfonyl chloride with aniline.

Step 1: Synthesis of 3-nitrobenzenesulfonyl chloride

This precursor can be synthesized by the chlorosulfonation of nitrobenzene. A detailed procedure involves the dropwise addition of nitrobenzene to an excess of chlorosulfonic acid at a controlled temperature, followed by heating to complete the reaction. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 2: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

A procedure adapted from the synthesis of a similar compound, 4-nitro-N-phenylbenzenesulfonamide, can be employed[1].

  • In a round-bottom flask, dissolve 3-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., a minimal amount of a non-reactive solvent like dichloromethane or tetrahydrofuran, or neat if the reaction proceeds smoothly).

  • Add a stoichiometric amount of aniline to the solution.

  • Boil the reaction mixture for approximately 15 minutes. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product under suction and wash thoroughly with cold water.

  • To remove any unreacted aniline, wash the solid with dilute hydrochloric acid.

  • Finally, wash again with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain the pure 3-nitro-N-phenylbenzenesulfonamide.

Purity Assessment Methodologies

1. Melting Point Determination

  • Apparatus: Melting point apparatus.

  • Procedure:

    • Ensure the synthesized 3-nitro-N-phenylbenzenesulfonamide is completely dry.

    • Pack a small amount of the crystalline solid into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.

  • Interpretation: A sharp melting range that is consistent with a reliable literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

2. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Solvent System): A mixture of a non-polar and a more polar solvent is a good starting point. For sulfonamides, systems like dichloromethane:acetone (e.g., 4:1 v/v) or hexane:ethyl acetate can be effective. The polarity can be adjusted to achieve an Rf value for the product between 0.3 and 0.5 for optimal separation.

  • Procedure:

    • Dissolve a small amount of the synthesized product in a volatile solvent (e.g., ethyl acetate or acetone).

    • Using a capillary tube, spot the solution on the baseline of a TLC plate.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). The nitroaromatic group should be UV active.

  • Interpretation: A single spot indicates a high degree of purity with respect to non-volatile impurities. The presence of multiple spots signifies the presence of impurities. The Rf value (distance traveled by the spot / distance traveled by the solvent front) can be calculated and compared to a reference standard if available.

3. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common choice for sulfonamides.

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.[2]

  • Example Gradient Program:

    • Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B over the run. This will elute more polar impurities first, followed by the main product and then any less polar impurities.

  • Procedure:

    • Prepare a dilute solution of the synthesized product in the mobile phase or a compatible solvent.

    • Inject the sample into the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., around 254 nm, where the aromatic rings and nitro group absorb).

  • Interpretation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak can be used for identification by comparison with a reference standard.

4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum should be consistent with the structure of 3-nitro-N-phenylbenzenesulfonamide. Impurity peaks will appear as additional signals.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule, providing further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the functional groups in 3-nitro-N-phenylbenzenesulfonamide should be observed. Key expected stretches include:

      • N-H stretch (around 3250 cm⁻¹)

      • Aromatic C-H stretches (above 3000 cm⁻¹)

      • Asymmetric and symmetric SO₂ stretches (around 1350 and 1160 cm⁻¹, respectively)

      • Asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹, respectively)

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of 3-nitro-N-phenylbenzenesulfonamide (278.28 g/mol ).[2] The fragmentation pattern can also provide structural information.

Visualizing the Workflow

An effective purity assessment workflow integrates these techniques in a logical sequence.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative & Confirmatory Analysis Synthesis Synthesis of 3-nitro-N-phenylbenzenesulfonamide Purification Recrystallization Synthesis->Purification MeltingPoint Melting Point Analysis Purification->MeltingPoint Quick & Inexpensive TLC Thin-Layer Chromatography (TLC) Purification->TLC Reaction Monitoring & Spot Check FinalPurity Final Purity Assessment MeltingPoint->FinalPurity HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Informs Method Development TLC->FinalPurity Spectroscopy Spectroscopic Methods (NMR, IR, MS) HPLC->Spectroscopy Isolate Impurities for Identification HPLC->FinalPurity Spectroscopy->FinalPurity

Caption: Workflow for the comprehensive purity assessment of 3-nitro-N-phenylbenzenesulfonamide.

Conclusion

The rigorous assessment of purity for synthesized compounds like 3-nitro-N-phenylbenzenesulfonamide is a critical, multi-faceted process. While rapid methods like melting point analysis and TLC provide valuable initial insights, they are best utilized in conjunction with more powerful, quantitative techniques such as HPLC. Definitive structural confirmation and impurity identification rely on spectroscopic methods. By employing a logical workflow that leverages the strengths of each of these analytical techniques, researchers can ensure the quality and integrity of their synthesized materials, thereby fostering confidence in subsequent experimental outcomes.

References

  • Główka, M. L., Olubek, Z., & Olczak, A. (1995). 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 51(8), 1639–1641. [Link]

  • SIELC Technologies. (2018, February 19). Benzenesulfonamide, 3-nitro-N-phenyl-. Retrieved from [Link]

  • Mancheño, O. G., & Bolm, C. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 25. [Link]

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chen, W., Xu, H., Wu, R., Chen, Y., Yu, P., & Jin, Y. (2023). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Organic & Biomolecular Chemistry, 21(30), 6173-6177. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2, 214-226. [Link]

  • Chaithanya, K. S., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2872. [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Isomers of Nitro-N-phenylbenzenesulfonamide

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is a foundational pillar of successful research and development. Isomers, molecules with ide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is a foundational pillar of successful research and development. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. The ability to unequivocally differentiate between isomers is therefore of paramount importance. This guide provides a comprehensive comparison of the spectroscopic data for the ortho-, meta-, and para-isomers of nitro-N-phenylbenzenesulfonamide, offering a data-driven approach to their identification.

The position of the nitro group on the benzenesulfonamide ring significantly influences the electronic environment of the entire molecule. These subtle electronic shifts manifest as distinct fingerprints in various spectroscopic analyses, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is key to unambiguous isomer identification.

The Isomers: A Structural Overview

The three isomers of nitro-N-phenylbenzenesulfonamide are:

  • 2-nitro-N-phenylbenzenesulfonamide (ortho-isomer)

  • 3-nitro-N-phenylbenzenesulfonamide (meta-isomer)

  • 4-nitro-N-phenylbenzenesulfonamide (para-isomer)

Caption: Chemical structures of the three isomers of nitro-N-phenylbenzenesulfonamide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers. It is important to note that while experimental data for the ortho- and para-isomers are available, comprehensive experimental data for the meta-isomer is not readily found in the literature. The data presented for the meta-isomer is therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. The electron-withdrawing nature of the nitro group (-NO₂) and the sulfonyl group (-SO₂NHPh) deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The position of the nitro group creates unique splitting patterns and chemical shifts for each isomer.

Table 1: Comparative ¹H NMR Data (Predicted for meta-isomer)

IsomerAromatic Protons (nitro-substituted ring)Aromatic Protons (N-phenyl ring) & NH Proton
Ortho Complex multipletMultiplet
Meta Complex multipletMultiplet
Para Two distinct doublets (each integrating to 2H)[1]Multiplet for N-phenyl protons and a singlet for the NH proton[1]

The para-isomer exhibits the most simplified spectrum for the nitro-substituted ring due to its symmetry, resulting in two distinct doublets. In contrast, the lower symmetry of the ortho and meta isomers leads to more complex multiplet patterns that are more difficult to interpret without advanced 2D NMR techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups are significantly deshielded.

Table 2: Comparative ¹³C NMR Data (Predicted for meta-isomer)

IsomerAromatic Carbons (nitro-substituted ring)Aromatic Carbons (N-phenyl ring)
Ortho Six distinct signalsSix distinct signals
Meta Six distinct signalsSix distinct signals
Para Four distinct signals due to symmetry[1]Four distinct signals due to symmetry[1]

Similar to the ¹H NMR, the symmetry of the para-isomer results in a reduced number of signals in the ¹³C NMR spectrum for both aromatic rings, providing a clear method of differentiation from the ortho and meta isomers, which are expected to show six signals for each aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Key functional groups have characteristic absorption bands. For the nitro-N-phenylbenzenesulfonamide isomers, the important vibrations are the N-H stretch, the asymmetric and symmetric stretches of the sulfonyl group (SO₂), and the asymmetric and symmetric stretches of the nitro group (NO₂).

Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹) (Predicted for meta-isomer)

VibrationOrtho-IsomerMeta-Isomer (Predicted)Para-Isomer
N-H Stretch ~3250~3250~3250
SO₂ Asymmetric Stretch ~1350~1350~1350
SO₂ Symmetric Stretch ~1160~1160~1160
NO₂ Asymmetric Stretch ~1530~1540~1520
NO₂ Symmetric Stretch ~1350~1350~1350

The position of the nitro group is expected to have a subtle but discernible effect on the NO₂ stretching frequencies. Conjugation of the nitro group with the aromatic ring can influence these frequencies.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide information about the molecular weight and structure. While all three isomers have the same molecular weight, their fragmentation patterns can differ.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentDescriptionOrtho-IsomerMeta-IsomerPara-Isomer
[M]⁺ Molecular Ion278278278
[M-NO₂]⁺ Loss of nitro group232232232
[M-SO₂]⁺ Loss of sulfur dioxide214214214
[C₆H₅N]⁺ Phenylnitrene radical cation929292
[C₆H₅]⁺ Phenyl cation777777

While the major fragments are expected to be similar for all three isomers, the relative abundances of these fragments may vary due to differences in the stability of the fragment ions, which is influenced by the position of the nitro group. For instance, ortho-isomers can sometimes exhibit unique fragmentation pathways due to interactions between adjacent substituents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the nitro-N-phenylbenzenesulfonamide isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for sulfonamides due to their solubility and the presence of an exchangeable NH proton.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire ¹H and ¹³C Spectra D->E F Process Data (FT, Phasing, Baseline) E->F G Calibrate and Analyze Spectra F->G

Caption: Experimental workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid nitro-N-phenylbenzenesulfonamide isomer onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The ortho-, meta-, and para-isomers of nitro-N-phenylbenzenesulfonamide, while structurally similar, present unique spectroscopic fingerprints that allow for their unambiguous differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing the symmetric para-isomer from the less symmetric ortho and meta isomers based on the number of signals and their splitting patterns. IR spectroscopy offers valuable information on the key functional groups, with subtle shifts in the nitro group absorption frequencies providing further clues. Finally, while the primary fragmentation patterns in mass spectrometry may be similar, variations in fragment ion abundances can offer complementary information. By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently identify and characterize these important isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Computational Docking of Benzenesulfonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are famously effective as inhibitors for a range of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are famously effective as inhibitors for a range of critical enzymes, most notably carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).[1][2] The primary amine of the sulfonamide group (-SO₂NH₂) is a powerful zinc-binding group, making it a privileged fragment for targeting metalloenzymes like CAs.[1][3] Computational molecular docking has become an indispensable tool in the rapid evaluation and optimization of these derivatives, allowing researchers to predict binding modes, estimate affinities, and rationalize structure-activity relationships (SAR) before committing to costly synthesis.[4][5]

This guide provides a comparative analysis of computational docking methodologies applied to benzenesulfonamide derivatives. Moving beyond a simple list of steps, we will explore the causality behind protocol choices, compare leading software alternatives, and provide a self-validating, step-by-step workflow for a typical research scenario.

Part 1: The Conceptual Docking Workflow: A Strategic Overview

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity.[5] The process is fundamentally an optimization problem, seeking the lowest energy conformation of the ligand-receptor complex. A robust docking study is not a "press-button" affair; it is a multi-stage process where each step is critical for a biologically relevant outcome.

The causality is clear: high-quality inputs and a validated protocol are prerequisites for trustworthy results. Garbage in, garbage out. The general workflow is a systematic funnel designed to prepare molecules, explore conformational space, and validate the findings.

G PDB 1. Target Selection & Preparation (e.g., PDB retrieval, removing water, adding hydrogens) LIG 2. Ligand Preparation (2D to 3D conversion, energy minimization, defining rotatable bonds) PDB->LIG GRID 3. Binding Site Definition (Grid box generation around active site) LIG->GRID RUN 4. Docking Simulation (Conformational search using genetic algorithms, etc.) GRID->RUN SCORE 5. Scoring & Ranking (Estimating binding affinity, e.g., kcal/mol) RUN->SCORE VALIDATE 6. Protocol Validation (Re-docking of co-crystalized ligand, RMSD < 2Å) SCORE->VALIDATE ANALYZE 7. Post-Docking Analysis (Visual inspection of poses, interaction analysis - H-bonds, hydrophobic) VALIDATE->ANALYZE MD 8. (Optional) Advanced Validation (Molecular Dynamics Simulation) ANALYZE->MD G cluster_validation Protocol Validation Logic start Start: PDB Structure with Co-crystallized Ligand extract Extract Ligand (Reference Pose) start->extract redock Re-Dock Ligand into Protein extract->redock compare Compare Poses redock->compare rmsd Calculate RMSD compare->rmsd decision RMSD < 2.0 Å ? rmsd->decision pass Result: Protocol Validated decision->pass Yes fail Result: Protocol Invalid (Adjust Parameters) decision->fail No

Caption: The self-validating loop for a molecular docking protocol.

Step-by-Step Methodology

1. Target Protein Preparation (using AutoDockTools)

  • Rationale: Raw PDB files are not ready for docking. They contain experimental artifacts (water molecules, co-solvents) and lack information required by docking force fields (hydrogen atoms, partial charges).

  • Protocol:

    • Download the PDB file for hCA II (e.g., 2Q97).

    • Load the protein into AutoDockTools (ADT).

    • Remove all water molecules. The active site zinc is critical for sulfonamide binding and must be retained.

    • Add polar hydrogens. This is crucial for defining hydrogen bond donors and acceptors.

    • Compute Gasteiger charges. These are partial atomic charges necessary for the scoring function.

    • Save the prepared protein in the required .pdbqt format, which includes charge and atom type information.

2. Ligand Preparation

  • Rationale: Ligands must be converted to 3D structures with correct charges and defined flexibility (rotatable bonds).

  • Protocol:

    • Obtain the 2D structure of your benzenesulfonamide derivative (e.g., from PubChem or drawn in ChemDraw).

    • Use a program like Open Babel or the online SMILES translator to generate a 3D structure (.pdb or .mol2 file).

    • Load the 3D structure into ADT.

    • Detect the ligand's root and define rotatable bonds. This determines the conformational flexibility explored during docking.

    • Save the prepared ligand in .pdbqt format.

3. Binding Site Definition (Grid Generation)

  • Rationale: Docking is computationally expensive. We define a 3D "search space" or grid box to confine the simulation to the protein's active site, dramatically increasing efficiency.

  • Protocol:

    • In ADT, with the prepared protein loaded, select the "Grid" -> "Grid Box" menu.

    • Center the grid box on the co-crystallized ligand (acetazolamide) or key active site residues (e.g., the catalytic Zn²⁺ ion and surrounding histidines His94, His96, His119). [6] 3. Adjust the grid box dimensions (e.g., 22x22x22 Å) to ensure it fully encompasses the binding pocket, allowing enough room for the ligand to rotate freely.

    • Save the grid parameter file (.gpf).

    • Run the autogrid4 command to generate the map files used by the docking algorithm.

4. Performing the Docking Simulation (AutoDock Vina)

  • Rationale: This is the core computational step where the Vina algorithm explores thousands of possible binding poses within the defined grid box and ranks them using its scoring function.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor (.pdbqt), ligand (.pdbqt), and the center and size of the grid box.

    • Execute the Vina command from the terminal: vina --config conf.txt --out output.pdbqt --log log.txt

    • Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9) ranked by binding affinity (in kcal/mol) and a log file.

5. Post-Docking Analysis

  • Rationale: The docking score is only a number. Visual inspection and interaction analysis are required to determine if the predicted binding mode is chemically sensible and aligns with known SAR. [7]* Protocol:

    • Load the receptor and the output ligand poses into a visualization software (e.g., PyMOL, UCSF Chimera).

    • Analyze the top-scoring pose. For benzenesulfonamides targeting hCA II, a key validation checkpoint is observing the coordination of the sulfonamide nitrogen with the active site Zn²⁺ ion. [1][6] 3. Identify other key interactions: hydrogen bonds with residues like Thr199 and Gln92, and hydrophobic interactions within the pocket. [6] 4. Compare the interactions and scores of different derivatives to build a structure-activity relationship hypothesis.

Part 4: Data Interpretation - A Comparative Analysis

The table below synthesizes data from published studies to provide a comparative benchmark for benzenesulfonamide derivatives against hCA II. Lower binding energy and inhibition constant (Ki) values indicate higher predicted potency.

Compound NameDerivative ClassDocking Score (kcal/mol)Experimental Kᵢ (nM)Key Interacting ResiduesSource
Acetazolamide (Standard) Thiadiazole Sulfonamide-7.0 to -8.55.1 - 12.0His94, His96, His119, Thr199, Thr200, Zn²⁺ [6]
Sulfanilamide Parent Benzenesulfonamide-5.5 to -6.5~250.0Gln92, His94, Thr199, Zn²⁺ [6]
Compound 9h 1,2,3-Triazole Derivative-5.32Not Reported(Predicted interactions with CA II active site)[1][3]
Compound 7f N-substituted-β-d-glucosamineNot Reported10.01 (IC₅₀)(Predicted interactions with CA IX active site)[8]

Analysis: The data clearly shows a correlation between a more negative docking score and lower experimental Kᵢ/IC₅₀ values. Acetazolamide, a potent clinical inhibitor, has a strong docking score. Sulfanilamide, a weaker inhibitor, has a less favorable score. This demonstrates the predictive power of a well-validated docking protocol. Novel derivatives like Compound 9h show promising scores that warrant further experimental investigation. [1][3]

Conclusion

Computational docking is a powerful and cost-effective tool in the development of benzenesulfonamide inhibitors. However, its predictive power is entirely dependent on the scientific rigor of the methodology. By prioritizing a deep understanding of the biological target, employing a self-validating protocol, and critically analyzing the results beyond the docking score, researchers can confidently generate actionable hypotheses to guide drug discovery efforts. The choice of software should be informed by the project's goals, but the principles of careful preparation, systematic execution, and thorough validation remain universal.

References

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Yin, H., et al. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. Available at: [Link]

  • Labinsights. (2023). Docking Software for Drug Development. Available at: [Link]

  • Li, Q., et al. (2016). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. Available at: [Link]

  • Semantic Scholar. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Available at: [Link]

  • PubMed. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Available at: [Link]

  • PubMed. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available at: [Link]

  • PubMed. (2020). Benzenesulfonamide derivatives containing imine and amine groups: Inhibition on human paraoxonase and molecular docking studies. Available at: [Link]

  • CD ComputaBio. Molecular Docking Software. Available at: [Link]

  • DNASTAR. NovaDock Molecular Docking Software. Available at: [Link]

  • PubMed. (2013). Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. Available at: [Link]

  • Semantic Scholar. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Available at: [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Taylor & Francis Online. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Available at: [Link]

  • Center for Computational Structural Biology. DOCKING. Available at: [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Sulfonamides Against Standard Therapeutic Agents

Introduction: The Enduring Relevance of Sulfonamides in an Era of Resistance The discovery of sulfonamides marked the dawn of the antibiotic age, providing the first effective chemotherapeutic agents against bacterial in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Sulfonamides in an Era of Resistance

The discovery of sulfonamides marked the dawn of the antibiotic age, providing the first effective chemotherapeutic agents against bacterial infections.[1] These synthetic bacteriostatic agents have since been a cornerstone of antimicrobial therapy due to their broad-spectrum activity, low cost, and favorable safety profile.[1] However, their efficacy has been challenged by the global rise of antimicrobial resistance (AMR), a crisis that threatens to undermine modern medicine.[2] The development of novel sulfonamide derivatives, engineered to overcome existing resistance mechanisms, represents a critical frontier in the battle against infectious diseases.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark these novel sulfonamides against established, standard-of-care therapeutic agents. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and logically sound evaluation of a new compound's potential.

Deep Dive: The Sulfonamide Mechanism of Action and Resistance

The Folate Synthesis Pathway: A Bacterial Achilles' Heel

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[3][4] Bacteria must synthesize their own folate, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][6] Mammalian cells, in contrast, acquire folate from their diet, rendering them unaffected by this mechanism.[7]

The drug's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[1][8] By binding to the active site of DHPS, sulfonamides halt the production of dihydropteroic acid, a key intermediate, thereby arresting bacterial growth.[5][9]

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of Action of Novel Sulfonamides.

The Challenge: Evolving Resistance

Widespread use has inevitably led to the evolution of sulfonamide resistance. The primary mechanisms include:

  • Target Site Modification : Spontaneous mutations in the bacterial folP gene, which encodes DHPS, can alter the enzyme's active site. This reduces the binding affinity for sulfonamides while preserving its function with PABA.[4]

  • Acquisition of Resistant Genes : Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, often via plasmids. These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamide inhibition.[4]

  • Increased PABA Production : Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide inhibitor for binding to DHPS.[10]

A Multi-Tiered Benchmarking Strategy

A robust evaluation of a novel antibiotic requires a phased approach, moving from controlled in vitro experiments to more complex in vivo models. This strategy allows for a comprehensive understanding of the compound's potency, spectrum of activity, safety, and efficacy in a physiological context. Both in vitro and in vivo assays are essential for a thorough evaluation of antibacterial therapeutics.[11]

Benchmarking Workflow start Novel Sulfonamide Candidate in_vitro Part 1: In Vitro Assessment start->in_vitro mic MIC Determination (Potency & Spectrum) in_vitro->mic time_kill Time-Kill Kinetics (Bactericidal/Bacteriostatic) mic->time_kill cytotoxicity Cytotoxicity Assay (Safety Profile) time_kill->cytotoxicity decision1 Promising In Vitro Profile? cytotoxicity->decision1 in_vivo Part 2: In Vivo Efficacy decision1->in_vivo Yes stop Re-evaluate or Terminate decision1->stop No model_selection Infection Model Selection (e.g., Sepsis, Skin) in_vivo->model_selection efficacy_study Efficacy Study (Survival, Bacterial Load) model_selection->efficacy_study decision2 Significant In Vivo Efficacy? efficacy_study->decision2 preclinical Advanced Preclinical Development decision2->preclinical Yes decision2->stop No InVivo Model Selection start Promising In Vitro Profile indication Target Indication? start->indication systemic Systemic Infection (e.g., Bacteremia, Sepsis) indication->systemic Systemic skin Skin & Soft Tissue Infection (SSTI) indication->skin Localized sepsis_model Murine Sepsis Model (e.g., CLP, IP injection) systemic->sepsis_model skin_model Murine Skin Abscess Model (e.g., Intradermal injection) skin->skin_model

Caption: Decision tree for selecting an appropriate in vivo model.

Murine Sepsis Model

The Rationale: Sepsis is a life-threatening systemic response to infection. [12]A murine sepsis model allows for the evaluation of a drug's ability to control a systemic, rapidly progressing infection, providing crucial data on survival and bacterial clearance from the bloodstream and major organs. [13] Experimental Protocol: Intraperitoneal (IP) Infection Model

  • Prepare Inoculum: Grow the challenge organism (e.g., MRSA or E. coli) to mid-log phase, wash, and resuspend in sterile saline to a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse).

  • Induce Infection: Inject the bacterial suspension intraperitoneally into mice (e.g., C57BL/6). [6]3. Administer Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the novel sulfonamide and comparator agents via a clinically relevant route (e.g., oral gavage or intravenous injection). Dosing regimens should be based on preliminary pharmacokinetic studies.

  • Monitor Survival: Monitor the mice for signs of illness and record survival over a period of 7-14 days.

  • Determine Bacterial Load (Satellite Group): At a predetermined endpoint (e.g., 24 hours post-infection), a separate group of mice is euthanized. Blood, spleen, and liver are harvested, homogenized, and plated to quantify the bacterial burden (CFU/g of tissue or mL of blood).

Comparative Data Table: Efficacy in Murine Sepsis Model (S. aureus MRSA)

Treatment Group (Dose)7-Day Survival (%)Spleen Bacterial Load (log₁₀ CFU/g) at 24h
Vehicle Control0%7.8 ± 0.5
Novel Sulfonamide (50 mg/kg)80%4.2 ± 0.8
Levofloxacin (20 mg/kg)70%4.5 ± 0.7
Ceftriaxone (50 mg/kg)10%7.1 ± 0.6

Data are hypothetical and for illustrative purposes.

Synthesizing the Data: A Holistic View

The ultimate goal of this benchmarking process is to build a comprehensive profile of the novel sulfonamide. By integrating the data from each tier of the evaluation, a clear picture of the compound's strengths and weaknesses emerges.

  • Potency and Spectrum: The MIC data reveals the intrinsic power of the novel sulfonamide. In our example, it shows promising activity against resistant MRSA and E. coli strains where the standard sulfonamide combination fails.

  • Mechanism of Kill: The time-kill assay confirms whether the compound is bactericidal or bacteriostatic, a critical piece of information for guiding potential clinical use.

  • Safety Window: The cytotoxicity assay provides an early indication of the therapeutic index. A high CC₅₀ relative to the effective MIC values is highly desirable.

  • In Vivo Translation: The sepsis model demonstrates whether the promising in vitro activity translates into meaningful efficacy within a living organism, overcoming the challenges of drug metabolism and distribution to save lives and clear the infection.

Conclusion and Future Directions

The methodical, multi-tiered approach outlined in this guide provides a robust framework for the preclinical evaluation of novel sulfonamides. It emphasizes not just the "what" of data collection, but the "why" of experimental design, ensuring that the resulting data package is coherent, logical, and compelling. A novel sulfonamide that demonstrates potent and broad-spectrum bactericidal activity, a wide therapeutic window, and significant efficacy in a relevant animal model is a strong candidate for continued development and a potential new weapon in our arsenal against multidrug-resistant pathogens.

References

  • Trimethoprim (TMP)-sulfamethoxazole (SMX) is used to treat various types of infections... (Source: Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children, [Link])

  • This study was conducted to assess the pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients... (Source: Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed, [Link])

  • Ceftriaxone is a bactericidal agent that acts by inhibition of bacterial cell wall synthesis. (Source: Ceftriaxone: Package Insert / Prescribing Information - Drugs.com, [Link])

  • Current dosage regimens of trimethoprim-sulfamethoxazole used to treat Pneumocystis carinii pneumonia in AIDS patients have been based on data from healthy subjects... (Source: Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - ASM Journals, [Link])

  • Levofloxacin is a bactericidal antibiotic of the fluoroquinolone drug class that directly inhibits bacterial DNA synthesis. (Source: Levofloxacin - StatPearls - NCBI Bookshelf, [Link])

  • The primary molecular and cellular mechanism of levofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV... (Source: What are the molecular and cellular mechanisms underlying the action of LEVOFLOXACIN in LEVAQUIN therapy? | R Discovery, [Link])

  • Levofloxacin primarily functions by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. (Source: What is the mechanism of Levofloxacin? - Patsnap Synapse, [Link])

  • Both in vitro and in vivo assays are essential for a comprehensive evaluation of antibacterial therapeutics. (Source: Bacterial Efficacy Models for Preclinical Research - IBT Bioservices, [Link])

  • An important consideration... is designing in vitro studies that bridge to in vivo testing. (Source: Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods, [Link])

  • The sulfonamides permeate is non-ionized from into the bacterial cell. (Source: Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy, [Link])

  • The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase... (Source: LEVOFLOXACIN WARNING: SERIOUS ADVERSE REACTIONS INCLUDING T - Semantic Scholar, [Link])

  • Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. (Source: Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - NIH, [Link])

  • Ceftriaxone is a third-generation antibiotic from the cephalosporin family of antibiotics. (Source: Ceftriaxone - Wikipedia, [Link])

  • The Clinical and Laboratory Standards Institute (CLSI) has developed a reference method for broth microdilution antifungal susceptibility testing... (Source: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central, [Link])

  • This protocol outlines a murine skin abscess model using a high-density bacterial inoculum to study infection progression and evaluate antimicrobial treatments. (Source: Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy - PMC, [Link])

  • Sulphonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid... (Source: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC, [Link])

  • Sulfonamides are synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate... (Source: Sulfonamides - Infectious Diseases - MSD Manual Professional Edition, [Link])

  • The mechanism of action of ceftriaxone is similar to that of other beta-lactam antibiotics. (Source: Overview of ceftriaxone mechanism.The mechanism of action of... | Download Scientific Diagram - ResearchGate, [Link])

  • Assessing the effects of fluids and antibiotics in an acute murine model of sepsis... (Source: Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study | Request PDF - ResearchGate, [Link])

  • The Time-Kill Kinetics Test assesses the antimicrobial efficacy of agents against bacterial strains... (Source: Time Kill Assay | PDF | Antimicrobial - Scribd, [Link])

  • Widely used, the CLP model of sepsis involves performance of a laparotomy under general anesthesia followed by ligation of a portion of the cecum... (Source: Current Murine Models of Sepsis - PMC - NIH, [Link])

  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. (Source: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments, [Link])

  • CLSI M07 provides essential guidance for antimicrobial susceptibility testing of aerobic bacteria... (Source: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI, [Link])

  • The Time-kill kinetics assay is used to study the activity of an antimicrobial agent against a bacterial strain... (Source: Time-Kill Kinetics Assay - Emery Pharma, [Link])

  • The MTT assay... has been used to test cytotoxicity of five antibiotics... (Source: Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells - ResearchGate, [Link])

  • The MTT assay... has been used to test cytotoxicity of five antibiotics... (Source: Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed, [Link])

  • A new animal model for the purpose of studying superficial infections is presented. (Source: Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes | Antimicrobial Agents and Chemotherapy - ASM Journals, [Link])

  • Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC)... (Source: Broth Microdilution | MI - Microbiology, [Link])

  • The MTT assay is one of the most widely used methods in cell biology for measuring cellular metabolic activity... (Source: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies, [Link])

  • USA300 is a predominant and highly virulent community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) strain... (Source: A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - MDPI, [Link])

  • This document provides guidelines for performance, interpretation, and quality control of in vitro broth microdilution and agar dilution susceptibility tests... (Source: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf, [Link])

  • Bacteriostatic activities are defined as < 3 log10 and bactericidal activities are defined as ≥ 3 log10 reductions in CFU/mL... (Source: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific, [Link])

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (Source: Broth microdilution for antibacterial testing as recommended by CLSI protocol., [Link])

  • This document provides procedures for determining the lethal activity of antimicrobial agents. (Source: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline - Regulations.gov, [Link])

  • This CLSI guideline provides standardized laboratory methods for assessing bactericidal activity... (Source: M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents - CLSI, [Link])

  • Staphylococcus aureus is a Gram-positive bacterium that colonizes almost every organ in humans and mice... (Source: Murine Models for Staphylococcal Infection - PMC - NIH, [Link])

  • Necrotizing fasciitis and gas gangrene may cause necrosis of skin, subcutaneous tissue, and muscle. (Source: Practice Guidelines for the Diagnosis and Management of Skin and Soft-Tissue Infections | Clinical Infectious Diseases | Oxford Academic, [Link])

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Benzenesulfonamide, 3-nitro-N-phenyl-

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Benzenesulfonamide, 3-nitro-N-phenyl-, a compound that, while integral to many synthetic pathways, requires careful handling due to its chemical nature. This document is structured to provide immediate, actionable safety and logistical information, ensuring that its disposal is managed with the highest degree of scientific integrity and adherence to safety protocols.

Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is essential. The structure of Benzenesulfonamide, 3-nitro-N-phenyl- incorporates a nitro-aromatic group and a sulfonamide moiety, both of which contribute to its reactivity and potential toxicity.

  • Aromatic Nitro Compounds: These compounds are often associated with systemic effects. The primary concern is the potential for methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin).

  • Sulfonamides: While many sulfonamides are valued for their therapeutic properties, some can cause allergic reactions in sensitive individuals.

  • Combustion Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be released.[1]

Based on the GHS classifications of similar compounds like 3-nitrobenzenesulfonamide, it is prudent to assume that Benzenesulfonamide, 3-nitro-N-phenyl- may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

Table 1: Assumed Hazard Profile and Key Safety Data

ParameterAnticipated Value/ClassificationSource/Rationale
GHS Hazard Statements (Assumed) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on data for 3-nitrobenzenesulfonamide.[2]
Signal Word (Assumed) WarningBased on data for 3-nitrobenzenesulfonamide.[2]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.General for solid chemical reagents.
Hazardous Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides.General for nitro- and sulfo- containing organic compounds.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against chemical exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn if there is a risk of splashing or dust generation.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.

  • Body Protection: A flame-retardant laboratory coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.

  • Respiratory Protection: All handling of solid Benzenesulfonamide, 3-nitro-N-phenyl- that may generate dust, and all preparation of waste for disposal, must be conducted in a certified chemical fume hood to prevent inhalation.

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep the material into a designated, labeled waste container, avoiding dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Waste Disposal: The collected spill material and any contaminated items must be disposed of as hazardous waste according to the procedures outlined in this guide.

Step-by-Step Disposal Procedure

The disposal of Benzenesulfonamide, 3-nitro-N-phenyl- must comply with all local, state, and federal regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.

Waste Segregation and Containerization
  • Designated Waste Stream: Establish a dedicated hazardous waste stream for Benzenesulfonamide, 3-nitro-N-phenyl- and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Appropriate Container: Use a robust, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable. The original product container, if in good condition, can be used.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately upon the first addition of waste. The label must include:

    • The full chemical name: "Benzenesulfonamide, 3-nitro-N-phenyl-"

    • The approximate concentration and quantity of the waste.

    • The date of initial accumulation.

    • The associated hazards (e.g., "Irritant," "Toxic").

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are permitted to accumulate it at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • The SAA must be under the control of the laboratory personnel.

  • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.

Final Disposal Pathway

Under no circumstances should Benzenesulfonamide, 3-nitro-N-phenyl- be disposed of down the drain or in regular trash.

The recommended and compliant method for the final disposal of this chemical is through a licensed hazardous waste disposal company. The most common disposal method for this type of organic chemical waste is incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste. Contact them to schedule a pickup.

  • Manifesting: For off-site disposal, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from the generator to its final destination. Your EHS department will manage this process.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for Benzenesulfonamide, 3-nitro-N-phenyl- cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal Start Benzenesulfonamide, 3-nitro-N-phenyl- waste generated PPE Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat Start->PPE FumeHood Handle in a chemical fume hood PPE->FumeHood Container Select a compatible, leak-proof waste container FumeHood->Container Label Label container with 'HAZARDOUS WASTE' and full chemical name Container->Label SAA Store in a designated Satellite Accumulation Area (SAA) Label->SAA KeepClosed Keep container closed SAA->KeepClosed Prohibited Prohibited Disposal Methods: - Drain Disposal - Regular Trash SAA->Prohibited ContactEHS Contact Institutional Environmental Health & Safety (EHS) KeepClosed->ContactEHS LicensedDisposal Arrange for pickup by a licensed hazardous waste disposal company ContactEHS->LicensedDisposal Incineration Recommended Disposal: High-temperature incineration LicensedDisposal->Incineration

Caption: Decision workflow for the safe disposal of Benzenesulfonamide, 3-nitro-N-phenyl-.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 3-nitro-N-phenyl-. Retrieved from [Link]

  • Fisher Scientific. (2010). Safety Data Sheet: Benzenesulfonamide.
  • 3M. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • CPAChem. (2025). Safety data sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Echemi. (n.d.). N-(3-Nitrophenyl)benzenesulfonamide SDS.
  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)-.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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